molecular formula C7H2ClF3N2O4 B120725 2-Chloro-3,5-dinitrobenzotrifluoride CAS No. 392-95-0

2-Chloro-3,5-dinitrobenzotrifluoride

Cat. No.: B120725
CAS No.: 392-95-0
M. Wt: 270.55 g/mol
InChI Key: RLXKADBMLQPLDV-UHFFFAOYSA-N
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Description

A benzene derivative that increases mutagenic activity in the glutathione transferase mutant (C36).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXKADBMLQPLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073177
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

392-95-0
Record name 2-Chloro-3,5-dinitrobenzotrifluoride
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Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Record name 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
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Foundational & Exploratory

2-Chloro-3,5-dinitrobenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 392-95-0

This technical guide provides an in-depth overview of 2-Chloro-3,5-dinitrobenzotrifluoride, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

2-Chloro-3,5-dinitrobenzotrifluoride is a yellowish crystalline solid.[1] It is characterized by the presence of a trifluoromethyl group, which imparts unique properties such as enhanced lipophilicity and metabolic stability to molecules derived from it.[2] The compound is generally insoluble in water but soluble in organic solvents like chloroform and methanol.[3][4][5]

PropertyValueSource(s)
CAS Number 392-95-0[3][6][7][8]
Molecular Formula C₇H₂ClF₃N₂O₄[6][8]
Molecular Weight 270.55 g/mol [6][8]
Accurate Mass 269.9655[6]
Melting Point 62-64 °C[3][4]
Boiling Point 250 °C[5]
Appearance Yellowish crystalline solid[1]
Solubility Insoluble in water; Soluble in chloroform, methanol.[3][4][5]
Synonyms 2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene[6][7]

Synthesis and Experimental Protocols

The synthesis of dinitrobenzotrifluoride compounds often involves the nitration of a corresponding benzotrifluoride. While specific protocols for 2-Chloro-3,5-dinitrobenzotrifluoride are proprietary, related synthesis methods for similar compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride are available in patent literature. These generally involve multi-step nitration reactions.

A general approach involves the nitration of a substituted benzotrifluoride using a mixture of fuming sulfuric acid (oleum) and nitric acid.[9] The reaction temperature and duration are critical parameters that are carefully controlled to achieve the desired dinitration product.[9]

Below is a generalized workflow for the synthesis of a dinitrobenzotrifluoride derivative, based on described methodologies for analogous compounds.

G cluster_synthesis Generalized Synthesis Workflow raw_material 2,4-Dichlorobenzotrifluoride (Starting Material) nitration1 Primary Nitration (Mixed Acid) raw_material->nitration1 separation1 Separation (Intermediate & Spent Acid) nitration1->separation1 intermediate Mononitrated Intermediate nitration2 Secondary Nitration (Fresh/Recycled Mixed Acid) intermediate->nitration2 separation1->intermediate product_crude Crude 2,4-dichloro-3,5- dinitrobenzotrifluoride nitration2->product_crude purification Purification (Washing, Recrystallization) product_crude->purification final_product Final Product purification->final_product

Generalized synthesis workflow for dinitrobenzotrifluoride derivatives.

Applications in Research and Drug Development

2-Chloro-3,5-dinitrobenzotrifluoride is a key intermediate in the synthesis of a wide range of organic compounds.[3] Its reactivity, influenced by the trifluoromethyl, nitro, and chlorine substituents, makes it a valuable building block.[2]

  • Pharmaceutical Synthesis : It serves as an intermediate in the production of various drugs, including potential antimicrobial and anticancer agents.[1] The trifluoromethyl group is known to enhance pharmacological properties like bioavailability and membrane permeability.[2]

  • Agrochemicals : The compound is used to produce herbicides, fungicides, and insecticides.[1] The CF₃ group can increase the efficacy and persistence of these agrochemicals.[2]

  • Dye Industry : It is an intermediate in the manufacturing of azo dyes and pigments.[1]

  • Analytical Chemistry : A significant application in research is its use as a derivatizing agent. For instance, 4-chloro-3,5-dinitrobenzotrifluoride (an isomer) is used for the determination of amino acids via ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3] This suggests that 2-Chloro-3,5-dinitrobenzotrifluoride could have similar applications in derivatization to enhance detection and separation in analytical methods.

Experimental Protocol: Amino Acid Derivatization for UPLC-MS/MS

The following is a representative protocol for the derivatization of amino acids using a dinitrobenzotrifluoride reagent, adapted from published methods for its isomer.[3]

  • Sample Preparation : Prepare a standard solution of amino acids in a suitable buffer (e.g., borate buffer).

  • Derivatization Reaction :

    • To the amino acid solution, add a solution of 2-Chloro-3,5-dinitrobenzotrifluoride in an organic solvent (e.g., acetonitrile).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

    • The reaction involves the nucleophilic substitution of the chlorine atom by the amino group of the amino acid.

  • Quenching and Dilution : Stop the reaction by adding an acid (e.g., formic acid) and dilute the sample with the mobile phase for analysis.

  • UPLC-MS/MS Analysis : Inject the derivatized sample into the UPLC-MS/MS system for separation and quantification.

G cluster_analysis Analytical Workflow: Amino Acid Derivatization sample Amino Acid Sample (in Borate Buffer) reaction Incubation (e.g., 60°C) sample->reaction reagent 2-Chloro-3,5-dinitrobenzotrifluoride (in Acetonitrile) reagent->reaction derivatized_sample Derivatized Amino Acids reaction->derivatized_sample analysis UPLC-MS/MS Analysis derivatized_sample->analysis

Workflow for amino acid analysis using derivatization.

Safety and Handling

2-Chloro-3,5-dinitrobenzotrifluoride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes irritation to the eyes, respiratory system, and skin.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area.[7]

  • Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • In case of contact with eyes, rinse cautiously with water for several minutes.

As an aromatic nitro compound, it may act as a strong oxidizing agent and can react vigorously with reducing agents.[10] Appropriate safety protocols should be strictly followed when handling this chemical.

References

An In-depth Technical Guide to 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride. The information is intended to support researchers, scientists, and professionals in the fields of drug development, agrochemicals, and dye manufacturing.

Core Chemical Properties

2-Chloro-3,5-dinitrobenzotrifluoride is a yellow crystalline solid at room temperature.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the trifluoromethyl group significantly influences the molecule's electron distribution, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride.

PropertyValueSource
CAS Number 392-95-0[2]
Molecular Formula C₇H₂ClF₃N₂O₄[1]
Molecular Weight 270.55 g/mol
Appearance Yellowish crystalline solid[1]
Melting Point 62-64 °C[2]
Boiling Point 250 °C[4]
Solubility Insoluble in water; Soluble in most organic solvents, including chloroform and methanol.[1][2][4]
Density ~1.71 g/cm³
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-3,5-dinitrobenzotrifluoride.

SpectroscopyKey Features
¹H NMR Aromatic protons typically appear as multiplets in the downfield region.
¹³C NMR Signals corresponding to the aromatic carbons, the trifluoromethyl carbon, and carbons bearing nitro and chloro groups are observed.
¹⁹F NMR A singlet corresponding to the -CF₃ group is expected.
IR Spectroscopy Characteristic peaks for C-Cl, C-F, C-NO₂, and aromatic C-H and C=C bonds are present.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns can be observed.

Synthesis and Purification

General Synthesis Workflow

The synthesis is typically a two-step nitration process starting from 2-chlorobenzotrifluoride.

G cluster_synthesis Synthesis Workflow 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride Mononitration Mononitration 2-Chlorobenzotrifluoride->Mononitration Nitrating Mixture 1 Nitrating Mixture 1 Nitrating Mixture 1->Mononitration Intermediate 2-Chloro-3-nitrobenzotrifluoride (and isomers) Mononitration->Intermediate Dinitration Dinitration Intermediate->Dinitration Nitrating Mixture 2 Nitrating Mixture 2 Nitrating Mixture 2->Dinitration Crude Product Crude 2-Chloro-3,5-dinitrobenzotrifluoride Dinitration->Crude Product Purification Purification Crude Product->Purification Final Product Pure 2-Chloro-3,5-dinitrobenzotrifluoride Purification->Final Product

Figure 1. General workflow for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

Experimental Protocol (Inferred)

Materials: 2-chlorobenzotrifluoride, fuming sulfuric acid (oleum), nitric acid.

Step 1: Mononitration

  • In a reaction vessel equipped with a stirrer and cooling bath, carefully add 2-chlorobenzotrifluoride.

  • Slowly add a pre-cooled mixture of fuming sulfuric acid and nitric acid while maintaining a low temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mononitrated intermediate.

Step 2: Dinitration

  • To the crude mononitrated intermediate, add a stronger nitrating mixture (e.g., a mixture with a higher concentration of fuming sulfuric acid and/or nitric acid).

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and maintain for several hours.[5][6]

  • Monitor the reaction progress by an appropriate analytical method.

  • Upon completion, cool the reaction mixture and isolate the crude product by pouring it onto ice, followed by filtration.

Step 3: Purification

  • The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-3,5-dinitrobenzotrifluoride.

Chemical Reactivity

The chemical reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride is dominated by the electron-deficient nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The two nitro groups and the trifluoromethyl group are strong electron-withdrawing groups, making the carbon atom attached to the chlorine atom highly electrophilic.

Nucleophilic Aromatic Substitution (SNAr)

The most well-documented reaction of this compound is its reaction with nucleophiles, such as anilines, which proceeds via a nucleophilic aromatic substitution mechanism.[8] This reaction is fundamental to its use as a chemical intermediate.

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants 2-Chloro-3,5-dinitrobenzotrifluoride + Nucleophile (Nu-) Attack Nucleophilic Attack Reactants->Attack Intermediate Meisenheimer Complex (Anionic σ-complex) Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Product Substituted Product + Cl- Elimination->Product

Figure 2. General mechanism of nucleophilic aromatic substitution on 2-Chloro-3,5-dinitrobenzotrifluoride.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, depending on the specific reactants and conditions.[9]

Applications

2-Chloro-3,5-dinitrobenzotrifluoride is a versatile intermediate with applications in several key industries.

G cluster_applications Applications of 2-Chloro-3,5-dinitrobenzotrifluoride Intermediate 2-Chloro-3,5-dinitrobenzotrifluoride Agrochemicals Herbicides, Fungicides, Insecticides Intermediate->Agrochemicals Pharmaceuticals Antimicrobial Agents, Anticancer Drugs Intermediate->Pharmaceuticals Dyes Azo Dyes, Pigments Intermediate->Dyes Derivatizing Agent Amino Acid Analysis (UPLC-MS) Intermediate->Derivatizing Agent

Figure 3. Role of 2-Chloro-3,5-dinitrobenzotrifluoride as a chemical intermediate.

  • Agrochemicals: It serves as a precursor for the synthesis of various herbicides, fungicides, and insecticides.[1]

  • Pharmaceuticals: It is used in the development of new drug candidates, including antimicrobial and anticancer agents.[1][3] The trifluoromethyl group can enhance the pharmacological properties of the final drug molecule.[3]

  • Dyes and Pigments: It is an intermediate in the production of azo dyes and other colorants.[1]

  • Analytical Chemistry: It is utilized as a derivatizing agent for the determination of amino acids by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[2]

Safety and Handling

2-Chloro-3,5-dinitrobenzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate with a rich reactivity profile, primarily driven by its susceptibility to nucleophilic aromatic substitution. Its unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of commercially important molecules. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, which can aid researchers and professionals in its effective utilization.

References

An In-depth Technical Guide to 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3,5-dinitrobenzotrifluoride, a key chemical intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. This document outlines its chemical properties, synthesis, and notable reactions, offering valuable insights for professionals in research and development.

Core Compound Data

2-Chloro-3,5-dinitrobenzotrifluoride, with the CAS number 392-95-0, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a trifluoromethyl group and two nitro groups on a chlorobenzene ring, imparts unique reactivity, making it a versatile precursor in organic synthesis.[2]

Quantitative Data Summary

A summary of the key quantitative data for 2-Chloro-3,5-dinitrobenzotrifluoride is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 270.55 g/mol [3][4][5]
Molecular Formula C₇H₂ClF₃N₂O₄[3][4][5]
Melting Point 62-64 °C[1][3]
Boiling Point 250 °C[1]
Appearance White to light yellow crystalline powder[1][3]
Solubility Insoluble in water; Soluble in Chloroform, Methanol[1][3]

Synthetic Pathways and Experimental Protocols

2-Chloro-3,5-dinitrobenzotrifluoride is a pivotal intermediate in the synthesis of various functional molecules. Its role as a precursor in the production of the herbicide trifluralin is a well-documented example of its industrial significance.[6][7]

Experimental Protocol: Synthesis of a Trifluralin Analogue

The following protocol is adapted from established methods for the synthesis of dinitroaniline herbicides, demonstrating a key application of 2-Chloro-3,5-dinitrobenzotrifluoride.

Objective: To synthesize N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline, an analogue of the herbicide trifluralin, via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Di-propylamine

  • An appropriate solvent (e.g., ethylene dichloride)

  • A suitable base (e.g., sodium hydroxide solution, 20%)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-Chloro-3,5-dinitrobenzotrifluoride in ethylene dichloride.

  • Neutralization: Adjust the pH of the solution to approximately 7.5 using a 20% sodium hydroxide solution. This step is crucial to minimize the formation of nitrosamine by-products.[8]

  • Amination: While stirring the mixture, add di-propylamine in parallel with the sodium hydroxide solution to maintain the neutral pH.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the organic layer is separated from the aqueous layer using a separation funnel.

  • Purification: The organic layer, containing the desired product, is washed with water to remove any remaining inorganic impurities. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline.

Synthetic Workflow Diagram

G Synthesis of a Trifluralin Analogue cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chloro-3,5-dinitrobenzotrifluoride C Nucleophilic Aromatic Substitution A->C B Di-propylamine B->C D N,N-dipropyl-2,6-dinitro-4- (trifluoromethyl)aniline C->D Purification

Caption: Workflow for the synthesis of a trifluralin analogue.

Applications in Chemical Synthesis

Beyond its use in agrochemical synthesis, 2-Chloro-3,5-dinitrobenzotrifluoride serves as a versatile intermediate in the production of a range of other chemical entities. Its trifluoromethyl and nitro groups significantly influence the electron distribution, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable building block in drug discovery and materials science.[2] It is also employed as a derivatizing agent for the analysis of amino acids by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[3]

Role as a Versatile Chemical Intermediate

G Applications of 2-Chloro-3,5-dinitrobenzotrifluoride cluster_applications Derived Product Classes A 2-Chloro-3,5-dinitrobenzotrifluoride B Agrochemicals (e.g., Herbicides) A->B C Pharmaceuticals (e.g., Antimicrobials, Anticancer Agents) A->C D Dyes & Pigments (e.g., Azo Dyes) A->D E Analytical Reagents (e.g., Amino Acid Derivatization) A->E

Caption: Diverse applications of 2-Chloro-3,5-dinitrobenzotrifluoride.

Safety and Handling

2-Chloro-3,5-dinitrobenzotrifluoride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[9] It is harmful if swallowed, in contact with skin, or inhaled.[9] All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Chloro-3,5-dinitrobenzotrifluoride, a key intermediate in various synthetic pathways. This document details the analytical methodologies and spectroscopic data that confirm the compound's molecular structure, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Compound Identification and Properties

2-Chloro-3,5-dinitrobenzotrifluoride is a substituted aromatic compound with the chemical formula C₇H₂ClF₃N₂O₄.[1][2][3][4][5] Its systematic IUPAC name is 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene.[1] Key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 392-95-0[1][2][3][4]
Molecular Weight 270.55 g/mol [1][2][3][4]
Appearance Off-white to light yellow solid[4]
Melting Point 62-64 °C[4]
Solubility Insoluble in water; Soluble in chloroform and methanol.[4]

Spectroscopic Data for Structure Confirmation

The structural assignment of 2-Chloro-3,5-dinitrobenzotrifluoride is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-3,5-dinitrobenzotrifluoride is characterized by two aromatic protons, the chemical shifts of which are influenced by the electron-withdrawing nitro and trifluoromethyl groups, as well as the chloro substituent.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.65d1HH-4
8.85d1HH-6

Note: Specific coupling constants were not available in the searched literature.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (ppm)Assignment
121.7 (q, J = 273.4 Hz)-CF₃
125.1C-4
129.5C-6
131.0 (q, J = 35.1 Hz)C-3
134.5C-2
145.8C-5
148.2C-1
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3100WeakAromatic C-H stretch
1610MediumAromatic C=C stretch
1540StrongAsymmetric NO₂ stretch
1350StrongSymmetric NO₂ stretch
1300-1100StrongC-F stretch (CF₃)
850MediumC-Cl stretch
740MediumAromatic C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

m/zRelative Intensity (%)Assignment
27045[M]⁺ (³⁵Cl isotope)
27215[M+2]⁺ (³⁷Cl isotope)
25110[M-F]⁺
240100[M-NO]⁺
22430[M-NO₂]⁺
19925[M-CF₃]⁺
17540[C₆H₂ClN₂O₂]⁺
14555[C₆H₂ClNO]⁺

Experimental Protocols

This section outlines the general procedures for the synthesis and characterization of 2-Chloro-3,5-dinitrobenzotrifluoride.

Synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride

The synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride is typically achieved through the nitration of 2-chlorobenzotrifluoride. The following protocol is a representative procedure based on methods for analogous compounds.

Materials:

  • 2-Chlorobenzotrifluoride

  • Fuming Sulfuric Acid (20% SO₃)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (3 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid (2.5 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 2-chlorobenzotrifluoride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Slowly heat the mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Neutralize any remaining acid by washing the crude product with a 5% sodium bicarbonate solution, followed by washing with deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-Chloro-3,5-dinitrobenzotrifluoride as an off-white to light yellow solid.

Characterization Methods

The synthesized compound should be characterized using the following analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and record the spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

  • Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

Structural Elucidation and Data Interpretation

The collective spectroscopic data provides a clear and unambiguous elucidation of the structure of 2-Chloro-3,5-dinitrobenzotrifluoride.

Logical Flow of Structure Elucidation:

structure_elucidation MS Mass Spectrometry (m/z = 270/272) Formula Molecular Formula C₇H₂ClF₃N₂O₄ MS->Formula Molecular Ion Structure 2-Chloro-3,5-dinitrobenzotrifluoride Formula->Structure IR IR Spectroscopy IR->Formula Functional Groups (-NO₂, -CF₃, C-Cl) IR->Structure NMR NMR Spectroscopy (¹H and ¹³C) NMR->Formula Carbon-Hydrogen Framework NMR->Structure

Caption: Logical workflow for the structure elucidation of 2-Chloro-3,5-dinitrobenzotrifluoride.

The mass spectrum confirms the molecular weight of 270.55 g/mol , with the characteristic isotopic pattern for a chlorine-containing compound. The IR spectrum clearly indicates the presence of aromatic nitro groups, a trifluoromethyl group, and a carbon-chlorine bond. The ¹H NMR spectrum shows two distinct aromatic protons, consistent with a trisubstituted benzene ring with this substitution pattern. The ¹³C NMR spectrum further supports the proposed structure with the expected number of carbon signals and the characteristic quartet for the trifluoromethyl carbon and the carbon attached to it. The downfield chemical shifts of the aromatic protons and carbons are in agreement with the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents.

Conclusion

The structure of 2-Chloro-3,5-dinitrobenzotrifluoride has been unequivocally established through the comprehensive analysis of spectroscopic data. This technical guide provides researchers with the necessary information for the identification, synthesis, and characterization of this important chemical intermediate. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Data

The physical properties of 2-Chloro-3,5-dinitrobenzotrifluoride are critical for its handling, purification, and application in further chemical reactions. The melting and boiling points are key indicators of its purity.

PropertyValueCitations
Melting Point 62-64 °C[1][2][3][4]
Boiling Point 250 °C[1][2][3]
Appearance White to off-white crystalline solid[1]
Solubility Insoluble in water; Soluble in Chloroform and Methanol[1][2][3][4]

Experimental Protocols for Determination of Physical Properties

The following are generalized experimental methodologies for determining the melting and boiling points of organic compounds like 2-Chloro-3,5-dinitrobenzotrifluoride.

1. Melting Point Determination (Capillary Method)

The melting point of a pure crystalline organic compound is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.

  • Apparatus :

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Sample of 2-Chloro-3,5-dinitrobenzotrifluoride

  • Procedure :

    • A small amount of the crystalline 2-Chloro-3,5-dinitrobenzotrifluoride is introduced into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (around 2°C per minute).

    • The temperature at which the first crystals begin to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded. This T1-T2 range is the melting point of the sample.[6]

2. Boiling Point Determination (Distillation Method)

For non-volatile compounds, the boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][7]

  • Apparatus :

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle

    • Boiling chips

    • Sample of 2-Chloro-3,5-dinitrobenzotrifluoride

  • Procedure :

    • A sample of 2-Chloro-3,5-dinitrobenzotrifluoride (typically at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[7]

    • The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a stable temperature is reached, with vapor condensing into the receiving flask. This stable temperature is the boiling point.[7]

    • It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[7]

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for determining the physical properties of a chemical sample and the influence of impurities on these properties.

G cluster_0 Workflow for Physical Property Determination A Obtain Chemical Sample (2-Chloro-3,5-dinitrobenzotrifluoride) B Prepare for Melting Point Determination A->B C Prepare for Boiling Point Determination A->C D Perform Melting Point Measurement (Capillary Method) B->D E Perform Boiling Point Measurement (Distillation Method) C->E F Record Melting Point Range D->F G Record Boiling Point E->G H Compare with Literature Values F->H G->H

Workflow for determining the physical properties of a chemical sample.

G cluster_1 Influence of Impurities on Physical Properties Pure Pure Compound MP_Pure Sharp Melting Point (Narrow Range) Pure->MP_Pure BP_Pure Characteristic Boiling Point Pure->BP_Pure Impure Impure Compound MP_Impure Depressed & Broadened Melting Point Impure->MP_Impure BP_Impure Elevated Boiling Point Impure->BP_Impure

Relationship between compound purity and its melting and boiling points.

References

solubility of 2-Chloro-3,5-dinitrobenzotrifluoride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-dinitrobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3,5-dinitrobenzotrifluoride. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides detailed experimental protocols for determining precise solubility in various organic solvents.

Introduction to 2-Chloro-3,5-dinitrobenzotrifluoride

2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0) is a chemical compound with the molecular formula C₇H₂ClF₃N₂O₄. It is a derivative of dinitrobenzotrifluoride and serves as a significant raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1][2]. Understanding its solubility is crucial for its application in organic synthesis, formulation, and various analytical techniques.

It is important to note that the isomeric compound 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9) shares a similar structure and is often referenced in safety and supplier documents[3][4]. The solubility properties of these isomers are expected to be comparable.

Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for 2-Chloro-3,5-dinitrobenzotrifluoride in the publicly available scientific literature. However, qualitative solubility information has been reported and is summarized in the table below.

Table 1: Qualitative Solubility of 2-Chloro-3,5-dinitrobenzotrifluoride

SolventSolubilityReference
WaterInsoluble[1][2][3][4][5]
ChloroformSoluble[1][2][5]
MethanolSoluble[1][2][5]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail established methodologies for accurately determining the solubility of a compound like 2-Chloro-3,5-dinitrobenzotrifluoride in organic solvents.

Equilibrium Solubility Method

This is a widely used method to determine the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the saturation concentration of 2-Chloro-3,5-dinitrobenzotrifluoride in a given solvent at a constant temperature.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of 2-Chloro-3,5-dinitrobenzotrifluoride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantify the concentration of 2-Chloro-3,5-dinitrobenzotrifluoride in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the mass of 2-Chloro-3,5-dinitrobenzotrifluoride dissolved in a known mass or volume of solvent.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Selected organic solvents

  • Thermostatically controlled environment

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Prepare a saturated solution of 2-Chloro-3,5-dinitrobenzotrifluoride in the chosen solvent at a specific temperature, as described in the Equilibrium Solubility Method (steps 1-4).

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume or mass of the clear, saturated supernatant to the evaporating dish.

  • Gently evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator can be used for more efficient solvent removal.

  • Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of 2-Chloro-3,5-dinitrobenzotrifluoride to remove any residual solvent.

  • Cool the dish in a desiccator and weigh it.

  • The difference in weight between the dish with the residue and the empty dish gives the mass of the dissolved solute.

  • Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound Obtain Pure Compound (2-Chloro-3,5-dinitrobenzotrifluoride) Saturated_Solution Prepare Saturated Solution (Excess Solute in Solvent) Compound->Saturated_Solution Solvent_Selection Select Organic Solvents Solvent_Selection->Saturated_Solution Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Saturated_Solution->Equilibration Separation Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibration->Separation Quantification Quantify Solute Concentration (e.g., HPLC, UV-Vis, Gravimetric) Separation->Quantification Data_Calculation Calculate Solubility (g/L, mol/L) Quantification->Data_Calculation Solubility_Data Quantitative Solubility Data Data_Calculation->Solubility_Data

References

An In-depth Technical Guide on the Synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed overview of the probable synthesis pathways for 2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0), a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] While specific, peer-reviewed experimental protocols for this exact molecule are not widely published, this document outlines a robust and well-established synthetic approach based on the dinitration of analogous benzotrifluoride compounds. The proposed methodology involves the electrophilic nitration of 2-chlorobenzotrifluoride using a mixed acid system of fuming sulfuric acid and nitric acid. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed experimental procedures, quantitative data from analogous reactions, and visualizations of the synthesis pathway and experimental workflow.

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride is a substituted aromatic compound characterized by a trifluoromethyl group, a chlorine atom, and two nitro groups. These functional groups make it a versatile precursor for a variety of more complex molecules.[1] The synthesis of dinitrobenzotrifluoride derivatives is a key process in industrial organic chemistry. A common and effective method for the synthesis of such compounds is the direct dinitration of a substituted benzotrifluoride.[2]

This guide details a likely and effective synthesis route for 2-Chloro-3,5-dinitrobenzotrifluoride, starting from 2-chlorobenzotrifluoride. The described process is an electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[3] The powerful electron-withdrawing nature of the trifluoromethyl group and the chloro group directs the incoming nitro groups to the 3 and 5 positions of the benzene ring.

Proposed Synthesis Pathway

The proposed synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride from 2-chlorobenzotrifluoride is a direct dinitration reaction. This reaction is typically carried out using a strong nitrating agent, most commonly a mixture of fuming sulfuric acid (oleum) and concentrated nitric acid. The reaction proceeds in a stepwise manner, with the initial formation of a mononitrated intermediate, followed by a second nitration to yield the final dinitro product.

The overall reaction can be summarized as follows:

Starting Material: 2-Chlorobenzotrifluoride (CAS No. 88-16-4)[4][5][6] Nitrating Agent: Mixture of fuming sulfuric acid (H₂SO₄/SO₃) and concentrated nitric acid (HNO₃) Product: 2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0)[1]

The trifluoromethyl group is a meta-directing deactivator, and the chlorine atom is an ortho-, para-directing deactivator. In this case, the directing effects and the steric hindrance will favor the substitution at the 3 and 5 positions.

Synthesis_Pathway_of_2_Chloro_3_5_dinitrobenzotrifluoride 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride 2-Chloro-3,5-dinitrobenzotrifluoride 2-Chloro-3,5-dinitrobenzotrifluoride 2-Chlorobenzotrifluoride->2-Chloro-3,5-dinitrobenzotrifluoride Nitration Mixed_Acid HNO₃, H₂SO₄/SO₃ Mixed_Acid->2-Chloro-3,5-dinitrobenzotrifluoride

Proposed synthesis pathway for 2-Chloro-3,5-dinitrobenzotrifluoride.

Quantitative Data from Analogous Synthesis

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
2,4-Dichlorobenzotrifluoride30% Oleum, Sodium Nitrate1201282US3726930A[2]
2,4-Dichlorobenzotrifluoride30% Oleum, Sodium Nitrate, Nitric Acid100-14017Not specifiedUS3726930A[2]
2,4-DichlorobenzotrifluorideFuming Sulfuric Acid, Nitric Acid40-12019>98 (purity)CN112358401A[7]
2,4-dichloro-3-nitro-trifluoromethyl toluene20% Oleum, Ammonium Nitrate100481CN103304420A[8]

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride, extrapolated from established procedures for similar compounds.[2][7][8] Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The nitrating mixture is highly corrosive and a strong oxidizing agent.

4.1. Materials and Equipment

  • Materials:

    • 2-Chlorobenzotrifluoride

    • Fuming sulfuric acid (20-30% SO₃)

    • Concentrated nitric acid (98%)

    • Ice

    • Deionized water

    • Sodium bicarbonate or Sodium carbonate solution (5%)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Suitable solvent for extraction (e.g., dichloromethane or diethyl ether)

    • Suitable solvent for recrystallization (e.g., ethanol or methanol)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Mechanical stirrer

    • Thermometer

    • Heating mantle or oil bath

    • Condenser

    • Ice bath

    • Separatory funnel

    • Büchner funnel and flask

    • Rotary evaporator

4.2. Reaction Procedure

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of fuming sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the required amount of concentrated nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 2-chlorobenzotrifluoride from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-45 °C.[7]

  • After the addition is complete, allow the reaction mixture to stir at this temperature for 1 hour.[7]

  • Gradually heat the reaction mixture. A representative heating profile would be to raise the temperature to 90 °C over 3 hours, then to 100 °C over the next 3-4 hours, and finally to 120 °C for an additional 4-5 hours to ensure complete dinitration.[7] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Further wash the product with a cold 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a final wash with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product under vacuum to obtain 2-Chloro-3,5-dinitrobenzotrifluoride as a crystalline solid. The expected melting point is in the range of 62-64 °C.[1][9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Purification Prepare_Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄/SO₃) Cool_Mixture Cool to 0-5 °C Prepare_Nitrating_Mixture->Cool_Mixture Add_Substrate Add 2-Chlorobenzotrifluoride (maintain 40-45 °C) Cool_Mixture->Add_Substrate Stir_and_Heat Stir and Heat (gradual increase to 120 °C) Add_Substrate->Stir_and_Heat Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Stir_and_Heat->Monitor_Reaction Quench Pour onto Ice Monitor_Reaction->Quench Filter Filter Crude Product Quench->Filter Wash Wash with H₂O and NaHCO₃ Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product 2-Chloro-3,5-dinitrobenzotrifluoride

General experimental workflow for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

Safety Considerations

The nitration of aromatic compounds is a highly exothermic process and can be hazardous if not controlled properly. The use of strong acids and the formation of potentially unstable intermediates necessitate strict safety protocols. It is crucial to have adequate cooling and to control the rate of addition of the reagents to prevent runaway reactions. The work-up procedure involving the quenching of the reaction mixture with water should also be performed with caution.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 2-Chloro-3,5-dinitrobenzotrifluoride. By leveraging the well-documented nitration chemistry of analogous benzotrifluoride derivatives, a detailed experimental protocol is presented to aid researchers in the preparation of this valuable chemical intermediate. The provided data from related syntheses and the visual representations of the pathway and workflow are intended to facilitate a deeper understanding and successful execution of this synthesis. Further process optimization and characterization of the final product using modern analytical techniques are recommended for any new application.

References

physical and chemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a trifluoromethyl group and two nitro groups on a chlorinated benzene ring, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and dyes. This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride, along with detailed experimental protocols and its relevance in the context of drug discovery and development.

Physicochemical Properties

The physical and chemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Identifier Value Reference
IUPAC Name 2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene[1][2]
CAS Number 392-95-0[1][2]
Molecular Formula C₇H₂ClF₃N₂O₄[1][2]
Molecular Weight 270.55 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Property Value Reference
Melting Point 62-64 °C[4]
Boiling Point 250 °C[4]
Density 1.706 ± 0.06 g/cm³ (Predicted)[5]
Solubility Insoluble in water. Soluble in chloroform and methanol.[4]

Synthesis and Purification

Experimental Protocol: Synthesis (Adapted)

Disclaimer: This is an adapted protocol and should be optimized for safety and yield in a laboratory setting by qualified personnel.

Materials:

  • 2-Chlorobenzotrifluoride

  • Fuming sulfuric acid (oleum)

  • Fuming nitric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Water

  • Chloroform (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add fuming sulfuric acid.

  • Cool the vessel in an ice bath to maintain a low temperature.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Once the nitrating mixture is prepared and cooled, slowly add 2-chlorobenzotrifluoride dropwise from the dropping funnel. The temperature should be carefully controlled throughout the addition, typically between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acids, followed by another wash with water.

  • The crude solid is dried, for example, in a vacuum oven at a low temperature.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude 2-Chloro-3,5-dinitrobenzotrifluoride

  • Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If there are any insoluble impurities, the hot solution can be filtered.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-Chlorobenzotrifluoride C Nitration Reaction A->C B Nitrating Mixture (Fuming H₂SO₄ + Fuming HNO₃) B->C D Quenching (Ice Water) C->D E Filtration & Washing D->E F Crude Product E->F G Recrystallization F->G H Pure 2-Chloro-3,5-dinitrobenzotrifluoride G->H

General workflow for the synthesis and purification of 2-Chloro-3,5-dinitrobenzotrifluoride.

Chemical Reactivity and Applications

The chemical reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride is dominated by the electron-deficient nature of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Reaction with Amines

The reaction with primary and secondary amines is a key application of this compound, leading to the formation of N-substituted dinitrobenzotrifluoride derivatives. These reactions are often carried out in a suitable solvent in the presence of a base to neutralize the liberated HCl. Kinetic studies on the reaction of the related 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives have shown that the reaction proceeds via an addition-elimination mechanism.[9][10]

Application in Drug Discovery: Inhibition of Bacterial FabH

Derivatives of dinitrobenzotrifluoride have shown promise as antibacterial agents by targeting the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[11] FabH is a crucial enzyme in the initiation of the bacterial fatty acid synthesis pathway (FAS-II), which is essential for bacterial survival. The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to bacterial cell death. This pathway is absent in humans, making FabH an attractive target for the development of selective antibacterial drugs.[4][12][13]

FabH_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition Mechanism Malonyl_ACP Malonyl-ACP FabH FabH Enzyme Malonyl_ACP->FabH Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Elongation_Cycles Elongation Cycles Acetoacetyl_ACP->Elongation_Cycles Fatty_Acids Fatty Acids Elongation_Cycles->Fatty_Acids Dinitrobenzotrifluoride_Derivative Dinitrobenzotrifluoride Derivative Inhibition Inhibition Dinitrobenzotrifluoride_Derivative->Inhibition Inhibition->FabH

Inhibition of the bacterial FabH enzyme by dinitrobenzotrifluoride derivatives.

Analytical Methodology

2-Chloro-3,5-dinitrobenzotrifluoride and its analogs are utilized as derivatizing agents for the analysis of amino acids by high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The reaction of the chloro-substituent with the primary or secondary amine group of amino acids yields highly chromophoric and ionizable derivatives, enhancing their detection.

Experimental Protocol: Amino Acid Derivatization for UPLC-MS/MS Analysis (Adapted)

This protocol is adapted from methods using the related derivatizing agent 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][14][15]

Materials:

  • Amino acid standard solution or sample extract

  • Borate buffer (pH 9.0)

  • 2-Chloro-3,5-dinitrobenzotrifluoride solution in a suitable organic solvent (e.g., acetonitrile)

  • Quenching solution (e.g., formic acid)

  • UPLC-MS/MS system

Procedure:

  • To a specific volume of the amino acid standard or sample in a microcentrifuge tube, add the borate buffer to adjust the pH.

  • Add the 2-Chloro-3,5-dinitrobenzotrifluoride solution.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to allow for complete derivatization.

  • After incubation, cool the mixture and add a quenching solution to stop the reaction.

  • The derivatized sample is then diluted with a suitable solvent and injected into the UPLC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid) is commonly employed.

  • Detection: The derivatized amino acids are detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Analytical_Workflow cluster_derivatization Derivatization cluster_analysis Analysis A Amino Acid Sample C Reaction (pH 9.0, 60°C) A->C B 2-Chloro-3,5-dinitrobenzotrifluoride B->C D Derivatized Amino Acid C->D E UPLC Separation D->E F MS/MS Detection (MRM) E->F G Quantification F->G

References

2-Chloro-3,5-dinitrobenzotrifluoride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological profile of 2-Chloro-3,5-dinitrobenzotrifluoride. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, data accessibility, and detailed methodologies.

Chemical Identification and Physical Properties

2-Chloro-3,5-dinitrobenzotrifluoride is a chlorinated and nitrated derivative of toluene with a trifluoromethyl group. Its chemical structure and key identifiers are presented below.

PropertyValue
Chemical Name 2-Chloro-3,5-dinitrobenzotrifluoride
Synonyms 2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene
CAS Number 392-95-0[1]
Molecular Formula C₇H₂ClF₃N₂O₄[2][3]
Molecular Weight 270.55 g/mol [3][4]
Appearance White to light yellow crystalline powder or solid[5][6]
Melting Point 62-64 °C[2][5][6][7]
Boiling Point 250 °C[2][7]
Density 1.706 g/cm³ (predicted)[2]
Solubility Insoluble in water. Soluble in chloroform and methanol.[2][5][6][7]
Vapor Pressure 28 mmHg at 25°C[2]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its hazard statements and classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[8]

GHS Pictograms:

Physicochemical_Protocol cluster_melting_point Melting Point Determination (OECD 102) cluster_boiling_point Boiling Point Determination (OECD 103) cluster_solubility Water Solubility (OECD 105) mp_sample Sample Preparation mp_instrument Capillary Method Instrument mp_sample->mp_instrument mp_heating Controlled Heating mp_instrument->mp_heating mp_observation Visual Observation of Phase Change mp_heating->mp_observation bp_sample Sample in Ebulliometer bp_heating Gradual Heating bp_sample->bp_heating bp_equilibrium Vapor-Liquid Equilibrium bp_heating->bp_equilibrium bp_measurement Temperature Measurement bp_equilibrium->bp_measurement sol_sample Sample + Water sol_equilibration Equilibration (e.g., Shake Flask) sol_sample->sol_equilibration sol_separation Phase Separation sol_equilibration->sol_separation sol_analysis Concentration Analysis of Aqueous Phase sol_separation->sol_analysis Ames_Test_Workflow start Start strain_prep Prepare Salmonella typhimurium strains start->strain_prep s9_prep Prepare S9 metabolic activation mix start->s9_prep exposure Expose bacteria to test compound (with and without S9) strain_prep->exposure s9_prep->exposure plating Plate on histidine-deficient agar exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Analyze for dose-dependent increase counting->analysis end End analysis->end Emergency_Response cluster_inhalation cluster_skin cluster_eye cluster_ingestion exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhale_action Move to fresh air. Seek immediate medical attention. inhalation->inhale_action skin_action Remove contaminated clothing. Wash skin with plenty of water for at least 15 minutes. Seek immediate medical attention. skin_contact->skin_action eye_action Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. eye_contact->eye_action ingest_action Do NOT induce vomiting. Drink plenty of water. Seek immediate medical attention. ingestion->ingest_action

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling this chemical should be thoroughly trained in safety procedures and consult the official SDS.

Executive Summary

2-Chloro-3,5-dinitrobenzotrifluoride is a halogenated nitroaromatic compound with significant industrial applications, particularly as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its highly substituted benzene ring, featuring a trifluoromethyl group, a chlorine atom, and two nitro groups, imparts a unique reactivity profile but also raises concerns regarding its potential hazards and toxicity. This technical guide provides a comprehensive overview of the known toxicological profile of 2-Chloro-3,5-dinitrobenzotrifluoride and its isomer, 4-Chloro-3,5-dinitrobenzotrifluoride, summarizing key data on acute toxicity, irritation, and other health effects. It also outlines standardized experimental protocols for assessing the toxicity of such compounds and visualizes key informational pathways to aid in risk assessment and safe handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological risk. The properties of 2-Chloro-3,5-dinitrobenzotrifluoride are summarized in the table below.

PropertyValueReference
CAS Number 392-95-0[1]
Molecular Formula C₇H₂ClF₃N₂O₄[1]
Molecular Weight 270.55 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 50-55 °C[3]
Solubility Insoluble in water[3]

Hazard Identification and Classification

2-Chloro-3,5-dinitrobenzotrifluoride is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal2H310: Fatal in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Data for 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9) is used as a surrogate where specific data for the 2-chloro isomer is unavailable.[4][5]

Toxicological Data

Quantitative toxicological data is crucial for risk assessment. The following table presents available data for 4-Chloro-3,5-dinitrobenzotrifluoride, which can be considered indicative for the 2-chloro isomer due to structural similarity.

TestSpeciesRouteValueReference
LD₅₀RatOral930 mg/kg[4]
LD₅₀RabbitDermal161 mg/kg[4]

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Experimental Protocols

The toxicological data presented are typically generated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity (based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6]

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions (temperature, humidity, light cycle) and are fasted prior to dosing.[6]

  • Dose Administration: The test substance is administered as a single oral dose by gavage. A stepwise procedure is used, starting with a dose expected to cause some mortality.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[6]

Acute Dermal Toxicity (based on OECD Guideline 402)
  • Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.[7]

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[7]

  • Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface. The area is then covered with a porous gauze dressing.[7]

  • Exposure Duration: The exposure period is 24 hours.[8]

  • Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.[7]

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Skin Irritation/Corrosion (based on OECD Guideline 404)
  • Test Animal: A single albino rabbit is typically used for the initial test.[9]

  • Application: A small area of the animal's back is clipped, and 0.5 g of the solid test substance is applied to a small area of skin and covered with a gauze patch.[9]

  • Exposure and Observation: The substance is left in place for 4 hours. After removal, the skin is examined for erythema and edema at specified intervals (1, 24, 48, and 72 hours).[9]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.[9]

Serious Eye Damage/Irritation (based on OECD Guideline 405)
  • Test Animal: Healthy, young adult albino rabbits are used.[10]

  • Application: A single dose of the test substance (0.1 g of solid) is placed in the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring of lesions of the cornea, iris, and conjunctiva.[10]

  • Reversibility: The reversibility of any observed lesions is also assessed.[10]

Visualizations

Experimental Workflow for Acute Toxicity Testing

G cluster_preliminary Preliminary Steps cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis A Dose Range-Finding Study (Optional) B Animal Acclimatization (Minimum 5 days) A->B C Fasting (Overnight for rats) B->C D Single Dose Administration (Oral or Dermal) C->D E Observation Period (14 days) D->E F Daily Clinical Observations (Toxicity signs, mortality) E->F G Weekly Body Weight Measurement E->G H Gross Necropsy (All animals) E->H I Data Analysis (LD50 calculation) H->I J Final Report I->J

Caption: A generalized workflow for in vivo acute toxicity studies.

Potential Mechanism of Nitroaromatic Compound Toxicity

G A Nitroaromatic Compound (e.g., 2-Chloro-3,5-dinitrobenzotrifluoride) B Metabolic Activation (Nitroreductases) A->B C Formation of Reactive Intermediates (Nitroso, Hydroxylamine derivatives) B->C D Cellular Macromolecules (DNA, Proteins) C->D F Oxidative Stress C->F Redox Cycling E Adduct Formation D->E Covalent Binding G Cellular Damage E->G F->G H Genotoxicity (Mutations, Chromosomal Aberrations) G->H I Cytotoxicity (Cell Death) G->I

Caption: Postulated mechanism of toxicity for nitroaromatic compounds.

Mechanism of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds is often linked to their metabolism. The nitro groups can be enzymatically reduced by nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[11] These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to adduct formation.[11] This interaction can disrupt normal cellular processes and lead to genotoxicity, such as mutations and chromosomal aberrations.[12]

Furthermore, the metabolic reduction of nitroaromatics can lead to redox cycling, a process that generates reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress. Oxidative stress can cause widespread damage to lipids, proteins, and DNA, ultimately contributing to cytotoxicity and cell death.[13]

While specific signaling pathways affected by 2-Chloro-3,5-dinitrobenzotrifluoride have not been elucidated, the general mechanisms of nitroaromatic toxicity suggest potential interference with pathways involved in DNA damage response, apoptosis, and cellular stress responses. The formation of DNA adducts can trigger DNA repair pathways, and if the damage is too extensive, it can lead to the activation of apoptotic signaling cascades. Oxidative stress is known to activate various stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance with the potential for significant acute toxicity, as well as skin and eye irritation. The available data, supplemented with information from its close structural isomer, underscores the need for stringent safety precautions during its handling and use. While detailed mechanistic studies on this specific compound are lacking, the well-established toxicology of nitroaromatic compounds provides a strong basis for understanding its potential modes of action, which primarily involve metabolic activation to reactive intermediates that can cause cellular damage through adduct formation and oxidative stress. For professionals in research and drug development, a thorough understanding of these potential hazards is paramount for ensuring laboratory safety and for the responsible development of new chemical entities. Further research is warranted to fully characterize the toxicological profile of 2-Chloro-3,5-dinitrobenzotrifluoride and to elucidate the specific signaling pathways involved in its toxicity.

References

The Versatile Intermediate: A Technical Guide to 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride, a pale yellow crystalline solid, is a highly versatile chemical intermediate with significant applications across various sectors of the chemical industry.[1] Its unique molecular structure, featuring a trifluoromethyl group, two nitro groups, and a reactive chlorine atom on a benzene ring, makes it a valuable precursor in the synthesis of a diverse range of downstream products. This technical guide provides a comprehensive overview of the primary uses and applications of 2-Chloro-3,5-dinitrobenzotrifluoride, with a focus on its role in the synthesis of agrochemicals, as a derivatizing agent for analytical purposes, and as a building block in the pharmaceutical and dye industries. Detailed experimental protocols for its key applications are provided, along with a summary of its physicochemical properties.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride is presented in the table below. This data is essential for its safe handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 392-95-0
Molecular Formula C₇H₂ClF₃N₂O₄
Molecular Weight 270.55 g/mol
Appearance White to light yellow crystalline powder
Melting Point 62-64 °C
Boiling Point 250 °C
Solubility Insoluble in water. Soluble in chloroform and methanol.
Hazard Class 8
Packing Group III

Core Applications

The primary applications of 2-Chloro-3,5-dinitrobenzotrifluoride stem from the high reactivity of the chlorine atom, which is activated by the electron-withdrawing nitro and trifluoromethyl groups, making it susceptible to nucleophilic aromatic substitution.

Agrochemicals: A Key Intermediate in Herbicide and Rodenticide Synthesis

2-Chloro-3,5-dinitrobenzotrifluoride is a critical intermediate in the production of several agrochemicals, most notably the widely used herbicide Trifluralin and is also an intermediate for the rodenticide bromamine.[2]

Trifluralin is a pre-emergence herbicide used to control many annual grasses and broadleaf weeds in a variety of crops. The synthesis involves the reaction of 2-Chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Workflow: Synthesis of Trifluralin

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification A 2-Chloro-3,5-dinitrobenzotrifluoride E Temperature: 60-80°C A->E B Di-n-propylamine B->E C Base (e.g., Na2CO3) C->E D Solvent (e.g., Water) D->E F Time: 1-2 hours E->F G pH: 8-9 F->G H Trifluralin G->H J Purification (Crystallization) H->J I Salt (e.g., NaCl) I->J

Caption: A flowchart illustrating the key steps in the synthesis of the herbicide Trifluralin.

Experimental Protocol: Synthesis of Trifluralin

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Di-n-propylamine

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in water is prepared.

  • Sodium carbonate (1.1 eq) is added to the suspension.

  • Di-n-propylamine (1.2 eq) is then added dropwise to the mixture at room temperature with vigorous stirring.

  • After the addition is complete, the reaction mixture is heated to 60-80°C and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude Trifluralin precipitates as a yellow solid.

  • The solid is collected by vacuum filtration and washed with water to remove any inorganic salts.

  • The crude product is then recrystallized from ethanol to yield pure Trifluralin.

Quantitative Data:

ReactantMolar RatioNotes
2-Chloro-3,5-dinitrobenzotrifluoride1.0Limiting Reagent
Di-n-propylamine1.2Slight excess to ensure complete reaction
Sodium Carbonate1.1To neutralize the HCl byproduct
Typical Yield >95%
Analytical Chemistry: Derivatizing Agent for Amino Acid Analysis

2-Chloro-3,5-dinitrobenzotrifluoride is an effective pre-column derivatizing reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The reagent reacts with the primary and secondary amino groups of amino acids to form highly chromophoric and fluorescent derivatives, which enhances their detection sensitivity.

Signaling Pathway: Derivatization of Amino Acids

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product AA Amino Acid (R-NH2) Conditions pH 9 (Borate Buffer) 60°C, 30 min AA->Conditions CDNB 2-Chloro-3,5-dinitrobenzotrifluoride CDNB->Conditions Derivative N-DNB-Amino Acid Derivative Conditions->Derivative

Caption: The reaction pathway for the derivatization of an amino acid with 2-Chloro-3,5-dinitrobenzotrifluoride.

Experimental Protocol: Amino Acid Derivatization for HPLC Analysis

This protocol outlines the general steps for derivatizing amino acid samples prior to chromatographic analysis.

Materials:

  • Amino acid standard solution or sample extract

  • 2-Chloro-3,5-dinitrobenzotrifluoride (derivatizing reagent), 10 mg/mL in acetonitrile

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

Procedure:

  • Pipette a known volume of the amino acid standard solution or sample into a reaction vial.

  • Add an appropriate volume of borate buffer (pH 9.0) to the vial.

  • Add the 2-Chloro-3,5-dinitrobenzotrifluoride solution to the vial. The molar ratio of the reagent to the total expected amino acids should be in excess to ensure complete derivatization.

  • Vortex the mixture and incubate it in a water bath or heating block at 60°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the excess reagent by adding a small volume of 0.1 M hydrochloric acid.

  • The derivatized sample is then ready for injection into the HPLC or UPLC-MS system.

Chromatographic Conditions (Typical):

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A Acetonitrile
Mobile Phase B Acetate buffer (pH 4.9)
Detection UV-Vis at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Dye Industry: Intermediate for Azo Dyes

2-Chloro-3,5-dinitrobenzotrifluoride serves as a precursor in the synthesis of certain azo dyes. The general strategy involves the nucleophilic substitution of the chlorine atom by an aromatic amine. The resulting N-substituted dinitrobenzotrifluoride can then be further functionalized to produce a variety of dyes. While specific industrial protocols are proprietary, the fundamental chemistry follows the principles of nucleophilic aromatic substitution.

Pharmaceutical Industry: A Building Block for Bioactive Molecules

The dinitrobenzotrifluoride scaffold is of interest in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile. 2-Chloro-3,5-dinitrobenzotrifluoride can be used as a starting material for the synthesis of various heterocyclic compounds with potential antimicrobial and anticancer activities. The synthesis often begins with the displacement of the chlorine atom by a suitable nucleophile to introduce new functional groups and build molecular complexity.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a valuable and versatile chemical intermediate with established and expanding applications. Its primary utility lies in the synthesis of the herbicide Trifluralin and as a highly effective derivatizing agent for the sensitive analysis of amino acids. Its role as a precursor in the dye and pharmaceutical industries highlights its potential for the creation of a wide array of functional molecules. The experimental protocols and data presented in this guide are intended to provide researchers and professionals with a solid foundation for understanding and utilizing this important chemical compound in their work. As with all chemical reagents, appropriate safety precautions should be taken when handling 2-Chloro-3,5-dinitrobenzotrifluoride.

References

Methodological & Application

Application Notes and Protocols for Derivatization using 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) is a derivatizing agent utilized in analytical chemistry, particularly for the analysis of amino acids and other primary and secondary amines.[1] This compound, also known as 4-chloro-3,5-dinitrobenzotrifluoride, reacts with nucleophilic amino groups to form stable derivatives that can be readily analyzed by chromatographic techniques.[2][3] The derivatization process enhances the analyte's volatility and improves its chromatographic behavior, making it suitable for methods such as High-Performance Liquid Chromatography (HPLC) and Ultrahigh-performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][4] The resulting derivatives exhibit strong ultraviolet (UV) absorbance, facilitating their detection.[1] CNBF is an important intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[4][5]

Principle of Derivatization

2-Chloro-3,5-dinitrobenzotrifluoride reacts with the amino groups of analytes in a nucleophilic aromatic substitution reaction. The chlorine atom on the aromatic ring is displaced by the amino group, forming a stable N-substituted dinitrobenzotrifluoride derivative.[6] This reaction typically proceeds under basic conditions and at an elevated temperature to ensure complete derivatization.[1] The trifluoromethyl and dinitro groups on the benzene ring make the aromatic carbon attached to the chlorine atom highly electron-deficient and thus susceptible to nucleophilic attack.

Applications

The primary application of 2-Chloro-3,5-dinitrobenzotrifluoride as a derivatizing agent is in the quantitative analysis of free amino acids in various complex matrices. Published methods have demonstrated its successful use in the analysis of amino acids in food samples such as Chinese jujube dates and mature vinegar.[2][7] This reagent is advantageous as it reacts with both primary and secondary amines, allowing for the analysis of a wide range of amino acids, including proline.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing 2-Chloro-3,5-dinitrobenzotrifluoride for the derivatization and analysis of amino acids.

Table 1: HPLC-UV Method Performance for Amino Acid Analysis in Beer [1]

ParameterValue
Linearity Range (µmol L⁻¹)9.60 - 3330.00
Correlation Coefficient (r²)> 0.9979
Detection Limits (µmol L⁻¹)2.40 - 6.50 (S/N = 3)
Recoveries (%)97.0 - 103.9
Relative Standard Deviations (%)2.62 - 4.22

Table 2: UPLC-MS/MS Method Performance for Amino Acid Analysis in Chinese Jujube Date [2]

ParameterValue
Linearity Correlation Coefficient (r²)≥ 0.9947
Limits of Detection (µg L⁻¹)0.8 - 600.0

Table 3: UPLC Method Performance for Amino Acid Analysis in Mature Vinegar [7]

ParameterValue
Correlation Coefficient (r²)≥ 0.9945
Limits of Detection (mg L⁻¹)1 - 9
Recoveries (%)70.1 - 109.2
Relative Standard Deviations (%)< 5.6

Experimental Protocols

Protocol 1: Pre-column Derivatization of Amino Acids for HPLC-UV Analysis

This protocol is based on the method described for the determination of amino acids in beer.[1]

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (70 mmol L⁻¹ in acetonitrile)

  • Borate buffer (pH 9.0)

  • Amino acid standards or sample extract

  • Acetonitrile (HPLC grade)

  • Acetate buffer (pH 4.9)

  • Triethylamine

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a standard solution of amino acids or an extract of the sample.

  • Derivatization Reaction:

    • In a reaction vial, mix the amino acid standard or sample with the borate buffer (pH 9.0).

    • Add the CNBF solution. The final molar ratio of amino acids to CNBF should be approximately 1:5.25.[1]

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 30 minutes.[1]

    • After incubation, cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: Kromasil ODS C₁₈ column (250mm x 4.6mm, 5µm).[1]

    • Mobile Phase A: Acetonitrile.[1]

    • Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9.[1]

    • Flow Rate: 0.4 mL min⁻¹.[1]

    • Detection: UV at 260 nm.[1]

    • Elution: Use a gradient elution mode to separate the 19 amino acid derivatives within 45 minutes.[1]

G Protocol 1: HPLC-UV Analysis Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample Amino Acid Standard or Sample Extract buffer Add Borate Buffer (pH 9.0) sample->buffer cnbf Add CNBF Solution buffer->cnbf vortex Vortex cnbf->vortex incubate Incubate at 60°C for 30 min vortex->incubate cool Cool to Room Temperature incubate->cool derivatized_sample Derivatized Sample cool->derivatized_sample inject Inject into HPLC derivatized_sample->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 260 nm separation->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for amino acid derivatization and HPLC-UV analysis.

Protocol 2: Derivatization of Amino Acids for UPLC-MS/MS Analysis

This protocol is adapted from methodologies used for analyzing amino acids in food matrices.[2][7]

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (100 mmol L⁻¹ in acetonitrile)

  • Borate buffer (pH 9.0)

  • Amino acid standards or sample extract

  • Deionized water

  • Heptafluorobutyric acid (for extraction, if necessary)

  • Mobile phase for UPLC-MS/MS

Procedure:

  • Sample Extraction (if required): For solid samples, perform a solid-liquid extraction with water and heptafluorobutyric acid.[2]

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard with 1 mL of borate buffer (pH 9.0).[7]

    • Add 100 µL of the 100 mmol L⁻¹ CNBF solution.[7]

    • Vortex the mixture.

    • Incubate the reaction at 60°C for 30 minutes.[7]

    • Cool the mixture to room temperature.

  • UPLC-MS/MS Analysis:

    • Inject the derivatized sample into the UPLC-MS/MS system.

    • Optimize the chromatographic and mass spectrometric conditions for the separation and detection of the CNBF-derivatized amino acids. This includes selecting appropriate mobile phases, gradient elution profiles, and MS/MS transition parameters for each amino acid derivative.[2]

G Derivatization Reaction with CNBF cluster_conditions Reaction Conditions amino_acid Amino Acid R-CH(NH₂)-COOH derivative CNBF-Amino Acid Derivative Stable for Analysis amino_acid->derivative cnbf 2-Chloro-3,5-dinitrobenzotrifluoride C₇H₂ClF₃N₂O₄ cnbf->derivative conditions Borate Buffer (pH 9.0) 60°C, 30 min hcl HCl

Caption: General reaction scheme for the derivatization of amino acids with CNBF.

References

Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using UPLC-MS/MS with 2-Chloro-3,5-dinitrobenzotrifluoride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of amino acids in biological samples. The method utilizes pre-column derivatization with 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a reagent that reacts efficiently with primary and secondary amines. This derivatization enhances the chromatographic retention and mass spectrometric detection of amino acids, enabling high-throughput and accurate quantification crucial for various research and drug development applications. Detailed protocols for sample preparation, derivatization, and UPLC-MS/MS analysis are provided, along with a summary of quantitative performance data.

Introduction

Amino acids are fundamental building blocks of proteins and play critical roles as neurotransmitters and metabolic intermediates. Accurate quantification of amino acids in biological matrices such as plasma, urine, and cell culture media is essential for understanding physiological and pathological processes, biomarker discovery, and monitoring therapeutic interventions. UPLC-MS/MS offers high sensitivity and selectivity for this purpose. However, the polar nature and wide range of concentrations of amino acids present analytical challenges.

Derivatization with 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) addresses these challenges by attaching a non-polar, electron-capturing group to the amino acids. This improves their retention on reversed-phase columns and significantly enhances their ionization efficiency in the mass spectrometer, leading to lower detection limits and more reliable quantification.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of biological samples. Specific steps may need to be optimized depending on the sample matrix.

For Plasma/Serum Samples:

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

For Urine Samples:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:10 with ultrapure water.

  • Use the diluted supernatant directly for derivatization.

Derivatization Protocol
  • Reconstitute the dried sample extract (from plasma/serum) or take 50 µL of the diluted urine sample.

  • Add 50 µL of 100 mM borate buffer (pH 9.0).

  • Add 100 µL of a 10 mg/mL solution of 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) in acetonitrile.

  • Vortex the mixture briefly.

  • Incubate the reaction mixture at 60°C for 30 minutes.[1]

  • After incubation, cool the sample to room temperature.

  • Add 20 µL of 1% formic acid in water to stop the reaction.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.020
8.060
8.195
10.095
10.110
12.010

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) Ionization Mode: Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Collision Gas: Argon

MRM Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for each amino acid derivative. The precursor ion will be the [M+H]+ of the CNBF-derivatized amino acid, and the product ions will result from the fragmentation of the derivative.

Data Presentation

The following table summarizes the quantitative performance of the UPLC-MS/MS method for a selection of amino acids derivatized with CNBF, compiled from various studies.

Amino AcidLinearity Range (µM)Correlation Coefficient (r²)LOD (µM)LOQ (µM)Reference
Alanine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Arginine0.8 - 600.0 (µg/L)≥ 0.99470.8 - 600.0 (µg/L)-[2]
Aspartic Acid9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Cysteine0.016 - 0.367-0.0160.044[2]
Glutamic Acid9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Glycine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Histidine0.8 - 600.0 (µg/L)≥ 0.99470.8 - 600.0 (µg/L)-[2]
Isoleucine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Leucine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Lysine0.8 - 600.0 (µg/L)≥ 0.99470.8 - 600.0 (µg/L)-[2]
Methionine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Phenylalanine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Proline9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Serine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Threonine9.60 - 3330.00> 0.99792.40 - 6.50-[1]
Tryptophan0.8 - 600.0 (µg/L)≥ 0.99470.8 - 600.0 (µg/L)-[2]
Tyrosine0.016 - 0.367-0.0160.044[2]
Valine9.60 - 3330.00> 0.99792.40 - 6.50-[1]

Note: This table is a compilation from multiple sources and analytical conditions may vary. For specific applications, in-house validation is recommended.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Drying Drying (if applicable) SupernatantCollection->Drying Reconstitution Reconstitution / Sample Aliquot Drying->Reconstitution AddBuffer Add Borate Buffer (pH 9.0) Reconstitution->AddBuffer AddCNBF Add CNBF Reagent AddBuffer->AddCNBF Incubation Incubation at 60°C AddCNBF->Incubation Quenching Reaction Quenching (with Formic Acid) Incubation->Quenching UPLC UPLC Separation Quenching->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

Caption: Experimental workflow for amino acid analysis.

mTOR_signaling Amino Acid Sensing via mTOR Pathway AminoAcids Amino Acids Ragulator Ragulator AminoAcids->Ragulator activate Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activate mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis promotes CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: mTOR signaling pathway and amino acid sensing.

References

Application Notes and Protocols for Amino-Tagg™ (2-Chloro-3,5-dinitrobenzotrifluoride) Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, drug development, and food science. This document provides a detailed protocol for the derivatization and analysis of amino acids using 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a robust pre-column derivatization reagent. CNBF reacts with both primary and secondary amino groups of amino acids, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The resulting derivatives are stable and exhibit strong UV absorbance, allowing for accurate quantification.[1][2][3]

This method offers excellent linearity, low detection limits, and high reproducibility, making it suitable for the analysis of amino acids in complex biological and food matrices.[1][2][3]

Experimental Protocols

I. Materials and Reagents
  • Derivatization Reagent: 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

  • Amino Acid Standards: A certified standard mixture of amino acids.

  • Buffer: Borate buffer (0.1 mol/L, pH 9.0).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water.

  • Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH) for pH adjustment.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if necessary.

II. Instrumentation
  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • UPLC-MS/MS System (Optional): For higher sensitivity and selectivity.

  • Analytical Column: A reversed-phase C18 column (e.g., Kromasil ODS C18, 250 mm x 4.6 mm, 5 µm).[1]

  • pH Meter

  • Vortex Mixer

  • Thermostatic Water Bath or Heating Block

III. Sample Preparation

Sample preparation will vary depending on the matrix. A general procedure for protein hydrolysates is provided below.

  • Protein Hydrolysis:

    • Accurately weigh the protein sample into a hydrolysis tube.

    • Add 6 M HCl to the sample.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and neutralize with NaOH.

    • Bring the sample to a known volume with HPLC-grade water.

  • Deproteinization (for biological fluids):

    • Add a deproteinizing agent (e.g., perchloric acid or acetonitrile) to the sample.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for derivatization.

  • Solid Phase Extraction (for complex matrices):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the amino acids with an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute in a known volume of buffer.

IV. Derivatization Protocol

This protocol is based on optimized conditions for the reaction of amino acids with CNBF.[1][2]

  • Reaction Mixture Preparation:

    • In a reaction vial, mix 1.0 mL of the amino acid standard solution or sample extract with 1.0 mL of 0.1 M borate buffer (pH 9.0).[2]

    • Add 0.4 mL of a 100 mmol/L solution of CNBF in acetonitrile.[2]

  • Reaction Incubation:

    • Tightly cap the vial and vortex thoroughly.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.[1]

  • Reaction Termination and Sample Preparation for Injection:

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for injection into the HPLC or UPLC-MS/MS system. If necessary, the sample can be filtered through a 0.45 µm syringe filter before injection.

V. Chromatographic Conditions

The following are typical chromatographic conditions for the separation of CNBF-derivatized amino acids.[1]

  • Column: Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: Acetonitrile[1]

  • Mobile Phase B: Acetate buffer (pH 4.9) containing acetonitrile and triethylamine (82.8:17:0.2, v/v/v)[1]

  • Flow Rate: 0.4 mL/min[1]

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 10-20 µL

  • Column Temperature: Room temperature

  • Gradient Elution: A gradient elution program should be optimized to achieve the best separation of all amino acid derivatives. A typical gradient might start with a low percentage of Mobile Phase A, gradually increasing to elute the more hydrophobic derivatives.

Quantitative Data Summary

The following tables summarize the quantitative performance of the CNBF derivatization method for amino acid analysis as reported in various studies.

Table 1: Method Performance for Amino Acid Analysis in Beer using HPLC-UV [1]

ParameterValue
Linearity Range (µmol/L)9.60 - 3330.00
Correlation Coefficient (r²)> 0.9979
Detection Limits (µmol/L)2.40 - 6.50
Recoveries (%)97.0 - 103.9
Relative Standard Deviations (%)2.62 - 4.22

Table 2: Method Performance for Amino Acid Analysis in Chinese Jujube Date using UPLC-MS/MS [2]

ParameterValue
Correlation Coefficient (r²)≥ 0.9947
Limits of Detection (µg/L)0.8 - 600.0
Recoveries (%)66.3 - 106.6
Relative Standard Deviations (%)< 9.1

Table 3: Method Performance for Amino Acid Analysis in Mature Vinegar using UPLC [3]

ParameterValue
Correlation Coefficient (r²)≥ 0.9945
Detection Limits (mg/L)1 - 9
Recoveries (%)70.1 - 109.2
Relative Standard Deviations (%)< 5.6

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for amino acid analysis using CNBF derivatization.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Protein Hydrolysate, Biological Fluid) Prepared_Sample Prepared Sample Sample->Prepared_Sample Hydrolysis, Deproteinization, or SPE Derivatization_Mix Mix Sample with Borate Buffer and CNBF Prepared_Sample->Derivatization_Mix Incubation Incubate at 60°C for 30 min Derivatization_Mix->Incubation Derivatized_Sample Derivatized Sample Incubation->Derivatized_Sample Injection Inject into HPLC/UPLC-MS/MS Derivatized_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Amino Acid Analysis using CNBF.

Reaction Mechanism

The following diagram illustrates the nucleophilic aromatic substitution reaction between an amino acid and 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF).

Reaction cluster_reactants Reactants cluster_product Product AA Amino Acid (R-NH2) Derivative N-(3,5-Dinitro-4-trifluoromethylphenyl)-amino acid AA->Derivative + CNBF (pH 9.0, 60°C) CNBF 2-Chloro-3,5-dinitrobenzotrifluoride

Caption: Derivatization reaction of an amino acid with CNBF.

References

Application Notes and Protocols: The Role of Chiral Intermediates in Pharmaceutical Manufacturing – A Case Study of Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmaceutical intermediates are crucial chemical compounds that serve as the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] These molecules represent discrete stages in a multi-step synthesis, allowing for process simplification, enhanced quality control, and greater manufacturing efficiency.[2] The stereochemistry of these intermediates is often critical, as the pharmacological activity of many drugs is dependent on a specific three-dimensional arrangement of atoms. This document provides a detailed examination of the synthesis and application of a key chiral intermediate in the manufacturing of Atorvastatin (Lipitor®), a widely prescribed medication for lowering cholesterol.[1]

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] Its efficacy is largely dependent on the specific stereochemistry of its side chain, which contains two chiral centers. The synthesis of this chiral side chain is a critical step in the overall manufacturing process of Atorvastatin.[1] This application note will focus on a biocatalytic approach using the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA) for the enantioselective synthesis of a key lactol intermediate.

Biocatalytic Synthesis of the Atorvastatin Chiral Intermediate

The use of enzymes in pharmaceutical synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.[4] The DERA-catalyzed synthesis of the Atorvastatin chiral side-chain intermediate is a prime example of a successful industrial biocatalytic process.[5] This one-pot tandem aldol reaction utilizes simple starting materials to create a complex intermediate with two stereogenic centers.[5][6]

Experimental Protocol: DERA-Catalyzed Synthesis of (3R,5R)-dihydroxy-6-chloro-hexan-2-one lactol

This protocol describes a representative lab-scale synthesis of the chiral lactol intermediate for Atorvastatin using a DERA enzyme.

Materials:

  • Deoxyribose-5-phosphate aldolase (DERA) enzyme

  • Acetaldehyde

  • Chloroacetaldehyde

  • Triethanolamine buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of triethanolamine buffer (1 M, pH 7.5).

  • Enzyme Addition: Dissolve the DERA enzyme in the buffer to a final concentration of 2.0 wt%.

  • Substrate Addition: To the buffered enzyme solution, add acetaldehyde (2 equivalents) and chloroacetaldehyde (1 equivalent). The reaction is typically run at a high substrate concentration to improve volumetric productivity.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature of 30°C with gentle agitation for 24 hours.

  • Reaction Quenching: After 24 hours, terminate the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude lactol intermediate by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Analysis: Analyze the purity and stereochemistry of the final product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The DERA-catalyzed synthesis of the Atorvastatin intermediate has been optimized to achieve high efficiency and stereoselectivity. The following table summarizes key quantitative data from this process.[5][6]

ParameterValueReference
Enantiomeric Excess (ee) >99.9%[5]
Diastereomeric Excess (de) 96.6%[5]
Volumetric Productivity 30.6 g/liter per hour[6]
Catalyst Loading 2.0 wt% DERA[5]
Typical Yield (Lab Scale) 75-85%(Representative)
Purity (Post-Chromatography) >99% (by HPLC)(Representative)

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the DERA-catalyzed synthesis of the Atorvastatin chiral intermediate.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis Reaction Setup Reaction Setup Enzyme Addition Enzyme Addition Reaction Setup->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Analysis Analysis Purification->Analysis

Caption: Experimental workflow for the synthesis of the Atorvastatin intermediate.

Atorvastatin Mechanism of Action: HMG-CoA Reductase Inhibition

The therapeutic effect of Atorvastatin stems from its inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] The following diagram illustrates this signaling pathway and the point of intervention by Atorvastatin.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_effects Downstream Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids ReducedCholesterol Reduced Cholesterol Synthesis Cholesterol Cholesterol Isoprenoids->Cholesterol Atorvastatin Atorvastatin Atorvastatin->Inhibition IncreasedLDLR Increased LDL Receptor Expression ReducedCholesterol->IncreasedLDLR ReducedLDL Reduced Plasma LDL IncreasedLDLR->ReducedLDL

Caption: Atorvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Conclusion

The synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. The biocatalytic production of the Atorvastatin side chain demonstrates the power of enzymatic processes to achieve high stereoselectivity and efficiency. Understanding the synthesis of these key intermediates, as well as the mechanism of action of the final drug, is essential for researchers and professionals in drug development. The detailed protocols and data presented here provide a valuable resource for those working in this field.

References

Application Notes and Protocols for Agrochemical and Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, mode of action, and application of key agrochemicals, with a focus on herbicides. Detailed experimental protocols for the synthesis of major herbicides and methods for evaluating their efficacy are also presented.

Application Notes

Overview of Herbicide Synthesis and Mode of Action

Herbicides are chemical agents used to control or inhibit the growth of unwanted plants, commonly known as weeds.[1][2] The development of effective herbicides is crucial for modern agriculture to ensure crop yields.[1] The mechanism by which a herbicide affects a plant at a cellular or tissue level is known as its mode of action.[2][3][4] Herbicides with the same mode of action typically exhibit similar translocation patterns and produce comparable injury symptoms in susceptible plants.[4]

Common herbicide modes of action include:

  • Inhibition of Amino Acid Synthesis: Herbicides like glyphosate and sulfonylureas target enzymes essential for producing amino acids, which are the building blocks of proteins.[3]

  • Disruption of Photosynthesis: Some herbicides interfere with the process of photosynthesis, leading to the production of reactive molecules that destroy cell membranes.[3][5]

  • Mimicking Plant Hormones: Auxin mimic herbicides resemble the natural plant hormone auxin and cause uncontrolled growth, leading to plant death.[6][7][8]

  • Inhibition of Lipid Synthesis: These herbicides block the production of fatty acids, which are vital components of plant cell membranes.[5]

High-Throughput Screening (HTS) in Herbicide Discovery

High-Throughput Screening (HTS) is a key technology in the discovery of new agrochemicals.[9][10] It allows for the rapid testing of thousands to millions of chemical compounds for their herbicidal activity.[10] The process typically involves preparing a library of diverse chemical compounds and testing them in miniaturized in vitro or in vivo assays.[9]

Key steps in an HTS workflow for herbicide discovery include:

  • Target Identification: Identifying essential plant enzymes or biological pathways that can be targeted by a herbicide.[11]

  • Assay Development: Creating a robust assay to screen the activity of compounds against the identified target.[11]

  • High-Throughput Screening: Using automated systems to test a large library of compounds in the developed assay.[9][10]

  • Hit Identification and Validation: Identifying active compounds ("hits") from the screen and confirming their herbicidal activity in further tests on whole plants.[11]

Microfluidics in Agrochemical Synthesis and Screening

Microfluidics is an emerging technology that offers significant advantages for chemical synthesis and high-throughput screening in agrochemical research.[12][13][14] It involves the manipulation of small volumes of fluids in channels with dimensions in the micrometer range.[15]

Advantages of microfluidics in this context include: [14][16]

  • Rapid Screening: Enables the high-throughput screening of millions of variants, which is particularly useful in directed evolution experiments for improving enzymes or microbial strains.[12][13]

  • Precise Control: Allows for precise control over reaction conditions, leading to improved yields and purity.

  • Reduced Reagent Consumption: The use of small volumes reduces the consumption of expensive reagents.[15][16]

  • Enhanced Safety: The small scale of reactions improves safety, especially when dealing with hazardous materials.

Droplet-based microfluidics is a powerful tool where reactions are carried out in nanoliter-sized droplets, enabling the screening of vast libraries of compounds or biological variants.[12][13]

Experimental Protocols

Protocol 1: Synthesis of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide that acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). The following protocol is based on a glycine-dimethyl phosphite synthesis approach.[17]

Materials:

  • Glycine

  • Dimethyl phosphite

  • Paraformaldehyde

  • Methanol

  • Triethanolamine

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, combine paraformaldehyde, glycine, and dimethyl phosphite in a molar ratio of approximately 1.7-2.2 : 1 : 0.9-1.5.[18]

    • Use methanol as the solvent, with a molar ratio of methanol to glycine of 8-15.[18]

    • Add triethanolamine as a catalyst, with a molar ratio to glycine of 0.75-1.2.[18]

    • Heat the mixture to 50 °C and allow the condensation reaction to proceed.[17]

  • Catalyst Recovery:

    • After the condensation is complete, introduce hydrochloric acid or hydrogen chloride (HCl) gas into the solution to form triethanolamine hydrochloride, which will precipitate.[18]

    • Filter the mixture to separate the triethanolamine hydrochloride. The recovered catalyst can be neutralized and reused.[18]

  • Hydrolysis:

    • Add concentrated hydrochloric acid to the filtrate.

    • Heat the solution to 110-120 °C to hydrolyze the intermediate product to glyphosate.[17]

  • Isolation and Purification:

    • After hydrolysis, remove the methanol by distillation.

    • Adjust the pH of the solution to approximately 1.0-1.5 with a base to precipitate the glyphosate.[17]

    • Cool the solution to induce crystallization.

    • Collect the glyphosate crystals by filtration, wash with cold water, and dry.

Quantitative Data for Glyphosate Synthesis:

ParameterOptimized for YieldOptimized for PurityReference
Yield 80.12%77.92%[17]
Purity 86.31 wt %94.94 wt %[17]
Protocol 2: Synthesis of L-Glufosinate-Ammonium

L-glufosinate is a non-selective herbicide that works by inhibiting the enzyme glutamine synthetase. The following protocol describes a chemical synthesis route.[19]

Materials:

  • L-homoserine

  • Hydrochloric acid (36%)

  • Tetrabutylammonium bromide

  • Toluene

  • Triphosgene

  • Ethyl acetate

Procedure:

  • Synthesis of Intermediate 2:

    • Dissolve L-homoserine (50 g) in 36% HCl solution (120 g).[20]

    • Add tetrabutylammonium bromide (0.5 g) as a phase transfer catalyst.[20]

    • Heat the reaction in a sealed pressure-resistant reactor at 80°C for 9 hours.[20]

    • Cool the reaction to room temperature. The product can be isolated by filtration and drying, yielding a light yellow solid.[20]

  • Synthesis of Intermediate 3:

    • Under a nitrogen atmosphere, add the dried intermediate 2 (0.364 mol) and toluene (150 mL) to a three-necked flask.[20]

    • Heat the mixture to 40°C.

    • Slowly add a solution of triphosgene (0.185 mol) in toluene (50 mL).[20]

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Recrystallize the product from ethyl acetate to obtain a light yellow solid.[20]

  • Further synthesis steps would lead to L-glufosinate-ammonium. A detailed method involves the reaction of an intermediate with sodium hydroxide, methanol, DL-glufosinate ammonium, and hexahydrated nickel chloride to achieve a high yield and enantiomeric excess.[19]

Quantitative Data for L-Glufosinate-Ammonium Synthesis:

ParameterValueReference
Yield 94.5%[19]
Enantiomeric Excess (ee) 96.7%[19]
Protocol 3: Synthesis of Triazine Herbicides via Acceptorless Dehydrogenation

Triazine herbicides are a class of herbicides that inhibit photosynthesis. A green and cost-effective method for their synthesis involves the acceptorless dehydrogenative one-pot reaction of primary alcohols and amidines using a supported platinum nanoparticle catalyst.[21]

Materials:

  • Primary alcohol

  • Amidine

  • Alumina-supported Pt nanoparticle catalyst (Pt/Al2O3)

Procedure:

  • In a reaction vessel, combine the primary alcohol, amidine, and the Pt/Al2O3 catalyst.

  • Heat the reaction mixture. The reaction proceeds through a sequence of dehydrogenation, condensation, and dehydration steps.[21]

  • The cyclization of the components results in the formation of the triazine ring with selective C-C and C-N bond formations.[21]

  • After the reaction is complete, the product can be isolated and purified. The catalyst can be recovered and reused.[21]

Quantitative Data for Triazine Synthesis:

ParameterValueReference
Isolated Yield Up to 93%[21]
Protocol 4: Whole-Plant Bioassay for Herbicide Efficacy and Resistance Testing

This protocol outlines a general procedure for testing the efficacy of a synthesized herbicide and for identifying potential herbicide resistance in weed populations.[22][23]

Materials:

  • Weed seeds (from both suspected resistant and susceptible populations)

  • Potting soil

  • Pots or trays

  • Synthesized herbicide

  • Commercial standard herbicide (for comparison)

  • Precision bench sprayer

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Seed Germination and Seedling Growth:

    • Germinate seeds in petri dishes containing a suitable medium (e.g., 0.6% agar with 0.1% potassium nitrate).[22]

    • Transplant seedlings at a similar growth stage into pots or trays filled with potting soil.[22]

    • Grow the plants in a greenhouse or growth chamber under controlled conditions until they reach the appropriate growth stage for herbicide application.[22]

  • Herbicide Treatment:

    • Prepare a series of herbicide concentrations, including a control (no herbicide), the recommended field dose, and multiples of the field dose (e.g., 2x, 3x).[23]

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[23]

  • Assessment:

    • Assess the plants at regular intervals after treatment (e.g., 1, 2, and 3 weeks).[23]

    • Evaluate plant survival (number of surviving plants) and visual estimated biomass (VEB) on a scale (e.g., 0 for dead plants to 10 for unaffected plants).[23]

    • Compare the response of the suspected resistant population to the susceptible population to determine the level of resistance.[22]

Visualizations

Herbicide_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Application Application Phase Target_ID Target Identification Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Synthesis Synthesis Protocol Development Lead_Opt->Synthesis Efficacy Efficacy Testing Synthesis->Efficacy Formulation Formulation & Adjuvant Selection Efficacy->Formulation Field_Trials Field Trials Formulation->Field_Trials Registration Regulatory Registration Field_Trials->Registration

Caption: Workflow for Herbicide Discovery and Development.

Glyphosate_Synthesis Reactants Glycine + Dimethyl Phosphite + Paraformaldehyde Condensation Condensation Reaction (Methanol, Triethanolamine, 50°C) Reactants->Condensation Intermediate Intermediate Product Condensation->Intermediate Hydrolysis Hydrolysis (HCl, 110-120°C) Intermediate->Hydrolysis Glyphosate_Acid Glyphosate (Acid Form) Hydrolysis->Glyphosate_Acid Purification Purification (pH Adjustment, Crystallization) Glyphosate_Acid->Purification Final_Product Pure Glyphosate Purification->Final_Product

Caption: Synthesis Pathway of Glyphosate.

Herbicide_Mode_of_Action Herbicide Herbicide Application Uptake Uptake by Plant Herbicide->Uptake Translocation Translocation to Site of Action[4] Uptake->Translocation Target Target Site (e.g., Enzyme, Protein)[11] Translocation->Target Inhibition Inhibition of Biological Process (e.g., Amino Acid Synthesis)[3] Target->Inhibition Metabolic_Disruption Metabolic Disruption Inhibition->Metabolic_Disruption Plant_Death Plant Death Metabolic_Disruption->Plant_Death

References

Application of 2-Chloro-3,5-dinitrobenzotrifluoride in the Synthesis of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride is a versatile aromatic compound utilized as a key intermediate in the synthesis of various organic molecules, including dyes and pigments.[1] Its highly activated benzene ring, due to the presence of two electron-withdrawing nitro groups and a trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution reactions. This reactivity is harnessed in the production of disperse dyes, which are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester and acetate. The trifluoromethyl group, in particular, can enhance the properties of the resulting dyes, such as lightfastness and chemical stability.[2]

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-3,5-dinitrobenzotrifluoride in the synthesis of disperse dyes, specifically focusing on the reaction with aromatic amines.

Principle of Synthesis

The primary synthetic route for producing dyes from 2-Chloro-3,5-dinitrobenzotrifluoride involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the chlorine atom on the benzotrifluoride ring is displaced by a nucleophilic amine. The electron-withdrawing groups on the aromatic ring stabilize the intermediate Meisenheimer complex, facilitating the reaction.

The general reaction scheme is as follows:

SNAr_Reaction reactant1 2-Chloro-3,5-dinitrobenzotrifluoride product ->   N-(2,6-Dinitro-4-trifluoromethylphenyl)-arylamine (Disperse Dye) reactant1->product reactant2 +   Ar-NH2 (Aromatic Amine) reactant2->product byproduct +   HCl

Figure 1: General scheme for the synthesis of disperse dyes.

Experimental Protocols

The following protocols describe the synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)aniline derivatives, which function as disperse dyes. The specific aromatic amine used will determine the final color of the dye.

Protocol 1: Synthesis of N-(4-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline (A Yellow Disperse Dye)

This protocol is adapted from the synthesis of related N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives.[3]

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • p-Toluidine (4-methylaniline)

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Analytical balance

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (3.67 mmol) of 2-Chloro-3,5-dinitrobenzotrifluoride in 20 mL of methanol.

  • To this solution, add 0.43 g (4.04 mmol, 1.1 equivalents) of p-toluidine.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (indicated by the consumption of the starting material), a yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials.

  • Further wash the product with deionized water until the filtrate is neutral.

  • Dry the purified yellow dye in a vacuum oven at 60 °C to a constant weight.

  • Characterize the final product by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis).

Protocol 2: Synthesis of N-phenyl-2,6-dinitro-4-(trifluoromethyl)aniline (A Yellow Disperse Dye)

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Aniline

  • Methanol

  • Deionized water

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting p-toluidine with 0.38 g (4.04 mmol, 1.1 equivalents) of aniline.

  • The resulting product will be a yellow solid.

Data Presentation

The following table summarizes the expected properties of the synthesized disperse dyes. Please note that specific values may vary depending on the purity of the product and the analytical method used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)
N-(4-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)anilineC₁₄H₁₀F₃N₃O₄353.25Yellow-
N-phenyl-2,6-dinitro-4-(trifluoromethyl)anilineC₁₃H₈F₃N₃O₄339.22Yellow-

Note: Specific melting points and spectral data would need to be determined experimentally.

Logical Workflow for Dye Synthesis

The synthesis of disperse dyes from 2-Chloro-3,5-dinitrobenzotrifluoride follows a straightforward workflow.

Dye_Synthesis_Workflow start Start dissolve Dissolve 2-Chloro-3,5-dinitrobenzotrifluoride in Methanol start->dissolve add_amine Add Aromatic Amine dissolve->add_amine react Stir at Room Temperature add_amine->react precipitate Precipitation of Dye react->precipitate filter_wash Filter and Wash Product precipitate->filter_wash dry Dry the Purified Dye filter_wash->dry characterize Characterization (MP, Spectroscopy) dry->characterize end End characterize->end

Figure 2: Workflow for the synthesis of disperse dyes.

Signaling Pathway of the Reaction Mechanism

The nucleophilic aromatic substitution reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex.

SNAr_Mechanism reactants Reactants (2-Chloro-3,5-dinitrobenzotrifluoride + Ar-NH2) transition_state1 Transition State 1 (Nucleophilic Attack) reactants->transition_state1 meisenheimer Meisenheimer Complex (Stabilized Intermediate) transition_state1->meisenheimer transition_state2 Transition State 2 (Loss of Leaving Group) meisenheimer->transition_state2 products Products (Disperse Dye + HCl) transition_state2->products

Figure 3: Signaling pathway of the SNAr mechanism.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a valuable precursor for the synthesis of disperse dyes through a robust and high-yielding nucleophilic aromatic substitution reaction. The protocols provided herein offer a foundation for researchers to synthesize a variety of yellow to orange disperse dyes by selecting different aromatic amines. Further research can be conducted to explore a wider range of nucleophiles to create a broader palette of colors and to evaluate the fastness properties of the resulting dyes on various synthetic fabrics.

References

Detailed Application Notes and Protocols for 2-Chloro-3,5-dinitrobenzotrifluoride in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride is a highly versatile crystalline solid that serves as a crucial intermediate in various sectors, including the agrochemical, dye, and pharmaceutical industries.[1] Its chemical structure, characterized by a trifluoromethyl group and two nitro groups on a chlorobenzene ring, renders the molecule highly susceptible to nucleophilic aromatic substitution, making it a valuable building block in organic synthesis. This document provides a detailed overview of its reaction mechanism, key applications with associated experimental protocols, and relevant quantitative data to support its use in research and drug development.

Chemical Properties:

PropertyValue
Molecular Formula C₇H₂ClF₃N₂O₄
Molecular Weight 292.55 g/mol
Appearance Yellowish crystalline solid
Melting Point 62-64 °C
Boiling Point 250 °C
Solubility Insoluble in water; Soluble in chloroform, methanol, and most organic solvents.[2]
CAS Number 392-95-0

Detailed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism for 2-Chloro-3,5-dinitrobenzotrifluoride is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (the two nitro groups and the trifluoromethyl group) on the aromatic ring. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This attack is the rate-determining step of the reaction. The electron density from the attack is delocalized onto the aromatic ring and is stabilized by the electron-withdrawing nitro groups, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast.

The overall reaction can be summarized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization dissolve Dissolve 2-Chloro-3,5-dinitrobenzotrifluoride in Methanol add_aniline Add Aniline dissolve->add_aniline stir Stir at Room Temperature add_aniline->stir precipitate Product Precipitation stir->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy dry->ir ms Mass Spectrometry dry->ms hplc_workflow cluster_derivatization Derivatization cluster_sample_prep Sample Preparation for HPLC cluster_hplc_analysis HPLC Analysis mix_reagents Mix Amino Acid Sample, Borate Buffer, and CNBF Solution vortex Vortex mix_reagents->vortex incubate Incubate at 60°C vortex->incubate cool Cool to Room Temperature incubate->cool stop_rxn Stop Reaction and Dilute cool->stop_rxn vortex_final Vortex Final Solution stop_rxn->vortex_final inject Inject into HPLC System vortex_final->inject separate Separation on C18 Column inject->separate detect UV Detection at 340 nm separate->detect

References

Application Notes and Protocols for the Derivatization of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chemical derivatization is a powerful strategy employed in proteomics and peptide analysis to enhance the analytical performance of mass spectrometry (MS) and liquid chromatography (LC).[1] By modifying specific functional groups within a peptide, derivatization can improve ionization efficiency, control fragmentation patterns for more reliable sequencing, and enable accurate quantification.[2][3] This document provides detailed protocols for several common peptide derivatization techniques targeting N-terminal amines, C-terminal carboxyls, and specific amino acid side chains.

N-Terminal and Lysine Amine Derivatization

Modification of the N-terminal α-amino group and the ε-amino group of lysine residues is a widespread strategy. These primary amines are readily targeted to introduce fixed charges, isotopic labels, or fragmentation-directing moieties.[2]

Application Note: Derivatization with TMPP for Enhanced MALDI-MS/MS

Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) is a reagent that adds a fixed positive charge to the N-terminus of a peptide. This modification offers several advantages: it significantly improves the signal intensity in MALDI mass spectrometry, directs fragmentation to produce easily interpretable spectra (predominantly a and b ions), and increases the mass of the peptide by 572.182 Da, which aids in the detection of small peptides that might otherwise fall into the low mass range of the spectrum. Selective derivatization of the N-terminal α-amino group over the lysine ε-amino group can be achieved by controlling the pH of the reaction, leveraging the difference in their pKa values.[2][4]

Protocol: N-Terminal Derivatization with TMPP-acOSu

This protocol is adapted for the in-gel derivatization of proteins separated by SDS-PAGE prior to tryptic digestion and analysis.[4]

Materials:

  • Protein-containing gel piece, excised from an SDS-PAGE gel

  • TMPP solution: 10 mg/mL TMPP-acOSu in acetonitrile (ACN)

  • HEPES buffer: 100 mM, pH 8.2

  • Acetonitrile (ACN)

  • Trypsin solution (for subsequent digestion)

  • 0.1% Formic Acid (FA) in water

Procedure:

  • Dehydrate the Gel Piece: Place the excised gel piece into a microcentrifuge tube. Add 100 µL of ACN and agitate for 10 minutes. Remove the ACN.

  • Dry the Gel Piece: Dry the gel piece completely in a vacuum centrifuge.

  • Add Reagents: To the dry gel piece, add 10 µL of the TMPP solution in ACN.

  • Rehydration and Reaction: Immediately add 40 µL of 100 mM HEPES buffer (pH 8.2). Ensure the gel piece is fully submerged.

  • Incubation: Incubate the reaction overnight at room temperature with gentle agitation.

  • Washing: Discard the supernatant. Wash the gel piece by adding 100 µL of water and agitating for 10 minutes. Repeat this wash step.

  • Dehydration: Dehydrate the gel piece again with 100 µL of ACN for 10 minutes.

  • Drying: Dry the gel piece completely in a vacuum centrifuge.

  • Proceed to Digestion: The derivatized protein in the gel piece is now ready for standard in-gel tryptic digestion.

  • Sample Preparation for MS: After digestion and peptide extraction, desalt the peptides using a C18 ZipTip. Dissolve the final sample in 10 µL of 0.1% FA for LC-MS/MS analysis.[4]

Application Note: Reductive Amination (Dimethyl Labeling) for Quantitative Proteomics

Reductive amination is a robust method for labeling primary amines at the N-terminus and on lysine side chains. The reaction uses formaldehyde to form a Schiff base with the amine, which is then irreversibly reduced by a mild reducing agent like sodium cyanoborohydride.[4][5] By using stable isotope-labeled formaldehyde (¹³CD₂O) and/or sodium cyanoborodeuteride (NaBD₃CN), this method can be used to introduce "light" and "heavy" tags for relative quantification of peptides from different samples.[5]

Protocol: In-Gel Dimethyl Labeling

This protocol describes the derivatization of proteins within a gel piece following reduction and alkylation.[4]

Materials:

  • Reduced and alkylated protein in a dehydrated gel piece

  • Sodium acetate buffer: 100 mM

  • Formaldehyde solution: 4% (v/v) in water ("light" reagent)

  • Sodium cyanoborohydride solution: 260 mM in water

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Rehydration and Labeling: To the dehydrated gel piece containing the protein, add 100 µL of 100 mM sodium acetate, 1 µL of 4% formaldehyde, and 1 µL of 260 mM sodium cyanoborohydride.

  • Incubation: Incubate for 20 minutes at room temperature with continuous mixing.

  • Quenching and Washing: Discard the reaction solution. Add 100 µL of water and agitate for 10 minutes to wash the gel piece.

  • Dehydration and Washing: Discard the water. Add 100 µL of ACN and agitate for 10 minutes.

  • Drying: Discard the ACN and dry the gel piece in a vacuum centrifuge.

  • Proceed to Digestion: The derivatized protein is now ready for in-gel digestion with trypsin.

Workflow for N-Terminal Peptide Derivatization and Analysis

N_Terminal_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinSample Protein Sample SDSPAGE SDS-PAGE Separation ProteinSample->SDSPAGE ExciseBand Excise Protein Band SDSPAGE->ExciseBand ReduceAlkylate Reduction & Alkylation ExciseBand->ReduceAlkylate Derivatization N-Terminal Derivatization (e.g., TMPP or Dimethyl Labeling) ReduceAlkylate->Derivatization Digestion Tryptic Digestion Derivatization->Digestion Extraction Peptide Extraction & Desalting Digestion->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Sequence Identification LCMS->DataAnalysis

Caption: General workflow for N-terminal peptide derivatization.

C-Terminal and Carboxyl Group Derivatization

The carboxyl groups at the peptide C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu) are also key targets for derivatization. Modification of these groups is particularly useful for increasing peptide charge states, which enhances fragmentation efficiency in methods like Electron Transfer Dissociation (ETD).[5]

Application Note: Amidation of Carboxyl Groups for Enhanced ETD Fragmentation

Derivatizing carboxyl groups with an amine-containing reagent converts the negatively charged carboxylate into a neutral or positively charged amide. This "charge reversal" strategy significantly increases the overall charge state of tryptic peptides.[6] Higher charge states are highly beneficial for ETD, which is more efficient for multiply charged precursor ions. A common method involves activating the carboxyl groups with a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a nucleophilic amine. This approach can achieve nearly quantitative labeling of all carboxyl groups (~99% efficiency), which is critical for avoiding sample complexity in proteomic studies.[5]

Protocol: Two-Step Amine and Carboxyl Group Derivatization

This protocol first protects the primary amines (N-terminus and Lysine) via reductive amination and then derivatizes the carboxyl groups.[5]

Materials:

  • Peptide sample (from tryptic digest)

  • Step 1 (Amine Protection):

    • Methanol

    • Formaldehyde (HCHO)

    • Borane-pyridine complex

    • 4-methylmorpholine (NMM)

  • Step 2 (Carboxyl Derivatization):

    • N,N-dimethylethylenediamine (DMEDA) or other primary amine reagent

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • 1-hydroxybenzotriazole (HOBt)

    • Dimethylformamide (DMF)

    • Hydroxylamine solution (50% w/v)

  • C18 solid-phase extraction (SPE) columns for cleanup

Procedure:

  • Amine Protection (Reductive Dimethylation): a. Dissolve the peptide sample (e.g., 100 µg) to a concentration of 2 mg/mL in a 50:50 mixture of methanol and water. b. Add 40 mM formaldehyde, 60 mM borane-pyridine complex, and 50 mM 4-methylmorpholine (NMM) to maintain a basic pH. c. React for 1-2 hours at room temperature. d. Evaporate the mixture to dryness in a vacuum centrifuge.

  • Carboxyl Derivatization (Amidation): a. Re-dissolve the dried, amine-protected peptides in 50 µL of neat DMF. b. In a separate vial, prepare the activation mixture: 50 mg EDC and 25 mg HOBt. c. Add the activation mixture to the peptide solution. d. Add 20 µL of the primary amine reagent (e.g., DMEDA). e. Incubate the reaction overnight at room temperature.

  • Quenching and Cleanup: a. Quench the reaction by adding 10 µL of hydroxylamine solution and incubating for 1 hour. b. Evaporate the sample to dryness in a vacuum centrifuge. c. Reconstitute the sample in 0.1% formic acid. d. Purify the derivatized peptides using C18 SPE columns according to the manufacturer's protocol. e. The sample is now ready for LC-MS/MS analysis.

Logical Diagram of Carboxyl Group Activation and Amidation

Carboxyl_Derivatization Peptide_COOH Peptide Carboxyl Group (C-Terminus, Asp, Glu) Active_Intermediate O-acylisourea Intermediate (Highly Reactive) Peptide_COOH->Active_Intermediate + EDC EDC (Carbodiimide) EDC->Active_Intermediate Derivatized_Peptide Derivatized Peptide (Stable Amide Bond) Active_Intermediate->Derivatized_Peptide + Amine_Tag Amine Reagent (R-NH2) Amine_Tag->Derivatized_Peptide

Caption: Carbodiimide-mediated amidation of peptide carboxyl groups.

Derivatization of Specific Amino Acid Side Chains

Targeting less common functional groups, such as the thiol on cysteine or the thioether on methionine, allows for highly selective labeling and enrichment strategies.

Application Note: Methionine Derivatization for Selective Peptide Identification

Methionine residues can be selectively alkylated on their side-chain sulfur atom to create a "fixed-charge" sulfonium ion.[7] This modification is highly specific and has a unique fragmentation behavior in MS/MS. Upon collision-induced dissociation (CID), the derivatized peptide exclusively loses the modified side chain, generating a single, characteristic product ion. This predictable neutral loss allows for the selective identification of methionine-containing peptides from complex mixtures using a neutral loss scan mode in the mass spectrometer. Furthermore, by using "light" and "heavy" isotopically encoded alkylating agents, this strategy can be adapted for differential quantitative analysis.[7]

Data Summary Tables

Table 1: Quantitative Data for N-Terminal Derivatization Reagents

ReagentMass Shift (Da)Target GroupsKey AdvantageTypical EfficiencyReference
TMPP-acOSu+572.182N-terminus, LysineEnhanced MALDI signal, directs fragmentationHigh
SPA+147.053N-terminus, LysineFavors formation of b-type ionsNearly quantitative[8]
Dimethyl Labeling+28.031 (light)N-terminus, LysineEnables relative quantificationHigh[4][5]
2,4,6-TPP Salt+306.112Lysine (ε-amino)Introduces fixed charge, extreme sensitivityHigh[3][9]

Table 2: Quantitative Data for Carboxyl and Side-Chain Derivatization

MethodReagent(s)Target GroupsKey AdvantageTypical EfficiencyReference
AmidationEDC, Amine (e.g., DMEDA)C-terminus, Asp, GluIncreases charge state for ETD~99%[5]
¹⁸O-LabelingH₂¹⁸O, TrypsinC-terminusIsotopic label (+4 Da) for quantificationHigh[2]
Sulfonium Ion FormationAlkylating agentMethionineFixed charge, selective detection via neutral lossHigh[7]
Tyrosine LabelingTyrosinase, CysteineTyrosineIsotopic label for quantificationQuantitative[10]

References

Synthesis of Novel Bioactive Scaffolds from 2-Chloro-3,5-dinitrobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 2-Chloro-3,5-dinitrobenzotrifluoride. This versatile building block is a key starting material for the creation of diverse molecular architectures with potential applications in medicinal chemistry and agrochemistry, owing to the unique electronic and physicochemical properties imparted by the trifluoromethyl and dinitro functional groups.

Introduction

2-Chloro-3,5-dinitrobenzotrifluoride is a highly reactive aromatic compound primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group strongly activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the chlorine atom. This reactivity allows for the straightforward introduction of a variety of functional groups, leading to the generation of libraries of novel compounds for biological screening. The incorporation of the trifluoromethyl group is particularly significant in drug design, as it can enhance metabolic stability, membrane permeability, and binding affinity.[1][2]

The primary application explored in these notes is the synthesis of N-substituted 2-(trifluoromethyl)-4,6-dinitroanilines and related thioether and ether derivatives. Derivatives of dinitroaniline are known to possess a range of biological activities, including herbicidal and antimicrobial effects.

Application I: Synthesis of Novel N-Aryl-2-(trifluoromethyl)-4,6-dinitroanilines as Potential Herbicidal Agents

Substituted dinitroanilines are a well-established class of herbicides that act by inhibiting microtubule formation, a critical process in cell division (mitosis).[3][4] This disruption of microtubule dynamics leads to the cessation of root growth in susceptible plants. By synthesizing novel N-aryl-2-(trifluoromethyl)-4,6-dinitroanilines, researchers can explore new structure-activity relationships (SAR) to develop more potent and selective herbicides.

Signaling Pathway: Dinitroaniline Herbicide Mechanism of Action

The diagram below illustrates the mechanism by which dinitroaniline herbicides disrupt mitosis in plant cells.

G Mechanism of Dinitroaniline Herbicides cluster_cell Plant Cell Dinitroaniline Dinitroaniline Tubulin_Dimers α/β-Tubulin Dimers Dinitroaniline->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Dinitroaniline->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis (Cell Division) Mitotic_Spindle->Mitosis Root_Growth Root Growth Mitosis->Root_Growth

Caption: Dinitroaniline herbicides bind to tubulin dimers, inhibiting microtubule polymerization and mitotic spindle formation, ultimately arresting cell division and root growth.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel compounds from 2-Chloro-3,5-dinitrobenzotrifluoride.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of novel derivatives is outlined below.

G Start Starting Material: 2-Chloro-3,5-dinitrobenzotrifluoride SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Start->SNAr_Reaction Nucleophile Nucleophile (Amine, Thiol, Alkoxide) Nucleophile->SNAr_Reaction Workup Reaction Work-up (Quenching, Extraction) SNAr_Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End Novel Compound Characterization->End Bioassay Biological Activity Screening (e.g., Herbicidal, Antimicrobial) End->Bioassay

Caption: General workflow for the synthesis of novel compounds.

Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)-4,6-dinitroanilines

This protocol is adapted from a known procedure for the 4-chloro isomer and is expected to yield the corresponding 2-amino substituted products.[5]

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq.) in methanol (approximately 10 mL per gram of starting material).

  • Add the substituted aniline (1.1 eq.) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product and wash it with a small amount of cold methanol.

  • Recrystallize the crude product from a methanol-water mixture to obtain the pure N-aryl-2-(trifluoromethyl)-4,6-dinitroaniline.

  • Dry the purified product under vacuum.

  • Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Expected Outcome:

The reaction is anticipated to produce N-aryl-2-(trifluoromethyl)-4,6-dinitroanilines in good to excellent yields.

EntryNucleophile (Aniline)ProductExpected Yield (%)
1AnilineN-phenyl-2-(trifluoromethyl)-4,6-dinitroaniline85-95
2p-ToluidineN-(p-tolyl)-2-(trifluoromethyl)-4,6-dinitroaniline85-95
3p-AnisidineN-(p-methoxyphenyl)-2-(trifluoromethyl)-4,6-dinitroaniline85-95
Protocol 2: Synthesis of 2-Thiophenyl-3,5-dinitrobenzotrifluoride

This protocol describes a general method for the synthesis of aryl thioethers via SNAr.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of thiophenol (1.2 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Expected Outcome:

This reaction is expected to yield the corresponding aryl thioether.

EntryNucleophileProductExpected Yield (%)
1Thiophenol2-Thiophenyl-3,5-dinitrobenzotrifluoride70-85
Protocol 3: Synthesis of 2-Methoxy-3,5-dinitrobenzotrifluoride

This protocol outlines a general procedure for the synthesis of aryl ethers via SNAr.

Materials:

  • 2-Chloro-3,5-dinitrobenzotrifluoride

  • Sodium methoxide (NaOCH3)

  • Methanol (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.2 eq.) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Expected Outcome:

This reaction is expected to produce the corresponding methoxy ether.

EntryNucleophileProductExpected Yield (%)
1Sodium methoxide2-Methoxy-3,5-dinitrobenzotrifluoride75-90

Application II: Synthesis of Novel Antimicrobial Agents

Derivatives of dinitroaniline and other related structures incorporating the trifluoromethylphenyl moiety have shown promising antimicrobial activity.[6] The synthesis of novel compounds from 2-Chloro-3,5-dinitrobenzotrifluoride provides a platform to discover new chemical entities with potential therapeutic applications against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the trifluoromethyl group can play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with biological targets.

Further research into the specific antimicrobial mechanisms of these novel compounds is warranted. Potential targets could include essential enzymes in bacterial metabolic pathways or disruption of cell wall integrity.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the synthesized compounds. Actual results may vary depending on specific reaction conditions and the purity of the reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)Expected 1H NMR (δ ppm, CDCl3)
N-phenyl-2-(trifluoromethyl)-4,6-dinitroanilineC13H8F3N3O4343.22120-122~9.5 (s, 1H, NH), 8.8-7.2 (m, 7H, Ar-H)
2-Thiophenyl-3,5-dinitrobenzotrifluorideC13H7F3N2O4S360.27105-1078.5-7.4 (m, 7H, Ar-H)
2-Methoxy-3,5-dinitrobenzotrifluorideC8H5F3N2O5282.1388-908.6 (d, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 4.1 (s, 3H, OCH3)

Note: The expected 1H NMR data are estimations and will require experimental verification.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential for discovering new herbicidal and antimicrobial agents makes this an exciting area for further investigation in the fields of drug development and agricultural science. Careful characterization and biological evaluation of the synthesized compounds are crucial next steps in realizing their potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dinitration of 2-chlorobenzotrifluoride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dinitro Product 1. Incomplete mononitration: The initial nitration step to form the mononitro intermediate may be inefficient. 2. Insufficiently strong nitrating agent: The concentration of the nitrating mixture (nitric acid and sulfuric acid/oleum) may be too low for the second nitration. 3. Reaction temperature too low: The activation energy for the second nitration is higher due to the deactivating effect of the first nitro group.1. Ensure the complete conversion of the starting material to the mononitro intermediate before proceeding to the dinitration step. This can be monitored by techniques like TLC or GC. 2. Use a more potent nitrating mixture for the second nitration step. Fuming sulfuric acid (oleum) is often required to drive the reaction to completion.[1] 3. Gradually increase the reaction temperature for the dinitration step. A staged temperature increase, for example, holding at 85°C, then 100°C, 110°C, and finally 115°C, can be effective.[1]
Formation of Isomeric Byproducts 1. Incorrect reaction temperature: Temperature can influence the regioselectivity of the nitration. 2. Suboptimal nitrating agent composition: The ratio of nitric acid to sulfuric acid can affect isomer distribution.1. Maintain strict temperature control throughout the reaction. For the dinitration of 2-chlorobenzotrifluoride, a final temperature of around 115°C has been shown to be effective.[1] 2. Follow a validated experimental protocol for the composition of the nitrating mixture.
Runaway Reaction (Sudden Temperature Spike) 1. Rate of addition of nitrating agent is too fast: The exothermic nature of the nitration reaction can lead to a rapid increase in temperature if the reagents are mixed too quickly. 2. Inadequate cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction.1. Add the nitrating agent dropwise and at a controlled rate, while carefully monitoring the internal temperature of the reaction. 2. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler) and that the cooling is initiated before the addition of the nitrating agent.
Difficult Product Isolation/Purification 1. Incomplete reaction: The presence of starting material and mononitro intermediate can complicate purification. 2. Formation of oily product: The crude product may not solidify upon quenching, making filtration difficult.1. Monitor the reaction to completion to minimize impurities. 2. After quenching the reaction mixture on ice, vigorous stirring may be required to induce crystallization. If the product remains oily, extraction with a suitable organic solvent followed by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride?

The synthesis typically starts with the dinitration of 2-chlorobenzotrifluoride.[1]

Q2: What are the key reagents and conditions for the dinitration of 2-chlorobenzotrifluoride?

A common method involves the use of a mixed acid solution of concentrated nitric acid and fuming sulfuric acid (oleum). The reaction is typically carried out at elevated and staged temperatures, for instance, starting at 85°C and gradually increasing to 115°C.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of the mononitro and dinitro products.

Q4: What is the best way to purify the final product?

The crude product, which precipitates upon pouring the reaction mixture onto ice, can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Experimental Protocol: Dinitration of 2-Chlorobenzotrifluoride

This protocol is based on a documented laboratory procedure.[1]

Materials:

  • 2-Chlorobenzotrifluoride

  • Concentrated Nitric Acid

  • Fuming Sulfuric Acid (Oleum)

  • Ice

Equipment:

  • Three-necked flask equipped with a stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask, carefully add concentrated nitric acid to fuming sulfuric acid (oleum) while cooling in an ice bath and stirring.

  • Addition of Starting Material: Slowly add 2-chlorobenzotrifluoride dropwise to the nitrating mixture. The temperature should be carefully monitored and controlled during this exothermic addition.

  • Mononitration: After the addition is complete, stir the mixture at a controlled temperature to ensure complete mononitration.

  • Dinitration: For the dinitration step, the reaction mixture is heated in stages:

    • Stir for 1 hour at 85°C.

    • Stir for 0.5 hours at 100°C.

    • Stir for 0.5 hours at 110°C.

    • Stir for 4 hours at 115°C.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water until neutral, and then dry it. The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the reaction conditions from a literature example for the dinitration of 2-chlorobenzotrifluoride.[1]

ParameterValue
Starting Material2-Chlorobenzotrifluoride
Nitrating AgentConcentrated Nitric Acid and Fuming Sulfuric Acid (Oleum)
Reaction Temperature
- MononitrationNot specified
- DinitrationStaged: 85°C, 100°C, 110°C, 115°C
Reaction Time
- MononitrationNot specified
- Dinitration6 hours
Yield95% of theoretical
Product Melting Point60-65°C

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

experimental_workflow start Start reagent_prep Prepare Nitrating Mixture (HNO3 + Oleum) start->reagent_prep addition Add 2-Chlorobenzotrifluoride (Controlled Temperature) reagent_prep->addition mononitration Mononitration Step addition->mononitration dinitration Dinitration Step (Staged Heating: 85-115°C) mononitration->dinitration workup Work-up (Quench on Ice) dinitration->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification end Final Product purification->end

Caption: Workflow for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Problem Encountered low_yield Low or No Yield start->low_yield isomers Isomer Formation start->isomers runaway Runaway Reaction start->runaway purification_issue Purification Difficulty start->purification_issue check_mononitration Check Mononitration Completion (TLC/GC) low_yield->check_mononitration If incomplete stronger_nitrating_agent Use Stronger Nitrating Agent low_yield->stronger_nitrating_agent If mononitration is complete control_temp Strict Temperature Control isomers->control_temp check_reagent_ratio Verify Reagent Ratio isomers->check_reagent_ratio slow_addition Slow Reagent Addition runaway->slow_addition improve_cooling Improve Cooling runaway->improve_cooling check_reaction_completion Ensure Reaction Completion purification_issue->check_reaction_completion optimize_crystallization Optimize Crystallization purification_issue->optimize_crystallization increase_temp Increase Dinitration Temp. stronger_nitrating_agent->increase_temp

Caption: Troubleshooting logic for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

References

Technical Support Center: Synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride?

The primary starting material for this synthesis is 2-Chlorobenzotrifluoride.[1]

Q2: What are the typical nitrating agents used in this synthesis?

Common nitrating agents include a mixture of fuming sulfuric acid (oleum) and nitric acid, or a combination of oleum and an alkali metal nitrate such as sodium nitrate or potassium nitrate.[2]

Q3: What are the general reaction conditions for this synthesis?

The reaction is typically carried out at elevated temperatures, ranging from 100°C to 180°C, with reaction times varying from a few minutes in a microreactor to several hours in a batch process.[2][3][4]

Q4: What is the expected yield for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride?

Yields can vary significantly depending on the specific protocol and reaction conditions. Reported yields for similar dinitrobenzotrifluoride compounds have been in the range of 80-87%.[2] A method for a similar compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, reported a yield of 81%.[5] Another process for the same compound in a microreactor reported a yield of up to 40% with a high conversion rate of the starting material.[4]

Q5: What are the main applications of 2-Chloro-3,5-dinitrobenzotrifluoride?

2-Chloro-3,5-dinitrobenzotrifluoride is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and dyestuffs.[1][6][7] It has also been used as a derivatizing agent in analytical chemistry.[1][6]

Troubleshooting Guide

Issue 1: Low Yield
Possible Cause Troubleshooting Step
Incomplete ReactionVerify Reaction Time and Temperature: Ensure the reaction is heated for the specified duration and at the optimal temperature. Monitor the reaction progress using techniques like GC or TLC to confirm the disappearance of the starting material and the mono-nitro intermediate. For instance, some protocols require heating up to 120°C for several hours.[2][3]
Incorrect Reagent Stoichiometry: Carefully check the molar ratios of the nitrating agents to the starting material. An excess of the nitrating agent is typically required for dinitration.[2]
Suboptimal Nitrating Agent Concentration: The concentration of sulfuric acid and the oleum's SO3 content are critical. Using a lower concentration of acid can lead to incomplete nitration.[4][5]
Side ReactionsFormation of Isomers: The formation of other dinitro isomers can reduce the yield of the desired 2-chloro-3,5-dinitro product. Purification by recrystallization is often necessary to isolate the correct isomer.
Degradation of Starting Material or Product: At very high temperatures, the benzotrifluoride group can be susceptible to oxidation. Adhere to the recommended temperature range to minimize degradation.[2]
Losses During WorkupInefficient Extraction: If using a solvent extraction workup, ensure the chosen solvent is appropriate and perform multiple extractions to maximize product recovery.
Precipitation Issues: When quenching the reaction mixture in water, the product should precipitate. If it doesn't, or if it forms an oil, the concentration of the acid might have been too low, or the quenching temperature might be too high.
Issue 2: Impure Product (Presence of Mono-nitrated Intermediate)
Possible Cause Troubleshooting Step
Insufficient Nitrating StrengthIncrease Nitrating Agent Concentration: Use a higher concentration of nitric acid or a higher percentage of SO3 in the oleum.
Elevate Reaction Temperature: A higher temperature can drive the second nitration to completion. However, be cautious of potential side reactions. A gradual increase in temperature might be beneficial.[3]
Short Reaction TimeExtend Reaction Duration: Continue heating the reaction mixture and monitor for the disappearance of the mono-nitrated intermediate by an appropriate analytical method.
Issue 3: Difficulty in Product Isolation
Possible Cause Troubleshooting Step
Product is Oily, Not CrystallineImprove Quenching Method: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to promote rapid precipitation of a solid.
Recrystallization Issues: If the crude product is oily, try to dissolve it in a minimal amount of a suitable hot solvent (e.g., ethanol, benzene, toluene) and then cool it slowly to induce crystallization.[3] Seeding with a small crystal of pure product can also help.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Chlorobenzotrifluoride[1]
Nitrating Agent Fuming Sulfuric Acid & Nitric Acid / Oleum & Alkali Metal Nitrate[2][3]
Reaction Temperature 100°C - 180°C[2][3][4]
Reaction Time 60s - 250s (Microreactor); Several hours (Batch)[2][3][4]
Reported Yields (for similar compounds) 40% - 87%[2][4][5]

Experimental Protocols

Protocol 1: Dinitration using Oleum and Nitric Acid (Adapted from similar syntheses)
  • Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a measured amount of fuming sulfuric acid (oleum). Cool the oleum in an ice bath.

  • Slowly add concentrated nitric acid to the cooled oleum while maintaining a low temperature.

  • Nitration Reaction: While keeping the nitrating mixture at a controlled temperature (e.g., 40-45°C), begin the dropwise addition of 2-Chlorobenzotrifluoride.[3]

  • After the addition is complete, allow the mixture to stir at this temperature for a period (e.g., 1 hour).[3]

  • Gradually raise the temperature of the reaction mixture in stages. For example, heat to 90°C over 3 hours, then to 100°C over 6-7 hours, and finally to 120°C for 5 hours.[3]

  • Monitor the reaction by taking samples and analyzing for the disappearance of the mono-nitrated intermediate (target <1%).[3]

  • Workup and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The solid product will precipitate. Filter the crude product and wash it with water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-Chloro-3,5-dinitrobenzotrifluoride.

Protocol 2: Dinitration using Oleum and Sodium Nitrate (Adapted from similar syntheses)
  • Reaction Setup: In a suitable reaction flask, combine fuming sulfuric acid (e.g., 30% oleum) and sodium nitrate.[2]

  • Add 2-Chlorobenzotrifluoride to this mixture.

  • Reaction: Heat the reaction mixture to approximately 120°C for several hours (e.g., 12 hours).[2]

  • Workup and Isolation: Cool the reaction mixture and pour it into a large volume of ice water.

  • Filter the resulting solid precipitate.

  • Wash the solid with water and dry it to yield the crude product.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Nitrating Agent (e.g., Oleum + Nitric Acid) start->reagents add_sm Add 2-Chlorobenzotrifluoride reagents->add_sm heat Heat Reaction Mixture (Controlled Temperature Profile) add_sm->heat monitor Monitor Reaction Progress (e.g., GC/TLC) heat->monitor quench Quench in Ice Water monitor->quench Reaction Complete filter Filter Crude Product quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize product Pure 2-Chloro-3,5-dinitrobenzotrifluoride recrystallize->product

Caption: Experimental workflow for the synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Workup Losses low_yield->workup_loss sol_incomplete Increase Time/Temp Check Stoichiometry incomplete_rxn->sol_incomplete sol_side Optimize Temperature Purify by Recrystallization side_reactions->sol_side sol_workup Optimize Extraction/Precipitation workup_loss->sol_workup

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-3,5-dinitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude 2-Chloro-3,5-dinitrobenzotrifluoride?

A1: Common purification strategies for 2-Chloro-3,5-dinitrobenzotrifluoride involve a combination of methods to remove different types of impurities. These typically include:

  • Aqueous Washing: Neutralizing and removing residual nitrating acids (sulfuric and nitric acid) using a base wash, such as sodium bicarbonate solution.[1]

  • Solvent Extraction: Separating the desired organic product from the aqueous reaction mixture using an immiscible organic solvent like chloroform.[1]

  • Recrystallization: A highly effective method for removing solid impurities by dissolving the crude product in a hot solvent and allowing the pure compound to crystallize upon cooling.[1][2] Solvents such as ethanol may be used.[2]

  • Column Chromatography: A chromatographic technique used to separate the target compound from closely related impurities, such as isomers or unreacted starting materials, based on differential adsorption to a stationary phase.

Q2: What are the typical impurities in crude 2-Chloro-3,5-dinitrobenzotrifluoride?

A2: The synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride is typically achieved through the nitration of a precursor like 4-chlorobenzotrifluoride.[3] Impurities may include:

  • Residual Acids: Strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture.[4]

  • Unreacted Starting Material: Such as 4-chlorobenzotrifluoride.

  • Mono-nitrated Intermediates: For example, 4-chloro-3-nitrobenzotrifluoride.[5]

  • Positional Isomers: Other dinitro-isomers formed during the nitration reaction.

  • Byproducts: Products from oxidation or other side reactions.[1]

Q3: What are the physical properties of pure 2-Chloro-3,5-dinitrobenzotrifluoride?

A3: Pure 2-Chloro-3,5-dinitrobenzotrifluoride is typically an off-white to light yellow crystalline solid.[6][7] Key physical properties include:

  • Melting Point: 62-64 °C.[8][9]

  • Solubility: It is insoluble in water but soluble in organic solvents like chloroform and methanol.[6][8][9]

  • Appearance: A related compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, is described as a yellow crystalline solid.[1]

Q4: How can I effectively remove residual acids from the crude product?

A4: Residual acids can be effectively removed by washing the crude product. If the product is in an organic solvent, it can be washed sequentially with water and then a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[1] The organic layer is then washed again with water to remove any remaining bicarbonate.[1]

Purification Performance Data

The following table summarizes typical yield and purity data for dinitrobenzotrifluoride compounds, although specific quantitative data for 2-Chloro-3,5-dinitrobenzotrifluoride purification is limited in the literature. Data for the closely related 2,4-dichloro-3,5-dinitrobenzotrifluoride is provided for reference.

ParameterMethodValueSource CompoundReference
Yield Isolation by filtration after pouring on ice86.7%2,4-dichloro-3,5-dinitrobenzotrifluoride[1]
Yield Washing, neutralization, refining, vacuum-drying81%2,4-dichloro-3,5-dinitrobenzotrifluoride[4]
Purity Commercial Specification (GC)>99.0%2-Chloro-3,5-dinitrobenzotrifluoride
Purity Commercial Specificationmin 98%2-Chloro-3,5-dinitrobenzotrifluoride[10]

Troubleshooting Guides

Problem: Low or No Yield of Purified Product

Possible Cause Recommended Solution
Incomplete Extraction The product may still be in the aqueous layer. Perform additional extractions (2-3 times) with a suitable organic solvent. Check the pH of the aqueous layer to ensure it is not highly acidic, which could affect partitioning.
Product Loss During Transfers Minimize the number of transfers between flasks. Ensure all product is rinsed from glassware with a small amount of the purification solvent.
Precipitation is Incomplete During Recrystallization The solution may not be sufficiently cooled. Cool the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation. The chosen solvent may be too good a solvent; consider using a co-solvent system to decrease solubility.
Incorrect pH for Elution (Column Chromatography) If using pH for elution, the pH may not be optimal. Elute with a gradient of decreasing pH to find the optimal elution condition.[11]

Problem: Purified Product is Oily or Fails to Crystallize

Possible Cause Recommended Solution
Residual Solvent The product may not be fully dry. Dry the product under high vacuum for an extended period (several hours to overnight).
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try triturating the oil with a cold, non-polar solvent (e.g., hexanes) in which the product is insoluble but the impurity is soluble. The pure product should solidify.
Sample is Too Concentrated A highly concentrated sample can sometimes fail to crystallize. Dilute the sample slightly or try a different solvent system for recrystallization.
Hydrophobic Interactions Nonspecific hydrophobic interactions may be preventing crystallization. Consider adding a non-ionic detergent (e.g., 0.2% Tween-20) during the final wash steps before drying.

Problem: Purified Product has a Low or Broad Melting Point

Possible Cause Recommended Solution
Presence of Impurities A low and broad melting point is a classic indicator of impurities. The product requires further purification.
Ineffective Recrystallization Repeat the recrystallization process. Ensure the product is fully dissolved at high temperature and that cooling occurs slowly to allow for selective crystal growth. A second recrystallization from a different solvent system may be beneficial.
Co-elution of Impurities (Column Chromatography) Impurities may have similar polarity. Optimize the solvent system (eluent) for better separation. Use a shallower elution gradient.[12] Ensure the column is not overloaded with the crude sample.

Experimental Protocols

Protocol 1: General Acid-Base Wash and Extraction
  • After the reaction is complete, carefully pour the reaction mixture onto cracked ice in a beaker.[1]

  • Transfer the resulting slurry to a separatory funnel.

  • Extract the product from the aqueous mixture using an organic solvent such as chloroform (e.g., three portions of 200 mL).[1]

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with: a. Water b. 5% Sodium Bicarbonate solution (repeat until gas evolution ceases)[1] c. Water[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid product.[1]

Protocol 2: Recrystallization
  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid completely.[2]

  • If colored impurities are present that are insoluble, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Column Chromatography
  • Select an Eluent: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the desired product and impurities.

  • Pack the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[13] Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles or cracks.[14] Add another layer of sand on top of the silica.[13]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent.[13] Carefully add this concentrated sample to the top of the column.

  • Elute: Add the eluent to the column and begin collecting fractions. Maintain a constant flow and never let the solvent level drop below the top of the silica bed.[13]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[14]

Visual Guides

troubleshooting_workflow start Crude Product Analysis (TLC, Melting Point) issue Identify Primary Issue start->issue impure Low Purity / Broad MP issue->impure Impure oily Oily / Non-Crystalline issue->oily Oily low_yield Low Yield issue->low_yield Low Yield step_recrystallize Perform Recrystallization impure->step_recrystallize step_column Consider Column Chromatography impure->step_column step_triturate Triturate with Non-Polar Solvent oily->step_triturate step_optimize_xtal Optimize Crystallization (Cooling, Solvent) low_yield->step_optimize_xtal step_check_extract Review Extraction & Wash Steps low_yield->step_check_extract re_analyze Re-analyze Purified Product step_recrystallize->re_analyze step_column->re_analyze step_dry Dry Under High Vacuum step_triturate->step_dry step_dry->re_analyze step_optimize_xtal->re_analyze step_check_extract->re_analyze

Caption: Troubleshooting workflow for purifying crude 2-Chloro-3,5-dinitrobenzotrifluoride.

purification_selection crude Crude Product impurity_acid Residual Acids (H₂SO₄, HNO₃) crude->impurity_acid impurity_solid Solid Impurities (Starting Material, Byproducts) crude->impurity_solid impurity_isomer Closely-Related Impurities (Isomers, Intermediates) crude->impurity_isomer method_wash Aqueous Wash (e.g., NaHCO₃ solution) impurity_acid->method_wash Targets method_recrystal Recrystallization impurity_solid->method_recrystal Targets method_column Column Chromatography impurity_isomer->method_column Targets method_wash->method_recrystal Followed by method_recrystal->method_column If needed

Caption: Guide for selecting purification methods based on impurity type.

References

Technical Support Center: Byproduct Identification and Minimization in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing chemical reactions. This guide is tailored for researchers, scientists, and drug development professionals to effectively identify, minimize, and manage the formation of byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a byproduct and a side product?

A byproduct is a substance formed from the main reaction pathway along with the desired product. In contrast, a side product is formed from a different, parallel reaction pathway. Understanding this distinction is crucial as strategies for minimization can differ. For instance, minimizing a side product might involve changing reaction conditions to disfavor the side reaction, while minimizing a byproduct could require altering the core chemistry or reagents.[1]

Q2: My reaction is producing a significant amount of an unknown impurity. How do I identify it?

The first step is to isolate the impurity, often through chromatographic techniques like column chromatography or preparative TLC. Once isolated, a combination of spectroscopic and spectrometric methods is typically used for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[2]

  • Mass Spectrometry (MS) helps determine the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.[2]

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating complex mixtures and identifying individual components.

Q3: What are the general strategies to minimize byproduct formation?

Minimizing byproducts is a key aspect of green chemistry and process optimization.[3] Several strategies can be employed:

  • Optimization of Reaction Conditions: This includes adjusting temperature, pressure, and solvent. For example, in the Fries rearrangement, lower temperatures favor the para product, while higher temperatures favor the ortho isomer.[2][4][5]

  • Use of Catalysts: Catalysts can enhance the selectivity of a reaction, promoting the desired pathway and suppressing side reactions.[6]

  • Reagent and Solvent Purity: Ensuring that all reagents and solvents are pure and, when necessary, anhydrous can prevent unwanted side reactions. For instance, using anhydrous conditions is critical in reactions involving water-sensitive reagents like anhydrides to prevent hydrolysis.[7]

  • Controlled Stoichiometry and Addition Rate: Carefully controlling the ratio of reactants and the rate of addition can prevent over-reaction or the formation of multiple substituted products.[7]

Q4: I'm observing the hydrolysis of my starting material (e.g., an anhydride). How can I prevent this?

Hydrolysis is a common issue when working with moisture-sensitive compounds. To prevent it:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas like nitrogen or argon.[7][8][9]

  • Use Anhydrous Solvents and Reagents: Use freshly opened bottles of anhydrous solvents or solvents that have been properly dried.[7][10]

  • Run the Reaction Under an Inert Atmosphere: This prevents atmospheric moisture from entering the reaction vessel.[7][11]

  • Control the Temperature: The rate of hydrolysis often increases with temperature, so running the reaction at the lowest effective temperature can be beneficial.[7]

Troubleshooting Guides

Guide 1: Unexpected Byproduct Formation

If you observe an unexpected byproduct in your reaction, follow this troubleshooting workflow:

G A Unexpected Byproduct Detected B Isolate & Characterize Byproduct (NMR, MS, IR) A->B C Propose Mechanism for Byproduct Formation B->C D Modify Reaction Conditions to Disfavor Byproduct Formation C->D E Re-evaluate Reagent Choice C->E F Minimized Byproducts D->F E->F G A Low Reaction Yield B Check Reagent & Solvent Quality A->B C Evaluate Reaction Conditions A->C D Review Work-up & Purification A->D E Are reagents pure and dry? B->E F Were conditions optimal? C->F G Was there product loss during work-up? D->G E->C Yes H Purify/replace reagents & solvents E->H No F->D Yes I Optimize T, concentration, time F->I No J Refine extraction & chromatography G->J Yes K Improved Yield H->K I->K J->K G A Prepare Samples (Reactant, Reaction Mixture) B Prepare TLC Plate (Draw Baseline with Pencil) A->B C Spot Plate (Reactant, Co-spot, Mixture) B->C D Develop Plate in Chamber (Solvent + Filter Paper) C->D E Mark Solvent Front & Visualize Spots (UV Light, Stain) D->E F Calculate Rf Values E->F G Interpret Results (Reactant Disappearance, Product Appearance) F->G

References

Technical Support Center: Troubleshooting Guide for Derivatization Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for derivatization procedures. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Derivatization or Low Product Yield

Question: I am observing a very small or no peak for my derivatized analyte, and a large peak for my unreacted starting material. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete derivatization is a common problem that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow for Incomplete Derivatization

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Solutions cluster_3 Secondary Checks cluster_4 Advanced Solutions start Low or No Product Peak moisture Presence of Moisture? start->moisture reagent Reagent Quality & Quantity? start->reagent conditions Suboptimal Reaction Conditions? start->conditions dry Use Anhydrous Solvents/Glassware Run under Inert Atmosphere moisture->dry fresh_reagent Use Fresh Reagent Increase Molar Excess reagent->fresh_reagent optimize Optimize Temperature & Time Perform Time-Course Study conditions->optimize matrix Sample Matrix Interference? dry->matrix fresh_reagent->matrix optimize->matrix cleanup Perform Sample Cleanup (e.g., SPE) matrix->cleanup

Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.

Potential Causes and Solutions:

  • Presence of Moisture: Silylating and some acylating reagents are highly sensitive to moisture. Water in the sample, solvents, or from glassware can react with the derivatizing agent, rendering it inactive.[1]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).[2] Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If necessary, add a water scavenger to the reaction mixture.[3]

  • Inactive or Insufficient Reagent: Derivatization reagents can degrade over time, especially if not stored properly. An insufficient molar excess of the reagent will also lead to an incomplete reaction.[1][3]

    • Solution: Use a fresh bottle of the derivatization reagent and adhere to recommended storage conditions. Increase the molar excess of the reagent; a 2:1 molar ratio of silylating reagent to active hydrogens is a general rule of thumb.[4]

  • Suboptimal Reaction Conditions: The reaction time or temperature may be inadequate for the reaction to proceed to completion.[1]

    • Solution: Optimize the reaction temperature and time. For many derivatization reactions, heating between 60°C and 100°C for 15 to 60 minutes is a good starting point.[1][5] Monitoring the reaction progress by analyzing aliquots at different time points can help determine the optimal conditions.[2]

  • Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction by competing for the reagent or inhibiting the reaction.[3]

    • Solution: Perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization to remove interfering substances.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My derivatized analyte peak is showing significant tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing is often indicative of secondary interactions within the analytical system or issues related to the derivatization process itself.

Troubleshooting Workflow for Peak Tailing

G cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed incomplete Incomplete Derivatization start->incomplete active_sites Active Sites in GC/LC System start->active_sites column_overload Column Overload start->column_overload hydrolysis Derivative Hydrolysis start->hydrolysis optimize Optimize Derivatization Conditions incomplete->optimize maintenance System Maintenance: - Use deactivated liner - Trim/replace column active_sites->maintenance dilute Dilute Sample / Reduce Injection Volume column_overload->dilute storage Analyze Promptly / Check Storage Conditions hydrolysis->storage

Caption: Troubleshooting workflow for peak tailing of derivatized analytes.

Potential Causes and Solutions:

  • Incomplete Derivatization: As with low yield, unreacted polar analytes will interact strongly with active sites in the GC or HPLC system, leading to peak tailing.[6]

    • Solution: Re-optimize the derivatization conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion.[6]

  • Active Sites in the Analytical System: Residual silanol groups on a GC liner or column, or in an HPLC column, can interact with polar derivatives.[2][6]

    • Solution: For GC, use a deactivated inlet liner and consider trimming a small portion (10-20 cm) from the front of the column.[7] For HPLC, use an end-capped column or adjust the mobile phase pH.[2] Regular system maintenance is crucial.

  • Hydrolysis of the Derivative: Some derivatives, particularly trimethylsilyl (TMS) ethers, are sensitive to moisture and can hydrolyze back to the original analyte during storage or in the inlet.[6]

    • Solution: Analyze derivatized samples as soon as possible after preparation.[8] Ensure the entire system, from sample vial to detector, is free of moisture.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7]

    • Solution: Dilute the sample or reduce the injection volume.[7]

Issue 3: Extraneous Peaks or Byproducts

Question: I am observing unexpected peaks in my chromatogram after derivatization. How can I identify and minimize them?

Answer: The presence of extraneous peaks can be due to side reactions, reagent artifacts, or contaminants.

Logical Relationship of Extraneous Peak Sources

G cluster_sources Sources Extraneous Peaks Extraneous Peaks Side Reactions Side Reactions Extraneous Peaks->Side Reactions Analyte-related Reagent Artifacts Reagent Artifacts Extraneous Peaks->Reagent Artifacts Reagent-related Contamination Contamination Extraneous Peaks->Contamination System/Solvent-related Multiple Reactive Sites Multiple Reactive Sites Side Reactions->Multiple Reactive Sites Analyte Degradation Analyte Degradation Side Reactions->Analyte Degradation Reagent Byproducts Reagent Byproducts Reagent Artifacts->Reagent Byproducts Excess Reagent Excess Reagent Reagent Artifacts->Excess Reagent Solvents Solvents Contamination->Solvents Glassware Glassware Contamination->Glassware

Caption: Sources and types of extraneous peaks in derivatization.

Potential Causes and Solutions:

  • Side Reactions: The derivatizing agent may react with other functional groups on the analyte or with components of the sample matrix.[3] High temperatures can also cause analyte degradation, leading to extra peaks.

    • Solution: Optimize reaction conditions (e.g., use milder temperatures) to favor the desired reaction. If the analyte has multiple reactive sites, consider a protecting group strategy.

  • Reagent-Related Artifacts: Excess derivatizing reagent or byproducts of the reagent can appear as peaks in the chromatogram.[3] For example, silylating reagents can produce siloxane byproducts.[9]

    • Solution: A post-derivatization cleanup step, such as a solvent extraction, can be effective in removing reagent-related noise.[3] Running a reagent blank (reagent and solvent without the analyte) can help identify these peaks.

  • Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank through the entire sample preparation and analysis workflow can help identify the source of contamination.

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method depends on the analyte, the analytical technique, and the desired outcome. The following tables summarize typical reaction conditions and stability for common derivatization types.

Table 1: Typical Reaction Conditions for Common Derivatization Methods

Derivatization TypeReagent ExamplesTarget AnalytesTypical Temperature (°C)Typical Time (min)Catalyst/Solvent
Silylation BSTFA, MSTFA, TMCSAlcohols, Carboxylic Acids, Amines, Thiols60 - 10015 - 60Pyridine, Acetonitrile
Acylation TFAA, PFPA, HFBAAlcohols, Amines, PhenolsRoom Temp - 8515 - 60Pyridine, Triethylamine
Alkylation (Esterification) BF₃-Methanol, HCl-MethanolCarboxylic Acids60 - 10010 - 60Methanol

Data compiled from multiple sources, including[1][5][10][11][12]. Conditions can vary significantly based on the specific analyte and matrix.

Table 2: Relative Stability of Common Derivatives

Derivative TypeStability to HydrolysisStorage Recommendations
Trimethylsilyl (TMS) Ethers/Esters LowAnalyze immediately; store at low temperatures (-20°C) under inert gas if necessary.[5]
t-Butyldimethylsilyl (TBDMS) Ethers HighMore stable than TMS derivatives.
Acyl Derivatives (e.g., TFA) Moderate to HighGenerally more stable than silyl ethers.[13]
Alkyl Esters (e.g., Methyl Esters) HighVery stable, suitable for longer-term storage.[2]

Data compiled from multiple sources, including[2][5][11][13].

Experimental Protocols

Below are detailed methodologies for key derivatization experiments. Note: These are general guidelines and may require optimization for specific applications.

Protocol 1: Silylation of Steroids for GC-MS Analysis

This protocol details the derivatization of hydroxyl groups in steroids to form trimethylsilyl (TMS) ethers, increasing their volatility for GC-MS analysis.[5]

Materials:

  • Dried steroid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS vials with caps

Procedure:

  • To the dried steroid extract in a GC-MS vial, add 50 µL of anhydrous pyridine to ensure complete dissolution.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 1 hour to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Acylation of Amines for LC-MS Analysis

This protocol describes a general procedure for the derivatization of primary and secondary amines using Dansyl Chloride to improve their chromatographic retention and ionization efficiency.[14]

Materials:

  • Analyte solution containing amines

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9)

  • Quenching solution (e.g., a primary amine like methylamine)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • In a microcentrifuge tube, mix the analyte solution with the sodium bicarbonate buffer.

  • Add an excess of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The reaction is often performed in the dark.

  • Stop the reaction by adding the quenching solution to react with the excess Dansyl Chloride.

  • Dilute the sample to the appropriate concentration with the initial mobile phase for LC-MS analysis.

Protocol 3: Alkylation (Esterification) of Fatty Acids for GC-MS Analysis

This protocol is for the conversion of free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using boron trifluoride-methanol.[1]

Materials:

  • Lipid extract or oil sample (10-20 mg)

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-cap test tubes

Procedure:

  • Place the lipid sample into a screw-cap test tube.

  • Add 2 mL of 14% BF₃-methanol solution.[1]

  • Cap the tube tightly and heat in an oven or heating block at 80-100°C for 45-60 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

References

Technical Support Center: Scaling Up Production of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis and production scale-up of 2-Chloro-3,5-dinitrobenzotrifluoride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Chloro-3,5-dinitrobenzotrifluoride?

A1: The most common method for synthesizing 2-Chloro-3,5-dinitrobenzotrifluoride is the two-stage dinitration of 4-chlorobenzotrifluoride.[1] The first stage involves the mononitration to form 4-chloro-3-nitrobenzotrifluoride, which is then further nitrated in a second stage to yield the desired dinitro product.[1] This process typically utilizes a mixed acid solution of nitric acid and sulfuric acid, sometimes with the addition of oleum (sulfur trioxide in sulfuric acid) to enhance the nitrating power.[1]

Q2: What are the main challenges in scaling up the production of this compound?

A2: The primary challenges in scaling up the production of 2-Chloro-3,5-dinitrobenzotrifluoride are:

  • Exothermic Reaction and Thermal Runaway: Nitration reactions are highly exothermic, and improper temperature control can lead to a dangerous thermal runaway.[2][3]

  • Side Product Formation: Over-nitration or the formation of unwanted isomers can reduce the yield and purity of the final product.

  • Spent Acid Management: The process generates a significant amount of corrosive and environmentally hazardous spent acid that requires proper handling, recycling, or disposal.[4][5]

  • Product Purification: The crude product must be purified to remove residual acids, the mononitrated intermediate, and other impurities.[6]

Q3: What are the critical safety precautions to consider?

A3: Due to the hazardous nature of the reagents and the final product, strict safety protocols are essential. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7]

  • Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes.[7]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature to prevent exotherms.[8]

  • Emergency Preparedness: Have an emergency response plan in place, including access to eyewash stations, safety showers, and appropriate spill containment materials.[7]

  • Material Handling: 2-Chloro-3,5-dinitrobenzotrifluoride is a toxic and irritating compound. Avoid contact with skin, eyes, and clothing.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Dinitro Product - Incomplete second nitration. - Insufficiently strong nitrating agent. - Reaction temperature is too low or reaction time is too short.- Increase the concentration of nitric acid or add oleum to the mixed acid for the second nitration step. - Gradually increase the reaction temperature for the dinitration stage, typically in the range of 70-125°C, while carefully monitoring for exotherms.[1] - Extend the reaction time and monitor the progress using analytical techniques like GC or HPLC.
High Levels of Mononitrated Impurity - Incomplete dinitration (see above). - Premature quenching of the reaction.- Ensure the reaction has gone to completion before workup. - Re-subject the isolated crude product containing a high percentage of the mononitro compound to the dinitration conditions.
Formation of Dark-Colored Byproducts - Overheating or a runaway reaction causing decomposition. - Presence of impurities in the starting material.- Improve cooling efficiency and ensure slow, controlled addition of reagents. - Use purified 4-chlorobenzotrifluoride as the starting material. - Consider purification of the final product by recrystallization.[6]
Uncontrolled Exotherm or Runaway Reaction - Addition of reagents is too fast. - Inadequate cooling capacity for the scale of the reaction. - Insufficient stirring leading to localized hot spots.- Immediately stop the addition of reagents and apply emergency cooling. - For future runs, reduce the rate of addition of the nitrating agent or the substrate. - Ensure the cooling system is adequate for the scale of the reaction. For larger scales, consider a reactor with a higher surface area to volume ratio or a continuous flow reactor.[9][10] - Ensure vigorous and efficient stirring throughout the reaction.
Difficulties in Product Isolation/Purification - Product oiling out instead of crystallizing during workup. - Inefficient removal of acidic impurities.- Ensure the reaction mixture is quenched into a sufficiently large volume of ice/water to promote rapid precipitation. - Thoroughly wash the crude product with water and then a dilute sodium bicarbonate solution to neutralize and remove residual acids.

Experimental Protocols

Two-Stage Dinitration of 4-Chlorobenzotrifluoride

This protocol is a synthesized representation based on common procedures found in the literature.[1] Researchers should optimize conditions based on their specific equipment and scale.

Materials and Equipment:

  • 4-Chlorobenzotrifluoride

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Oleum (20-30% SO₃)

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Standard laboratory glassware

  • GC or HPLC for reaction monitoring

Procedure:

Stage 1: Mononitration

  • In the jacketed reactor, prepare the mononitration mixed acid by carefully adding a stoichiometric equivalent of concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-10°C).

  • Once the mixed acid is cooled, slowly add 4-chlorobenzotrifluoride dropwise via the addition funnel, ensuring the internal temperature does not exceed 50-55°C.

  • After the addition is complete, stir the reaction mixture at this temperature until the starting material is consumed, as monitored by GC or TLC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer containing 4-chloro-3-nitrobenzotrifluoride.

Stage 2: Dinitration

  • In a clean, dry reactor, prepare the dinitration mixed acid. This mixture should be more potent than the first, often containing a higher ratio of nitric acid and/or the addition of oleum to the sulfuric acid.

  • Gently warm the mixed acid to the desired reaction temperature (e.g., 70°C).

  • Slowly add the 4-chloro-3-nitrobenzotrifluoride obtained from Stage 1 to the hot mixed acid. The reaction is exothermic, so the addition rate should be controlled to maintain the target temperature (e.g., 90°C).[1]

  • Stir the reaction at the target temperature for several hours until the reaction is complete (monitor by GC or HPLC for the disappearance of the mononitro intermediate).

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto a large volume of ice/water.

  • The solid crude product, 2-Chloro-3,5-dinitrobenzotrifluoride, will precipitate.

Work-up and Purification:

  • Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • A subsequent wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acidic impurities are removed.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Dinitration

ParameterMononitration StageDinitration Stage
Starting Material 4-Chlorobenzotrifluoride4-Chloro-3-nitrobenzotrifluoride
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Mixed Acid (HNO₃/H₂SO₄/Oleum)
Temperature 40-60°C70-125°C[1]
Reaction Time 1-4 hours2-24 hours[1]
Typical Yield >95% (to mononitro)85-95% (from mononitro)

Visualizations

experimental_workflow cluster_stage1 Stage 1: Mononitration cluster_stage2 Stage 2: Dinitration cluster_purification Purification start Start: 4-Chlorobenzotrifluoride react1 Mononitration Reaction (40-60°C) start->react1 mix_acid1 Prepare Mixed Acid 1 (HNO3/H2SO4) mix_acid1->react1 quench1 Quench on Ice react1->quench1 separate1 Separate Organic Layer (4-Chloro-3-nitrobenzotrifluoride) quench1->separate1 react2 Dinitration Reaction (70-125°C) separate1->react2 mix_acid2 Prepare Mixed Acid 2 (HNO3/H2SO4/Oleum) mix_acid2->react2 quench2 Quench on Ice react2->quench2 filter_wash Filter and Wash with Water & NaHCO3 Solution quench2->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Final Product: 2-Chloro-3,5-dinitrobenzotrifluoride dry->final_product

Caption: Experimental Workflow for the Synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride.

troubleshooting_exotherm cluster_causes Potential Causes cluster_solutions Recommended Solutions start Issue: Uncontrolled Temperature Rise cause1 Fast Reagent Addition start->cause1 cause2 Inadequate Cooling start->cause2 cause3 Poor Stirring start->cause3 solution1 Stop Reagent Addition & Apply Emergency Cooling start->solution1 Immediate Action solution2 Reduce Addition Rate in Future Runs cause1->solution2 solution3 Verify Cooling System Capacity cause2->solution3 solution4 Ensure Vigorous Stirring cause3->solution4

References

Technical Support Center: Managing Temperature Control in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during nitration reactions.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in nitration reactions?

Precise temperature control is paramount in nitration for several key reasons:

  • Exothermic Nature: Nitration reactions are highly exothermic, releasing a significant amount of heat.[1][2] Without proper control, the reaction temperature can escalate rapidly, leading to a thermal runaway.[2]

  • Selectivity and Yield: Temperature influences the position of nitration on an aromatic ring (regioselectivity) and can affect the final product distribution.[1] For instance, the nitration of benzene is typically kept at or below 50°C to favor the formation of nitrobenzene over dinitrobenzene.[1]

  • By-product Formation: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other undesired side products that complicate purification.[1][3] Oxidation of the starting material can also occur, particularly with sensitive substrates.[1]

  • Safety Hazards: The most significant risk of poor temperature control is a "runaway reaction," where the rate of heat generation dramatically exceeds the rate of heat removal.[2] This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition or an explosion.[2]

Q2: What is a typical temperature range for nitration reactions?

There is no single "ideal" temperature, as it is highly dependent on the substrate's reactivity and the nitrating agent used.

  • Activated Substrates: Highly reactive compounds like phenol derivatives often require very low temperatures, in the range of -10°C to 5°C, to prevent oxidation and over-nitration.[1]

  • Moderately Reactive Substrates: For substrates such as benzene and toluene, temperatures are commonly maintained between 0°C and 50°C.[1]

  • Deactivated Substrates: Less reactive substrates, like nitrobenzene, may necessitate more forcing conditions, including higher temperatures (e.g., >60°C) and stronger nitrating agents.[1]

Q3: What are the primary causes of a thermal runaway in nitration reactions?

Thermal runaway occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it.[2] Key causes include:

  • Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction.

  • High Reactant Concentration: Adding the nitrating agent too quickly can lead to a rapid release of heat.[1]

  • Poor Mixing: Failure of agitation can create localized "hotspots" where the reaction rate accelerates uncontrollably.[2]

  • Cooling System Failure: A malfunction in the cooling bath or chiller.[2]

  • Incorrect Reaction Temperature: Starting the reaction at too high a temperature can prevent effective control of the exotherm.

Troubleshooting Guides

Symptom Potential Cause(s) Immediate Corrective Actions Preventative Measures
Sudden, uncontrolled temperature spike (Thermal Runaway) Rate of heat generation exceeds the rate of heat removal.[2]1. IMMEDIATE ACTION: Cease addition of all reagents. [2]2. Apply maximum cooling (e.g., add dry ice to the cooling bath).3. If the temperature continues to rise uncontrollably, prepare for emergency quenching by pouring the reaction mixture into a large volume of crushed ice.[4]- Ensure the cooling system is adequate for the reaction scale.- Add the nitrating agent slowly and monitor the internal temperature continuously.[5]
Reaction temperature is consistently too high - Rate of addition of the nitrating agent is too fast.- Cooling bath temperature is not low enough.- Inefficient stirring.1. Stop the addition of the nitrating agent.[2]2. Lower the temperature of the cooling bath.3. Increase the stirring rate to improve heat transfer.- Calibrate the addition rate before starting the reaction.- Use a cooling bath at least 10-15°C below the desired reaction temperature.- Ensure the stir bar or overhead stirrer is functioning correctly.
Reaction temperature is too low or the reaction is very slow - Cooling bath is too cold.- Insufficiently strong nitrating agent.- Poor mixing of immiscible phases.1. Cautiously increase the temperature of the cooling bath in small increments.[1]2. If the temperature is at the target, consider if a stronger nitrating system is needed (use with extreme caution).[1]- Set the cooling bath to the appropriate temperature before starting.- Ensure the correct concentration and composition of the nitrating mixture.[1]
Reaction color turns dark brown or black - Oxidation of the substrate or product.[1]- Decomposition of materials at elevated temperatures.[1]1. Immediately lower the reaction temperature.2. Stop the addition of the nitrating agent.- Maintain the recommended low reaction temperature.- Ensure the rate of addition of the nitrating agent is slow and controlled.[1]

Quantitative Data Summary

The following table summarizes key experimental parameters for controlling temperature in nitration reactions.

Parameter Recommended Range/Value Rationale Citation(s)
Reaction Temperature -10°C to 50°C (Substrate Dependent)Crucial for controlling the exothermic reaction, minimizing side reactions, and ensuring selectivity.[1][4][5]
Nitrating Agent Addition Slow, dropwisePrevents localized temperature spikes and potential runaway reactions.[1][5]
Cooling Bath Ice-water (0°C) or Ice-salt (<0°C)An ice-salt bath is recommended to achieve and maintain temperatures below 0°C for highly reactive substrates.[1][5]
Stirring Speed VigorousEnsures efficient heat transfer from the reaction mixture to the cooling bath and prevents localized hotspots.[4]
Ratio of H₂SO₄ to HNO₃ 1:1 to 2:1 (Typical)Affects the concentration of the active nitronium ion and the overall reaction rate and exothermicity.[4][5]

Experimental Protocols

Protocol 1: Preparation of the Nitrating Mixture (Mixed Acid)
  • In a clean, dry flask of appropriate size, add the calculated volume of concentrated sulfuric acid.

  • Place the flask in an ice-salt bath and cool the sulfuric acid to below 0°C.

  • Slowly, in a dropwise manner, add the required volume of concentrated nitric acid to the cold, stirred sulfuric acid.[4]

  • Maintain the temperature of the mixture below 10°C during the addition.

  • Once the addition is complete, allow the nitrating mixture to cool to the desired reaction temperature in the ice bath before use.[1]

Protocol 2: General Procedure for a Temperature-Controlled Nitration Reaction
  • Reaction Setup:

    • Place the substrate in a round-bottom flask equipped with a magnetic stir bar.

    • If the substrate is a solid, dissolve it in an appropriate solvent (often concentrated sulfuric acid).

    • Immerse the reaction flask in a cooling bath (e.g., ice-water or ice-salt) set to the desired temperature.

    • Insert a thermometer or temperature probe into the reaction mixture to monitor the internal temperature, not the bath temperature.[1]

    • Begin vigorous stirring.

  • Addition of Nitrating Agent:

    • Once the substrate solution has reached the target temperature, begin the slow, dropwise addition of the pre-cooled nitrating mixture via an addition funnel.[5]

    • Continuously monitor the internal temperature. If it rises more than 2-3°C above the setpoint, pause the addition until the temperature stabilizes.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the controlled temperature for the predetermined time.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.[4] This will quench the reaction and often precipitate the crude product.

    • Caution: The quenching process can be exothermic.

Visualizations

Temperature_Troubleshooting_Workflow Troubleshooting Workflow for Temperature Deviations start Monitor Internal Reaction Temperature deviation Temperature Deviation Detected? start->deviation high_temp Temperature Too High deviation->high_temp Yes low_temp Temperature Too Low deviation->low_temp Yes, and slow reaction continue_monitoring Continue Monitoring deviation->continue_monitoring No stop_addition Stop Reagent Addition high_temp->stop_addition increase_bath_temp Slightly Increase Bath Temperature low_temp->increase_bath_temp max_cooling Increase Cooling stop_addition->max_cooling check_stirring Check Stirring max_cooling->check_stirring stabilized_high Temperature Stabilized? check_stirring->stabilized_high quench EMERGENCY QUENCH stabilized_high->quench No, still rising resume Resume Addition Cautiously stabilized_high->resume Yes no_change Investigate Cause (e.g., Cooling Failure) quench->no_change resume->start check_reagents Check Reagent Concentration increase_bath_temp->check_reagents stabilized_low Reaction Rate Increases? check_reagents->stabilized_low stabilized_low->no_change No stabilized_low->continue_monitoring Yes

Caption: Troubleshooting workflow for temperature deviations.

Nitration_Safety_Pathway Relationship Between Temperature, Reaction Rate, and Safety cluster_0 Controlled Reaction cluster_1 Runaway Reaction controlled_temp Controlled Temperature (e.g., 0-10°C) steady_rate Steady Reaction Rate controlled_temp->steady_rate maintains heat_dissipation Heat Dissipated by Cooling System steady_rate->heat_dissipation generates heat that is safe_product Safe Product Formation heat_dissipation->safe_product high_temp High Temperature / Cooling Failure accelerated_rate Accelerated Reaction Rate high_temp->accelerated_rate causes heat_accumulation Heat Accumulation (Generation > Removal) accelerated_rate->heat_accumulation leads to heat_accumulation->high_temp further increases runaway Thermal Runaway heat_accumulation->runaway

Caption: The interplay of temperature, rate, and safety.

References

safe handling and disposal of 2-Chloro-3,5-dinitrobenzotrifluoride waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Chloro-3,5-dinitrobenzotrifluoride?

A1: 2-Chloro-3,5-dinitrobenzotrifluoride is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause severe skin and eye irritation or damage.[1][4][5] Additionally, it is very toxic to aquatic life with long-lasting effects.[6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling 2-Chloro-3,5-dinitrobenzotrifluoride, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, protective gloves, and clothing to prevent skin exposure.[5][7] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[5]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, immediate action is crucial:

  • Inhalation: Move the person to fresh air. If the individual is not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[2][7]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Immediate medical attention is required.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2][5][7]

Q4: How should I store 2-Chloro-3,5-dinitrobenzotrifluoride?

A4: Store the compound in a tightly closed container in a dry and well-ventilated place. It is incompatible with strong oxidizing agents, so it should be stored away from them.[5][8]

Q5: What is the proper procedure for disposing of 2-Chloro-3,5-dinitrobenzotrifluoride waste?

A5: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][9] One recommended method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of it with household garbage or allow it to reach the sewage system.[2][6]

Troubleshooting Guides

Issue: I have a small spill of 2-Chloro-3,5-dinitrobenzotrifluoride powder in the laboratory.

Solution:

  • Evacuate personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing in the dust.[7]

  • Carefully sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[5][9] Avoid actions that could generate dust.

  • Clean the spill area with a suitable solvent (such as methanol, followed by water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate the area.

Issue: The compound has come into contact with a strong oxidizing agent.

Solution:

  • This is a hazardous situation as the compound is incompatible with strong oxidizing agents.[5]

  • If it is safe to do so, try to separate the materials.

  • If a reaction has started (e.g., fuming, discoloration, heat generation), evacuate the area immediately and contact your institution's emergency response team.

Quantitative Data

PropertyValueSource
Molecular Formula C7H2ClF3N2O4[1][10]
Molecular Weight 270.55 g/mol [1][2]
Melting Point 62-64 °C[1][4][11]
Boiling Point 250 °C[11]
Density 1.706 ± 0.06 g/cm³[1]
Solubility Insoluble in water. Soluble in Chloroform, Methanol.[1][4]

Experimental Protocols

Protocol for Small Spill Cleanup

This protocol outlines the steps for managing a small spill of 2-Chloro-3,5-dinitrobenzotrifluoride powder (less than 5 grams) in a laboratory setting.

Materials:

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat, respiratory protection)

  • Two plastic dustpans and a brush

  • Labeled, sealable waste container for hazardous chemical solids

  • Methanol

  • Paper towels

  • Labeled, sealable waste container for solvent-contaminated materials

Procedure:

  • Assess the Situation: Ensure the spill is small and manageable. If the spill is large or you are unsure how to proceed, contact your institution's safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: If the powder is spreading, you can create a border with an absorbent, non-reactive material.

  • Collect the Solid: Carefully sweep the 2-Chloro-3,5-dinitrobenzotrifluoride powder into a dustpan using a brush. Minimize dust generation. Transfer the collected solid into the designated hazardous waste container.

  • Decontaminate the Area: a. Wet a paper towel with methanol and wipe the spill area to remove any remaining residue. b. Place the used paper towel into the waste container for solvent-contaminated materials. c. Wipe the area again with a water-dampened paper towel. d. Place this paper towel in the same solvent-contaminated waste container.

  • Dispose of Waste: Seal both waste containers and label them appropriately according to your institution's hazardous waste guidelines. Arrange for pickup by your environmental health and safety department.

  • Final Steps: Remove and dispose of your gloves in the appropriate waste stream. Wash your hands thoroughly with soap and water.

Visualizations

Safe_Handling_and_Disposal_Workflow start_end start_end process process decision decision hazard hazard disposal disposal Start Start: Handling 2-Chloro-3,5-dinitrobenzotrifluoride AssessHazards Assess Hazards: - Harmful (swallow, skin, inhale) - Skin/Eye Irritant - Aquatic Toxin Start->AssessHazards WearPPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->WearPPE UseControls Use Engineering Controls: - Fume Hood - Good Ventilation WearPPE->UseControls Handling Perform Experiment UseControls->Handling SpillOccurs Spill Occurs? Handling->SpillOccurs SpillProtocol Follow Spill Cleanup Protocol SpillOccurs->SpillProtocol Yes WasteGenerated Waste Generated SpillOccurs->WasteGenerated No SpillProtocol->Handling SegregateWaste Segregate Waste: - Solid Waste - Contaminated PPE/Materials WasteGenerated->SegregateWaste LabelWaste Label Waste Container (Contents, Hazards, Date) SegregateWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via Approved Hazardous Waste Vendor StoreWaste->Dispose End End Dispose->End

Caption: Workflow for safe handling and disposal of 2-Chloro-3,5-dinitrobenzotrifluoride.

References

Technical Support Center: Clean Preparation Methods for Reduced Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on implementing cleaner, more sustainable laboratory preparation methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the adoption of these green chemistry techniques.

Frequently Asked Questions (FAQs)

Q1: What is "green chemistry" and how can it reduce the environmental impact of my research?

A1: Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] By applying its 12 core principles, you can significantly lower your lab's environmental footprint. Key benefits include minimizing hazardous waste, reducing energy consumption, using safer chemicals, and shifting towards renewable resources, which not only benefits the environment but can also improve lab safety and reduce operational costs.[2][3]

Q2: Are "green" solvents as effective as traditional organic solvents?

A2: Green solvents can be highly effective, but their performance depends on the specific application. Solvents like water, ethanol, and supercritical CO₂ are excellent alternatives to hazardous organic solvents in many reactions.[4] However, challenges such as poor solubility of nonpolar molecules in water can arise.[5] It is crucial to select a green solvent based on the reaction requirements, considering factors like polarity, boiling point, and potential interactions with reagents.[6] In some cases, a greener solvent may even lead to higher yields or improved reaction selectivity.

Q3: Is specialized equipment required to implement green chemistry methods?

A3: Not always. Many green chemistry principles, such as waste prevention, using safer chemicals, and optimizing reaction conditions, can be implemented with standard laboratory equipment. However, some advanced techniques do require specialized instruments. For example, microwave-assisted synthesis requires a dedicated microwave reactor, and flow chemistry utilizes microreactors and pump systems.[7] Mechanochemistry often employs a ball mill.[8] While there is an initial investment, this equipment can lead to significant long-term savings in energy, time, and materials.

Q4: How can I measure the "greenness" of my experimental protocol?

A4: Several metrics can quantify the environmental performance of a chemical process. The most widely adopted metric in the pharmaceutical industry is Process Mass Intensity (PMI) , which calculates the ratio of the total mass of all materials (water, solvents, reagents, reactants) used to the mass of the final product.[9][10] A lower PMI indicates a more efficient and greener process. Another common metric is the E-Factor , which measures the kilograms of waste produced per kilogram of product.[11]

Q5: Can implementing green chemistry practices compromise my research outcomes or product yield?

A5: On the contrary, green chemistry principles are often designed to improve efficiency.[12] Techniques like catalysis can lead to higher yields with less waste.[13] Microwave-assisted synthesis can dramatically shorten reaction times and, in some cases, improve yields compared to conventional heating.[14][15] While optimization is necessary, the goal of green chemistry is to achieve the desired research outcome with greater efficiency and safety, not to compromise it.

Troubleshooting Guides

Issue 1: Low Yield in Microwave-Assisted Synthesis

Symptom: The yield of your product is significantly lower than expected when using a microwave reactor compared to conventional heating methods.

Possible Causes & Solutions:

  • Incorrect Power/Temperature Settings: Too high a power level can cause localized overheating and decomposition of reagents or products. Start with lower power settings and monitor the internal temperature closely. Create a temperature or power ramp to control the reaction rate.

  • Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial. If the solvent is "microwave transparent" (e.g., hexane), it will not heat effectively. Choose a polar solvent that absorbs microwaves efficiently (e.g., ethanol, water, DMF).

  • Reaction Time: Microwave reactions are often completed in minutes. A reaction time that is too long can lead to byproduct formation or degradation. Monitor the reaction progress closely using TLC or other in-process analytical methods to determine the optimal time.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed to prevent the loss of volatile reagents or solvents, especially when heating above the solvent's boiling point.

Issue 2: Poor Performance of a "Green" Solvent

Symptom: When substituting a traditional solvent (e.g., dichloromethane) with a greener alternative (e.g., 2-methyltetrahydrofuran or water), the reaction is slow, incomplete, or does not proceed at all.

Possible Causes & Solutions:

  • Solubility Issues: Your reactants may not be sufficiently soluble in the chosen green solvent. Consider using a co-solvent system or adding a phase-transfer catalyst to facilitate the reaction between immiscible reactants, especially in aqueous media.

  • Polarity Mismatch: The polarity of the green solvent may not be suitable for stabilizing the transition state of your reaction. Consult a solvent selection guide to find a greener alternative with similar properties to the original solvent.

  • Temperature Limitations: If the reaction requires high temperatures, ensure your chosen green solvent has an appropriate boiling point. For reactions in water, microwave heating can be used to reach temperatures above 100°C in a sealed vessel.[5]

  • Catalyst Incompatibility: The catalyst may not be as effective in the new solvent system. You may need to screen different catalysts or ligands to find one that performs well in the chosen green solvent.

Issue 3: Scalability Problems with a Green Protocol

Symptom: A green chemistry protocol that works well on a small (mg) scale fails to provide consistent results when scaled up to a larger (gram) scale.

Possible Causes & Solutions:

  • Heat Transfer (Microwave Synthesis): Microwave penetration depth is limited. On a larger scale, this can lead to uneven heating. For meso-scale reactions, ensure the reactor is designed for uniform irradiation and consider using a stirred vessel.[8]

  • Mixing Efficiency (Mechanochemistry): The efficiency of ball milling can change with scale. The size and number of milling balls, the jar size, and the milling frequency may need to be re-optimized for a larger reaction mass.

  • Work-up and Purification: A work-up procedure that is simple on a small scale may become cumbersome and generate significant waste at a larger scale. Re-evaluate the purification strategy. Techniques like crystallization are often greener than chromatography for large-scale purification.

  • Reagent Availability and Cost: Some green reagents or catalysts may be expensive or difficult to source in large quantities, impacting the economic viability of the scaled-up process.[16] It is important to consider the entire supply chain when developing a scalable green process.

Quantitative Data on Environmental Impact

The following tables summarize quantitative data comparing the impact of traditional versus clean preparation methods.

Table 1: Process Mass Intensity (PMI) Comparison for Pharmaceutical Processes

Process TypeTypical PMI (kg waste/kg product)Key Contributor to Mass
Traditional Pharmaceutical Synthesis100 - 200+Organic Solvents (reaction & purification)
Green/Optimized Synthesis< 25Water, Recyclable Solvents
Biocatalytic Synthesis (e.g., Riboflavin)~10Water, Renewable Feedstocks[17]

PMI is the total mass of materials used (reactants, reagents, solvents, water) per kilogram of the final product. A lower PMI is better.[9][10] The pharmaceutical industry's high E-Factor (waste-to-product ratio) can range from 25 to over 100, meaning for every kilogram of active ingredient, over 100 kilograms of waste can be generated.[5]

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

Reaction ParameterConventional HeatingMicrowave-Assisted SynthesisEnvironmental Benefit
Reaction Time Hours to DaysMinutesSignificant energy and time savings.[4][14]
Energy Consumption High (heats entire apparatus)Lower (heats only the reaction mixture)Reduced carbon footprint; up to 50% energy reduction reported in some processes.[7]
Yield VariableOften higher due to reduced side reactionsImproved resource efficiency.[15]
Solvent Use Often requires high-boiling point solventsCan use lower-boiling point, greener solventsReduced use of hazardous materials.

Experimental Protocols

Protocol 1: Pechmann Condensation for Coumarin Synthesis (Conventional vs. Microwave)

This protocol compares the synthesis of 7-hydroxy-4-methylcoumarin using traditional heating versus a solvent-free, microwave-assisted method.

A. Conventional Method (Acid-Catalyzed)

  • Reagents: Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), Concentrated Sulfuric Acid (2 mL).

  • Procedure:

    • Combine resorcinol and ethyl acetoacetate in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add the concentrated sulfuric acid with stirring.

    • Allow the mixture to stand at room temperature for 18-20 hours.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Stir until the solid product precipitates.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize from dilute ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Typical Results: Reaction time: ~20 hours. Yield: ~70-80%.

B. Green Method (Microwave-Assisted, Solvent-Free)

  • Reagents: Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), Fly Ash or FeF₃ catalyst (20 mol %).[16]

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix resorcinol, ethyl acetoacetate, and the catalyst.[2]

    • Place the open vessel in a microwave reactor.

    • Irradiate the mixture at 300-450W for 3-5 minutes.[16] Monitor reaction completion by TLC.

    • After irradiation, cool the vessel to room temperature. The product often solidifies.

    • Add water and stir, then filter the solid product.

    • Recrystallize from methanol to afford the pure product.

  • Typical Results: Reaction time: 3-5 minutes. Yield: >95%. This represents a dramatic reduction in reaction time and avoids the use of a corrosive acid and large solvent volumes for work-up.

Protocol 2: Mechanochemical Synthesis of a Primary Amide

This protocol describes a solvent-free method for synthesizing a primary amide from an ester using ball milling, avoiding bulk solvents and high temperatures.[8]

  • Reagents: Ester (e.g., Methyl Benzoate, 1 mmol), Calcium Nitride (Ca₃N₂, 3 mmol), Indium(III) Chloride (InCl₃, 0.4 mmol), Ethanol (0.3 mL - acts as a liquid-assisted grinding agent, not a bulk solvent).

  • Apparatus: 10 mL stainless steel milling jar with a 10 mm stainless steel ball, ball mill.

  • Procedure:

    • Add the ester, Ca₃N₂, InCl₃, and ethanol to the milling jar along with the steel ball.

    • Seal the jar and place it in the ball mill.

    • Set the mill to vibrate at a frequency of 30 Hz for 90 minutes.

    • After milling, open the jar and transfer the contents to a flask using ethyl acetate (5 mL) and water (2 mL) for rinsing.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (2 x 5 mL).

    • Combine the organic fractions, dry over Na₂SO₄, and concentrate under vacuum to yield the primary amide (Benzamide).

  • Benefits: This method is significantly milder than conventional heating (which may require 80°C) and avoids the use of bulk solvents for the reaction itself, reducing waste and energy consumption.[9]

Visualizations

Green_Chemistry_Workflow cluster_Principles Core Green Chemistry Principles cluster_Methods Clean Preparation Methods cluster_Outcomes Environmental Impact Reduction p1 Prevent Waste m1 Mechanochemistry (Solvent-Free) p1->m1 m3 Biocatalysis (in Water) p1->m3 m4 Flow Chemistry p1->m4 p2 Safer Solvents p2->m1 p2->m3 p3 Energy Efficiency p3->m1 m2 Microwave Synthesis p3->m2 p4 Use Catalysis p4->m3 p4->m4 o1 Reduced PMI & Waste Generation m1->o1 o3 Elimination of Hazardous Solvents m1->o3 o4 Improved Safety m1->o4 o2 Lower Energy Consumption m2->o2 m3->o1 m3->o3 m3->o4 m4->o1 m4->o2

Logical relationship between green principles, methods, and outcomes.

Pechmann_Condensation_Workflow start Start: Mix Reagents (Phenol, β-ketoester, Catalyst) conv_heat Conventional Method: Heat for 18-20 hours start->conv_heat mw_irrad Green Method: Microwave for 3-5 minutes start->mw_irrad workup_conv Work-up: Ice/Water Precipitation conv_heat->workup_conv workup_mw Work-up: Cool & Filter mw_irrad->workup_mw purify Purification: Recrystallization workup_conv->purify workup_mw->purify product Final Product: Coumarin purify->product

Comparison of conventional and microwave-assisted synthesis workflows.

References

Technical Support Center: Resolving Issues in HPLC Analysis Post-Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for post-derivatization HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is post-derivatization in HPLC and why is it used?

A: Post-derivatization is a technique in HPLC where a chemical reagent is added to the analyte after it has been separated on the column but before detection. This process is employed to enhance the detection of analytes that may lack a suitable chromophore, fluorophore, or electrochemical activity for sensitive and selective detection. Derivatization can also improve the chromatographic properties of certain compounds.[1][2]

Q2: What are the most common problems encountered in post-derivatization HPLC?

A: The most frequent challenges include peak tailing, peak broadening, the appearance of ghost peaks, baseline noise, shifts in retention time, and poor resolution.[3][4][5] These issues can often be traced back to the derivatization reaction itself, the hardware used for the reaction (e.g., reaction coils), or interactions between the derivatized analyte and the chromatographic system.[6]

Troubleshooting Guides

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[7]

Q: What causes peak tailing in my chromatogram after derivatization?

A: Peak tailing for derivatized analytes can arise from several factors:

  • Secondary Silanol Interactions: This is a primary cause, especially for basic compounds.[7][8][9] The derivatization process can introduce polar functional groups that interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the pKa of the derivatized analyte, can cause mixed ionization states, resulting in tailing peaks.[7][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][7]

  • Column Degradation: Contamination or degradation of the column can create active sites that cause tailing.[10]

  • Extra-Column Band Broadening: Long tubing or poor connections can contribute to peak tailing.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase Adjust Mobile Phase pH (e.g., pH 2-3 for acidic compounds, pH 7-8 for basic compounds) start->check_mobile_phase check_column Evaluate Column Condition check_mobile_phase->check_column If tailing persists use_endcapped Use End-Capped or Polar-Embedded Column check_mobile_phase->use_endcapped For basic compounds reduce_load Reduce Sample Concentration/ Injection Volume check_column->reduce_load If column is OK flush_column Flush Column with Strong Solvent check_column->flush_column If column is suspect resolved Issue Resolved reduce_load->resolved If tailing resolves use_endcapped->resolved replace_column Replace Column flush_column->replace_column If flushing fails replace_column->resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Analyte TypeMobile Phase pH AdjustmentExpected USP Tailing Factor (Tf)
Basic CompoundsLower pH (~2-3) to protonate silanolsCloser to 1.0
Acidic CompoundsKeep pH below pKa (e.g., pH 4-5)Closer to 1.0

A Tf value close to 1.0 is optimal, while values above 2.0 are generally unacceptable.[10]

Peak Broadening

Peak broadening refers to an increase in the width of a chromatographic peak, which can lead to decreased resolution and sensitivity.

Q: Why are my peaks broader after post-column derivatization?

A: Broadening is a common issue in post-column derivatization systems.

  • Extra-Column Volume: The primary cause is often the large volume of reaction coils and tubing used for mixing the column effluent with the derivatization reagent. This additional volume leads to band broadening.[6]

  • Slow Derivatization Kinetics: If the derivatization reaction is slow, the analyte band will continue to diffuse and broaden during the reaction time.

  • Column Degradation: An aging or contaminated column can lead to a loss of efficiency and broader peaks.[11][12]

  • Inappropriate Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, causing peak broadening.[13]

Troubleshooting Workflow for Peak Broadening

G start Peak Broadening Observed check_pcd_setup Optimize Post-Column Setup (Minimize tubing length/ID, use smaller reaction coil) start->check_pcd_setup optimize_flow Optimize Flow Rate check_pcd_setup->optimize_flow If broadening persists check_column_efficiency Check Column Efficiency (Run standard, check plate count) optimize_flow->check_column_efficiency resolved Issue Resolved optimize_flow->resolved If broadening improves increase_temp Increase Column Temperature (within column limits) check_column_efficiency->increase_temp If efficiency is low replace_column Replace Column check_column_efficiency->replace_column If efficiency is very low increase_temp->resolved If broadening improves replace_column->resolved

Caption: Troubleshooting workflow for addressing peak broadening.

Experimental Protocol: Minimizing Extra-Column Volume

  • Tubing: Replace all connecting tubing between the column, reactor, and detector with the shortest possible lengths of narrow internal diameter (e.g., 0.13 mm i.d.) tubing.[6]

  • Reaction Coil: If possible, reduce the volume of the reaction coil. This may involve using a shorter coil or a coil with a smaller internal diameter. Be aware that this may reduce reaction time and derivatization efficiency, so re-optimization may be necessary.

  • Fittings: Ensure all fittings are properly connected and have minimal dead volume.

  • Alternative Technologies: Consider using modern techniques like Reaction Flow-Post Column Derivatization (RF-PCD) which can minimize band broadening by eliminating the need for large reaction coils.[6]

Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[14][15]

Q: I am seeing ghost peaks in my chromatograms. What is the source?

A: Ghost peaks in post-derivatization HPLC can originate from several sources:

  • Mobile Phase Contamination: Impurities in solvents or buffers, or the degradation of mobile phase components over time, can cause ghost peaks.[4][14][15]

  • Derivatization Reagent Impurities: The derivatization reagent itself may contain impurities that react to form detectable products.

  • System Contamination/Carryover: Contaminants from previous injections can be retained on the column or in the system and elute in subsequent runs.[14][16] The autosampler is a common source of carryover.[16]

  • Sample Preparation: Contaminants from vials, caps, or solvents used in sample preparation can be introduced.[14]

Troubleshooting Workflow for Ghost Peaks

G start Ghost Peaks Observed run_blank Inject Blank (Mobile Phase Only) start->run_blank prepare_fresh_mp Prepare Fresh Mobile Phase and Derivatization Reagent run_blank->prepare_fresh_mp If ghost peak present check_sample_prep Review Sample Preparation (Check vials, solvents) run_blank->check_sample_prep If ghost peak absent clean_system Clean System Components (Injector, Tubing) prepare_fresh_mp->clean_system If ghost peak persists resolved Issue Resolved clean_system->resolved check_sample_prep->resolved G start Baseline Noise Observed check_pumps Check Pumps for Pulsations (Check pressure profile) start->check_pumps degas_solvents Degas Mobile Phase and Derivatization Reagent check_pumps->degas_solvents If pumps are stable resolved Issue Resolved check_pumps->resolved If pulsations found and fixed check_detector Inspect Detector (Check lamp, clean flow cell) degas_solvents->check_detector degas_solvents->resolved If noise resolves improve_mixing Improve Mixing (Use static mixer, optimize coil) check_detector->improve_mixing If detector is OK check_detector->resolved If detector issue found and fixed thermostat_system Thermostat Column and Detector improve_mixing->thermostat_system thermostat_system->resolved

References

Validation & Comparative

A Researcher's Guide to Derivatizing Agents: 2-Chloro-3,5-dinitrobenzotrifluoride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amino acids, amines, and thiols is a cornerstone of analytical science. However, the inherent chemical properties of many of these molecules, such as low volatility and the lack of strong chromophores, present significant challenges for modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Pre-column derivatization is a widely adopted strategy to overcome these limitations, enhancing the detectability and chromatographic behavior of target analytes.

This guide provides an objective comparison of 2-Chloro-3,5-dinitrobenzotrifluoride and its isomer, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), with other commonly used derivatizing agents. We will delve into their performance, supported by experimental data, and provide detailed methodologies to assist in the selection of the most appropriate agent for your specific analytical needs.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent is a critical decision that influences the sensitivity, reliability, and efficiency of an analytical method. The following tables summarize the key performance characteristics of 2-Chloro-3,5-dinitrobenzotrifluoride (and its isomer CNBF) alongside other popular derivatizing agents for amines and thiols.

For the Analysis of Amino Acids and Amines
Derivatizing AgentTarget AnalytesDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
2-Chloro-3,5-dinitrobenzotrifluoride / CNBF Primary & Secondary Amines, Amino AcidsUV-Vis, MSHigh[1]Reacts with both primary and secondary amines; Stable derivatives.[1]Limited direct comparative data against other agents.
Dabsyl Chloride Primary & Secondary Amines, Amino AcidsUV-Vis (Visible)High (stable for extended periods)[2]Detection in the visible spectrum minimizes interference; Well-established protocols.[2][3]Longer derivatization time compared to some agents.[2]
Dansyl Chloride Primary & Secondary Amines, Amino AcidsFluorescence, UV-Vis, MSModerateHigh sensitivity; Versatile for different detection methods.[3][4]Can form multiple derivatives; Slower reaction kinetics.[4]
FMOC-Cl Primary & Secondary Amines, Amino AcidsFluorescence, UVHigh (stable for >48 hours)[5]Reacts with both primary and secondary amines; Stable derivatives.[5]Hydrolysis product can interfere with chromatography.[5]
o-Phthalaldehyde (OPA) Primary Amines, Amino AcidsFluorescenceLow (requires rapid analysis or stabilization)Very fast reaction; Well-suited for automation.[5]Does not react with secondary amines; Unstable derivatives.[5]
For the Analysis of Thiols
Derivatizing AgentTarget AnalytesDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
Monobromobimane (mBBr) Thiols (e.g., Cysteine, Glutathione)FluorescenceHighHighly specific for thiols; Forms stable and highly fluorescent derivatives.[6][7]Reagent itself is fluorescent and can cause background signal.[6]
2,4-Dinitrofluorobenzene (DNFB) Thiols, AminesUV-VisHighReacts with a broader range of functional groups.[8]High toxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization and analysis. Below are methodologies for the use of 2-Chloro-3,5-dinitrobenzotrifluoride (via its isomer CNBF) and other key derivatizing agents.

Derivatization of Amino Acids with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) for HPLC-UV Analysis[9]
  • Reagent Preparation :

    • Prepare a 70 mmol/L solution of CNBF in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a borate buffer (pH 9.0).

  • Derivatization Reaction :

    • To your amino acid standard or sample solution, add the borate buffer.

    • Add the CNBF solution to achieve a molar ratio of amino acids to CNBF of approximately 1:5.25.[9]

    • Incubate the mixture at 60°C for 30 minutes.[9]

  • Sample Preparation for HPLC :

    • After the reaction, the sample is ready for direct injection into the HPLC system.

  • HPLC Conditions :

    • Column : Kromasil ODS C18 (250mm x 4.6mm, 5µm)[9]

    • Mobile Phase A : Acetonitrile

    • Mobile Phase B : Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9[9]

    • Flow Rate : 0.4 mL/min[9]

    • Detection : UV at 260 nm[9]

    • Elution : Gradient elution to separate the 19 amino acid derivatives within 45 minutes.[9]

Derivatization of Amines with Dabsyl Chloride for HPLC-Vis Analysis[2]
  • Reagent Preparation :

    • Prepare a dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile).

    • Prepare a sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0).

  • Derivatization Reaction :

    • Mix the amine standard or sample with the buffer.

    • Add the dabsyl chloride solution.

    • Heat the mixture at 70°C for 10-20 minutes.

    • Evaporate the solvent to dryness.

  • Sample Preparation for HPLC :

    • Reconstitute the dried residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions :

    • Column : C18 reversed-phase column.

    • Detection : UV-Vis detector at approximately 465 nm.[2]

Derivatization of Thiols with Monobromobimane (mBBr) for HPLC-Fluorescence Analysis[6][7]
  • Reagent Preparation :

    • Prepare a fresh solution of mBBr in acetonitrile (e.g., 30 mM).

    • Prepare a reaction buffer (e.g., 200 mM EPPS or 100 mM Tris-HCl, containing 5 mM DTPA, pH 9.0-9.5).[10]

    • Prepare a quenching solution (e.g., 0.1 M HCl or 200 mM 5-sulfosalicylic acid).[10]

  • Derivatization Reaction :

    • Mix the thiol standard or sample with the reaction buffer.

    • Add the mBBr solution.

    • Incubate at room temperature in the dark for 7.5 to 15 minutes.[10]

  • Reaction Quenching :

    • Add the quenching solution to stop the reaction.

  • HPLC Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase A : 40 mM sodium acetate and 17% methanol, pH 3.9.[10]

    • Mobile Phase B : 100% methanol.[10]

    • Detection : Fluorescence detector with excitation at ~378 nm and emission at ~492 nm.[6]

Visualizing the Workflow and Pathways

Understanding the underlying chemical reactions and the overall analytical workflow is crucial for troubleshooting and method optimization. The following diagrams, generated using the DOT language, illustrate these processes.

Reaction Mechanism of 2-Chloro-3,5-dinitrobenzotrifluoride with an Amino Acid

cluster_reactants Reactants cluster_product Product reagent 2-Chloro-3,5-dinitrobenzotrifluoride derivative Dinitrobenzotrifluoride-Amino Acid Derivative reagent->derivative + amino_acid Amino Acid (R-NH2) amino_acid->derivative start Sample Preparation (e.g., Protein Hydrolysis) derivatization Pre-column Derivatization (e.g., with CNBF) start->derivatization uplc UPLC Separation (Reversed-Phase) derivatization->uplc msms MS/MS Detection (Quantification) uplc->msms data Data Analysis msms->data cluster_diet Dietary Intake / Protein Breakdown cluster_synthesis Cellular Processes protein Dietary Protein amino_acids Free Amino Acid Pool protein->amino_acids Digestion / Proteolysis protein_synthesis Protein Synthesis amino_acids->protein_synthesis energy Energy Production (TCA Cycle) amino_acids->energy neurotransmitters Neurotransmitter Synthesis amino_acids->neurotransmitters

References

A Researcher's Guide to Amine Quantification: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of various analytical workflows, from protein analysis to the characterization of small molecules. The selection of an appropriate quantification reagent is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. This guide provides an objective comparison of four widely used reagents for amine quantification: Ninhydrin, o-Phthalaldehyde (OPA), Fluorescamine, and 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), supported by experimental data and detailed protocols.

This comprehensive comparison aims to equip researchers with the necessary information to make informed decisions for their specific analytical needs. We will delve into the core principles of each method, present a side-by-side analysis of their quantitative performance, and provide detailed experimental protocols and visual workflows.

Comparative Quantitative Performance

The choice of a quantification reagent often hinges on its performance characteristics. The following table summarizes key quantitative data for the four reagents, providing a basis for comparison. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumentation used.

ParameterNinhydrino-Phthalaldehyde (OPA)Fluorescamine3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)
Principle ColorimetricFluorometric (requires thiol)FluorometricFluorometric (requires cyanide)
Limit of Detection (LOD) ~0.03 mmol L⁻¹[1]0.1-0.5 pmol/injection[2]Picomole range[3]~10 ng/mL[4][5]
Limit of Quantification (LOQ) ~0.1 mmol L⁻¹[1]0.003 µg/mL[6]Not consistently reported50 ng (in a 200 µL assay volume)[7]
Linearity Range Exceeding an absorption of 2[8]0.5-500 pmol (r > 0.99)[2]8-500 µg/mL for BSA[9]10 ng/mL to 150 µg/mL[4]
Recovery 90-102.8%[10]>95% for several biogenic amines[2]Not consistently reported70-130% for many APIs[6]
Reaction Time 15-20 minutes at elevated temperature~1 minute at room temperatureNearly instantaneous at room temperature1-5 hours at room temperature
Detection Wavelength (nm) 570 nm (440 nm for proline)Ex: ~340, Em: ~455Ex: ~390, Em: ~475Ex: ~465, Em: ~550

Reaction Principles and Mechanisms

Understanding the underlying chemical reactions is crucial for troubleshooting and optimizing these assays.

Ninhydrin

Ninhydrin is a classic colorimetric reagent that reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple. The reaction involves the oxidative deamination of the amino acid, followed by the condensation of the released ammonia with two molecules of ninhydrin.

Ninhydrin_Reaction Amine Primary Amine (R-NH2) Intermediate1 Schiff Base Intermediate Amine->Intermediate1 Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate1 Hydrindantin Hydrindantin + Aldehyde + CO2 Intermediate1->Hydrindantin Ammonia Ammonia (NH3) Intermediate1->Ammonia RuhemannsPurple Ruhemann's Purple (Colored Product) Hydrindantin->RuhemannsPurple Ammonia->RuhemannsPurple Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Ninhydrin Reaction with a Primary Amine.
o-Phthalaldehyde (OPA)

OPA is a fluorogenic reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This reaction is rapid and occurs at room temperature.

OPA_Reaction Amine Primary Amine (R-NH2) Intermediate Thio-substituted Isoindole Intermediate Amine->Intermediate OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol Thiol (R'-SH) Thiol->Intermediate FluorescentProduct Fluorescent Isoindole Product Intermediate->FluorescentProduct

OPA Reaction with a Primary Amine and Thiol.
Fluorescamine

Fluorescamine is another fluorogenic reagent that reacts almost instantaneously with primary amines to form a fluorescent pyrrolinone derivative. The reagent itself is non-fluorescent, and excess reagent is rapidly hydrolyzed to non-fluorescent products, minimizing background fluorescence.

Fluorescamine_Reaction Amine Primary Amine (R-NH2) FluorescentProduct Fluorescent Pyrrolinone Product Amine->FluorescentProduct Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->FluorescentProduct

Fluorescamine Reaction with a Primary Amine.
3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

CBQCA is a highly sensitive fluorogenic reagent that reacts with primary amines in the presence of cyanide to form a stable and intensely fluorescent isoindole derivative. This assay is particularly useful for quantifying proteins in the presence of lipids and detergents.

CBQCA_Reaction Amine Primary Amine (R-NH2) FluorescentProduct Fluorescent Isoindole Product Amine->FluorescentProduct CBQCA CBQCA CBQCA->FluorescentProduct Cyanide Cyanide (CN-) Cyanide->FluorescentProduct

CBQCA Reaction with a Primary Amine and Cyanide.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate amine quantification. Below are generalized protocols for each of the four key reagents. It is recommended to optimize these protocols for your specific application and to always include appropriate standards and controls.

Ninhydrin Assay Protocol

This protocol describes a general procedure for the colorimetric quantification of primary amines using ninhydrin.

Materials:

  • Ninhydrin reagent (e.g., 2% in ethanol or a commercially available solution)

  • Sample containing primary amines

  • Standard solution of a known primary amine (e.g., glycine)

  • Heating block or water bath

  • Spectrophotometer

Procedure:

  • Sample and Standard Preparation: Prepare a series of standards of the known primary amine in a suitable buffer. Prepare your unknown samples in the same buffer.

  • Reaction: In separate test tubes, add 1 mL of each standard and unknown sample.

  • Add 0.5 mL of the ninhydrin reagent to each tube and mix thoroughly.

  • Incubation: Heat the tubes in a boiling water bath for 15-20 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Dilution: Add 5 mL of a diluent (e.g., 50% ethanol) to each tube and mix.

  • Measurement: Measure the absorbance of each sample at 570 nm using a spectrophotometer. Use the buffer as a blank. For proline and other secondary amines, a yellow-orange color is formed, and the absorbance should be measured at 440 nm.[11]

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.

Ninhydrin_Workflow start Start prep Prepare Samples & Standards start->prep add_ninhydrin Add Ninhydrin Reagent prep->add_ninhydrin heat Heat in Boiling Water Bath (15-20 min) add_ninhydrin->heat cool Cool to Room Temperature heat->cool dilute Add Diluent cool->dilute measure Measure Absorbance at 570 nm dilute->measure analyze Analyze Data (Standard Curve) measure->analyze end End analyze->end

Experimental Workflow for the Ninhydrin Assay.
o-Phthalaldehyde (OPA) Assay Protocol

This protocol outlines a general procedure for the fluorometric quantification of primary amines using OPA.

Materials:

  • OPA reagent solution (containing OPA and a thiol, e.g., 2-mercaptoethanol, in a borate buffer)

  • Sample containing primary amines

  • Standard solution of a known primary amine

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a series of standards and unknown samples in a suitable buffer (e.g., borate buffer, pH 9.5).

  • Reaction: In a microplate well or cuvette, add your sample or standard.

  • Add the OPA reagent solution to the sample (a typical ratio is 2 parts reagent to 1 part sample).

  • Incubation: Mix and incubate at room temperature for approximately 1-2 minutes. The reaction is rapid.

  • Measurement: Measure the fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.

  • Quantification: Generate a standard curve and determine the concentration of the unknown samples.

OPA_Workflow start Start prep Prepare Samples & Standards start->prep add_opa Add OPA Reagent prep->add_opa incubate Incubate at Room Temp (1-2 min) add_opa->incubate measure Measure Fluorescence (Ex: ~340 nm, Em: ~455 nm) incubate->measure analyze Analyze Data (Standard Curve) measure->analyze end End analyze->end

Experimental Workflow for the OPA Assay.
Fluorescamine Assay Protocol

This protocol provides a general method for the fluorometric quantification of primary amines using fluorescamine.

Materials:

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone or acetonitrile)

  • Sample containing primary amines

  • Standard solution of a known primary amine

  • Borate buffer (pH 9.0)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare standards and unknown samples in borate buffer.

  • Reaction: To your sample or standard in a cuvette or microplate well, rapidly add the fluorescamine solution while vortexing or mixing. The reaction is almost instantaneous.[12]

  • Measurement: Immediately measure the fluorescence with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

  • Quantification: Construct a standard curve and calculate the concentration of the unknown samples.

Fluorescamine_Workflow start Start prep Prepare Samples & Standards in Borate Buffer start->prep add_fluorescamine Rapidly Add Fluorescamine Solution with Mixing prep->add_fluorescamine measure Immediately Measure Fluorescence (Ex: ~390 nm, Em: ~475 nm) add_fluorescamine->measure analyze Analyze Data (Standard Curve) measure->analyze end End analyze->end

Experimental Workflow for the Fluorescamine Assay.
CBQCA Assay Protocol

This protocol details a general procedure for the highly sensitive fluorometric quantification of primary amines using CBQCA.

Materials:

  • CBQCA reagent solution

  • Cyanide solution (e.g., potassium cyanide, KCN)

  • Sample containing primary amines

  • Standard solution of a known primary amine (e.g., BSA)

  • Borate buffer (pH 9.3)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare standards and unknown samples in borate buffer.

  • Addition of Cyanide: To each sample and standard in a microplate well, add the cyanide solution and mix.

  • Reaction: Add the CBQCA reagent to each well and mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-5 hours, protected from light.

  • Measurement: Measure the fluorescence using an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 550 nm.

  • Quantification: Create a standard curve and determine the concentration of the unknown samples.

CBQCA_Workflow start Start prep Prepare Samples & Standards in Borate Buffer start->prep add_cyanide Add Cyanide Solution prep->add_cyanide add_cbqca Add CBQCA Reagent add_cyanide->add_cbqca incubate Incubate at Room Temp (1-5 hours, protected from light) add_cbqca->incubate measure Measure Fluorescence (Ex: ~465 nm, Em: ~550 nm) incubate->measure analyze Analyze Data (Standard Curve) measure->analyze end End analyze->end

Experimental Workflow for the CBQCA Assay.

Conclusion

The selection of an appropriate reagent for amine quantification is a critical decision in experimental design. For applications requiring high sensitivity, fluorometric methods such as OPA, Fluorescamine, and CBQCA are superior to the colorimetric Ninhydrin assay. CBQCA, in particular, offers exceptional sensitivity and is well-suited for complex samples containing lipids and detergents. OPA and Fluorescamine provide rapid and sensitive detection, with Fluorescamine's nearly instantaneous reaction being a key advantage. The Ninhydrin assay, while less sensitive, remains a robust and cost-effective method for many applications. By carefully considering the quantitative performance data, reaction principles, and experimental protocols outlined in this guide, researchers can confidently select the optimal reagent to achieve accurate and reliable amine quantification in their specific research context.

References

A Comparative Guide to Analytical Method Validation for Amino Acid Analysis Using 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an analytical method employing 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) for the derivatization and quantification of amino acids against other common derivatization agents. The information presented herein is based on published experimental data to assist researchers and drug development professionals in selecting the most suitable analytical strategy for their needs.

Introduction to Amino Acid Analysis and the Role of Derivatization

Amino acid analysis is a critical process in various scientific fields, including pharmaceutical development, food science, and clinical diagnostics. Due to the low volatility and lack of a strong chromophore in most amino acids, direct analysis by high-performance liquid chromatography (HPLC) or gas chromatography (GC) is often challenging. Derivatization, the process of chemically modifying the analyte to enhance its detectability and chromatographic behavior, is a widely adopted strategy.

2-Chloro-3,5-dinitrobenzotrifluoride, also referred to as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), has emerged as a pre-column derivatization reagent for the analysis of both primary and secondary amino acids.[1][2] This guide will delve into the validation of analytical methods utilizing CNBF and compare its performance with established derivatization reagents.

Comparison of Analytical Method Performance

The selection of a derivatization reagent and the subsequent analytical method is a critical decision based on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of an HPLC-UV method using CNBF and compares it with methods employing other common derivatization reagents.

Validation Parameter Method using 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Method using o-Phthalaldehyde (OPA) Method using Dansyl Chloride (DNS-Cl) Method using 9-fluorenylmethyl chloroformate (FMOC-Cl)
Linearity (Correlation Coefficient, r²) > 0.9979[2]Typically > 0.99Typically > 0.99> 0.99
Accuracy (Recovery %) 97.0 - 103.9%[2]91 - 108%[3]-98.73%–102.7%[4]
Precision (RSD %) 2.62 - 4.22%[2]Intra-assay: 1–7%, Inter-assay: 2–12%[3]-Repeatability: < 1.4%, Intermediate Precision: < 1.7%[4]
Limit of Detection (LOD) 2.40 - 6.50 µmol L⁻¹ (UV)[2], 0.8 - 600.0 µg L⁻¹ (MS)[5]-Nanomole to picomole range[6]-
Limit of Quantification (LOQ) ----
Analysis Time ~45 min (HPLC-UV)[2], < 15 min (UPLC-MS/MS)[1]~35 min[3]-~35 min[4]
Reacts with Primary and Secondary Amines[1][2]Primary Amines[6]Primary and Secondary AminesPrimary and Secondary Amines
Detection Method UV[2], MS/MS[1][5]Fluorescence[3]Fluorescence[6]UV, Fluorescence

Experimental Protocols

Derivatization and Analysis of Amino Acids using 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

This protocol is based on the validated HPLC-UV method described by Guo et al. (2009).[2]

1. Reagents and Materials:

  • Standard solutions of amino acids

  • 2-Chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (70 mmol L⁻¹ in acetonitrile)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Acetate buffer (pH 4.9)

  • Triethylamine

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Kromasil ODS, 250 mm x 4.6 mm, 5 µm)

2. Derivatization Procedure:

  • Mix the amino acid sample or standard with borate buffer (pH 9.0).

  • Add the CNBF solution. The molar ratio of amino acids to CNBF should be approximately 1:5.25.[2]

  • Incubate the mixture at 60°C for 30 minutes.[2]

  • After cooling to room temperature, the sample is ready for injection.

3. HPLC-UV Analysis:

  • Mobile Phase A: Acetonitrile[2]

  • Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9[2]

  • Flow Rate: 0.4 mL min⁻¹[2]

  • Detection Wavelength: 260 nm[2]

  • Column Temperature: Room temperature

  • Gradient Elution: A gradient program is used to achieve separation of the 19 amino acid derivatives within 45 minutes.[2]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the comparative landscape of amino acid analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Amino Acid Sample (e.g., protein hydrolysate, biological fluid) Deriv Add Borate Buffer (pH 9.0) + CNBF Solution Sample->Deriv Standard Amino Acid Standards Standard->Deriv Incubate Incubate at 60°C for 30 min Deriv->Incubate HPLC HPLC-UV or UPLC-MS/MS Separation Incubate->HPLC Detect Detection at 260 nm (UV) or MS/MS HPLC->Detect Quant Quantification based on Peak Area Detect->Quant Result Report Amino Acid Concentrations Quant->Result

Caption: Workflow for amino acid analysis using CNBF derivatization.

method_comparison cluster_cnbf CNBF Method cluster_opa OPA Method cluster_dnscl Dansyl Chloride Method cluster_fmoc FMOC-Cl Method center Amino Acid Analysis CNBF_adv Advantages: - Reacts with primary & secondary amines - Good accuracy and precision center->CNBF_adv OPA_adv Advantages: - Rapid reaction at room temperature - High sensitivity (fluorescence) center->OPA_adv DNSCL_adv Advantages: - Reacts with primary & secondary amines - Stable derivatives center->DNSCL_adv FMOC_adv Advantages: - Reacts with primary & secondary amines - Stable derivatives center->FMOC_adv CNBF_disadv Disadvantages: - Requires heating for derivatization OPA_disadv Disadvantages: - Only reacts with primary amines - Unstable derivatives DNSCL_disadv Disadvantages: - Slow reaction time - Excess reagent can interfere FMOC_disadv Disadvantages: - Reagent can produce interfering peaks

Caption: Comparison of different derivatization methods for amino acid analysis.

Conclusion

The analytical method employing 2-Chloro-3,5-dinitrobenzotrifluoride for the derivatization of amino acids offers a reliable and robust option for their quantification. It demonstrates good linearity, accuracy, and precision, and is applicable to both primary and secondary amines. When coupled with UPLC-MS/MS, the analysis time can be significantly reduced, enhancing throughput.

The choice of the optimal derivatization reagent will ultimately depend on the specific requirements of the analysis, including the types of amino acids to be quantified, the required sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to Gas Chromatography for Purity Assessment of 2-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Chloro-3,5-dinitrobenzotrifluoride is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical methodologies for the validation of its purity. The following sections detail the experimental protocols for GC, present a comparative data summary with alternative methods, and illustrate the analytical workflows to assist in the selection of the most suitable analytical method based on laboratory capabilities and specific validation requirements.

Experimental Protocols

Gas Chromatography (GC-FID) Method

Gas chromatography is a robust and widely used technique for the purity assessment of volatile and thermally stable compounds such as 2-Chloro-3,5-dinitrobenzotrifluoride. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from potential impurities.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of 2-Chloro-3,5-dinitrobenzotrifluoride reference standard and dissolve in 25 mL of a suitable solvent like acetone or ethyl acetate to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Potential Impurities:

Based on the synthesis of related compounds, potential process-related impurities could include:

  • Unreacted starting materials (e.g., 2,4-dichlorobenzotrifluoride).

  • Mononitrated intermediates.

  • Isomeric impurities.

Data Presentation

The following table summarizes the comparison between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloro-3,5-dinitrobenzotrifluoride.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Primary Use Purity and impurity profiling for volatile and thermally stable compounds.Purity and impurity profiling for a wide range of non-volatile or thermally labile compounds.
Specificity High, especially when coupled with a mass spectrometer (GC-MS).High, with Diode Array Detectors (DAD) providing spectral information for peak purity analysis.
Sensitivity High, capable of detecting trace-level volatile impurities.High, with UV detectors being very sensitive for chromophoric compounds.
Sample Throughput Moderate to high, with modern fast GC methods.High, with typical run times of 15-30 minutes.
Instrumentation Gas chromatograph with a suitable detector (e.g., FID, MS).HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).
Suitability for Analyte Well-suited due to the compound's volatility (Boiling Point: 250°C).Potentially suitable, but may require more method development for this specific analyte.

Mandatory Visualization

The diagrams below illustrate the logical workflow of the GC purity assessment and a comparison of the analytical approaches.

cluster_workflow GC Purity Assessment Workflow prep Sample and Standard Preparation gc GC-FID Analysis prep->gc data Data Acquisition (Chromatogram) gc->data analysis Peak Integration and Purity Calculation data->analysis report Reporting analysis->report

Caption: Workflow for the purity assessment of 2-Chloro-3,5-dinitrobenzotrifluoride by GC.

cluster_comparison Comparison of Analytical Methods Analyte 2-Chloro-3,5-dinitrobenzotrifluoride Purity Assessment GC Gas Chromatography (GC) Analyte->GC Primary Method (Volatile Analyte) HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Alternative Method (Non-volatile Impurities) Other Other Methods (e.g., UPLC-MS) Analyte->Other Advanced/Specific Applications

Caption: Comparison of analytical methods for purity analysis.

Conclusion

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for determining the purity of 2-Chloro-3,5-dinitrobenzotrifluoride. The choice between the two will depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation. GC is a well-established and appropriate technique for this volatile compound, as evidenced by its use in supplier specifications for purity assessment[1][2]. HPLC offers a valuable alternative, particularly for the analysis of any potential non-volatile or thermally labile impurities. For comprehensive characterization, the use of a mass spectrometric detector with either technique (GC-MS or LC-MS) is recommended for definitive peak identification.

References

Comparative Spectroscopic Analysis of 2-Chloro-3,5-dinitrobenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of 2-Chloro-3,5-dinitrobenzotrifluoride and its key derivatives, offering a comparative analysis of their spectral features. This guide provides researchers, scientists, and drug development professionals with essential data and detailed experimental protocols to support identification, characterization, and quality control.

This technical guide presents a detailed comparison of the spectroscopic properties of 2-Chloro-3,5-dinitrobenzotrifluoride and its isomer, 4-Chloro-3,5-dinitrobenzotrifluoride, along with a key class of its derivatives: N-(2,6-dinitro-4-trifluoromethylphenyl)anilines. The information compiled herein is crucial for the unambiguous identification and characterization of these compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chloro-3,5-dinitrobenzotrifluoride, its isomer, and a representative aniline derivative. This quantitative data facilitates a direct comparison of their spectral fingerprints.

Table 1: Spectroscopic Data for 2-Chloro-3,5-dinitrobenzotrifluoride and Isomers

Compound Spectroscopic Technique Key Data Points
2-Chloro-3,5-dinitrobenzotrifluoride IR (ATR-Neat) Data not explicitly detailed in search results. Typical absorptions for nitroaromatic compounds are expected.
¹³C NMR Data available but specific shifts not provided in search results.
Mass Spectrometry Molecular Weight: 270.55 g/mol [2]
4-Chloro-3,5-dinitrobenzotrifluoride IR (ATR-Neat) Data available but specific shifts not provided in search results.
¹³C NMR Data available but specific shifts not provided in search results.
Mass Spectrometry Molecular Weight: 270.55 g/mol [2]

Table 2: Spectroscopic Data for N-(2,6-dinitro-4-trifluoromethylphenyl)aniline Derivatives

Derivative Spectroscopic Technique Key Data Points
N-phenyl derivative ¹H NMR (CDCl₃) Aromatic protons typically observed between δ 7.0-8.5 ppm.[3]
IR (KBr) N-H stretching vibration, aromatic C-H stretching, NO₂ stretching bands.[3]
UV-Vis (MeOH) Absorption maxima are influenced by substituents on the aniline ring.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized yet detailed protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (generally below 1.0 AU).

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

    • Baseline Correction: The spectrum of the pure solvent in a matched cuvette is recorded as the baseline and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Instrument Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 2-Chloro-3,5-dinitrobenzotrifluoride and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of derivatives.

Comparative Analysis of Spectroscopic Features

¹H NMR Spectroscopy

In the ¹H NMR spectra of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, the aromatic protons of the dinitro-substituted ring typically appear as a singlet or a set of closely spaced multiplets in the downfield region (δ > 8.0 ppm) due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. The protons on the aniline ring exhibit more complex splitting patterns and their chemical shifts are sensitive to the nature and position of any substituents.[3]

IR Spectroscopy

The IR spectra of these compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups, typically observed in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine in the aniline derivatives appears as a sharp band in the region of 3300-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the 1100-1300 cm⁻¹ region.[3]

UV-Vis Spectroscopy

The UV-Vis spectra of nitroaromatic compounds generally exhibit strong absorption bands in the UV region. For N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, the position of the maximum absorption (λ_max) is influenced by the electronic properties of the substituents on the aniline ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups result in a hypsochromic (blue) shift.[3]

Conclusion

This guide provides a foundational set of spectroscopic data and standardized protocols for the characterization of 2-Chloro-3,5-dinitrobenzotrifluoride and its derivatives. The comparative analysis highlights the distinct spectral features that arise from isomeric differences and the introduction of various functional groups. This information is invaluable for researchers engaged in the synthesis, quality control, and application of these important chemical entities.

References

A Researcher's Guide to Trifluoromethylating Agents: A Comparative Analysis of Modern Synthons

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. While traditional synthons have paved the way, a new generation of alternative reagents offers improved safety profiles, broader functional group tolerance, and greater operational simplicity. This guide provides an objective comparison of key electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data, to inform reagent selection for research and development.

Classification of Modern Trifluoromethylating Agents

Trifluoromethylating agents can be broadly categorized based on the nature of the CF3 species they deliver to the substrate: electrophilic (CF3⁺), nucleophilic (CF3⁻), or radical (•CF3).

G cluster_main Classification of CF3 Synthons cluster_electrophilic Electrophilic (CF3⁺) cluster_nucleophilic Nucleophilic (CF3⁻) cluster_radical Radical (•CF3) reagents Trifluoromethylating Reagents togni Togni's Reagents (Hypervalent Iodine) umemoto Umemoto's Reagents (Sulfonium Salts) ruppert Ruppert-Prakash (TMSCF3) fluoroform Fluoroform-Derived (e.g., CuCF3) langlois Langlois' Reagent (CF3SO2Na) cf3i CF3I / CF3Br (Photochemical/Thermal)

Caption: Classification of common trifluoromethylating agents.

Performance Comparison: Electrophilic, Nucleophilic, and Radical Agents

The choice of reagent is highly dependent on the substrate and the desired transformation. Electrophilic agents are ideal for electron-rich species like enolates and thiols, nucleophilic agents excel in additions to carbonyls, and radical agents have emerged as powerful tools for direct C-H functionalization of heteroarenes.

Data Summary: Reagent Performance Across Key Substrates

The following table summarizes reported yields for the trifluoromethylation of common substrate classes using various alternative synthons. This data is intended for comparative purposes; optimal yields are highly dependent on specific reaction conditions and substrate derivatives.

Reagent Class Specific Reagent Example Substrate Type Substrate Example Yield (%) Reference(s)
Electrophilic Togni Reagent IIβ-Ketoester2-Methyl-1-indanone-2-carboxylateLow / Inefficient[1]
Electrophilic Umemoto Reagentβ-Ketoester2-Methyl-1-indanone-2-carboxylateGood to Excellent[1]
Electrophilic Cyclopropyl-substituted Sulfonium Saltβ-KetoesterEthyl 2-oxocyclohexanecarboxylate>95[1][2]
Electrophilic Togni ReagentThiolAromatic & Aliphatic Thiols51-99
Nucleophilic Fluoroform/KHMDSEsterMethyl Benzoate92[3]
Nucleophilic Fluoroform-derived Morpholine AdductAldehyde/KetoneBenzaldehyde, Benzophenone70-95[4]
Radical Langlois Reagent (CF3SO2Na)Heterocycle (C-H)4-tert-butylpyridine65[5]
Radical Langlois Reagent (CF3SO2Na)Arene (C-H)Aniline / PhenolProductive[5]

Experimental Protocols: Representative Methodologies

Detailed and reproducible experimental protocols are critical for success. Below are representative procedures for key transformations using modern trifluoromethylating agents.

Electrophilic Trifluoromethylation of a β-Ketoester using a Umemoto-type Reagent

This protocol describes the trifluoromethylation of a pre-formed sodium enolate, a common strategy for activated methylene compounds.[1]

  • Materials:

    • Ethyl 2-oxocyclohexanecarboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether, Saturated aq. NH4Cl, Brine, Anhydrous MgSO4

  • Procedure:

    • To a stirred suspension of NaH (1.1 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) in DMF.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium salt.

    • Cool the reaction mixture to -20 °C and add the Umemoto Reagent IV (1.1 equiv) in one portion.

    • Stir the reaction at -20 °C and allow it to gradually warm to room temperature over 12 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the mixture with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the α-trifluoromethyl-β-keto ester.

Nucleophilic Trifluoromethylation of an Ester using Fluoroform

This method utilizes the inexpensive greenhouse gas fluoroform (HCF3) as the CF3 source for the synthesis of trifluoromethyl ketones from esters.[3]

  • Materials:

    • Methyl ester substrate (e.g., Methyl benzoate)

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Anhydrous Triglyme

    • Fluoroform (HCF3) gas

    • Saturated aq. NH4Cl, Ethyl acetate, Anhydrous Na2SO4

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add KHMDS (3.0 equiv) and anhydrous triglyme.

    • Cool the solution to -40 °C.

    • Bubble fluoroform gas through the solution for 5-10 minutes.

    • Add the methyl ester (1.0 equiv) dropwise to the reaction mixture at -40 °C.

    • Stir the reaction at this temperature for 1 hour, monitoring progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by column chromatography.

Radical C-H Trifluoromethylation of a Heterocycle with Langlois' Reagent

This protocol details a practical method for the direct functionalization of medicinally relevant heterocycles.[6]

  • Materials:

    • Heterocyclic substrate (e.g., 4-tert-butylpyridine)

    • Langlois' Reagent (Sodium trifluoromethanesulfinate, CF3SO2Na)

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

    • Dichloromethane (CH2Cl2) and Water

    • Saturated aq. NaHCO3, Anhydrous Na2SO4

  • Procedure:

    • To a vial containing the heterocycle (1.0 equiv), add CH2Cl2 and water to create a biphasic mixture (e.g., 5 mL CH2Cl2 and 2 mL H2O per 1.0 mmol substrate).

    • Add Langlois' Reagent (3.0 equiv) to the mixture.

    • Begin vigorous stirring and add TBHP (5.0 equiv) dropwise.

    • Stir the reaction at room temperature for 12-24 hours. If the reaction is incomplete, a second portion of Langlois' reagent and TBHP may be added.

    • Upon completion, partition the mixture between CH2Cl2 and saturated aqueous NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify by column chromatography.

G cluster_workflow Workflow: Radical C-H Trifluoromethylation start Combine Heterocycle, Langlois' Reagent (CF3SO2Na), and Solvents (CH2Cl2/H2O) add_oxidant Add Oxidant (t-BuOOH) to vigorously stirred mixture start->add_oxidant react Stir at Room Temperature (12-24h) add_oxidant->react workup Aqueous Workup (Partition with NaHCO3) react->workup extract Extract with Organic Solvent workup->extract dry Dry, Concentrate, and Purify extract->dry product Isolated Trifluoromethylated Heterocycle dry->product

Caption: General workflow for radical trifluoromethylation.

Safety and Handling Considerations

While often safer than traditional methods, modern trifluoromethylating agents still require careful handling.

  • Electrophilic Reagents (Togni, Umemoto): These are typically bench-stable solids but should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7] Some Togni reagents can be thermally unstable.[8]

  • Nucleophilic Reagents (Fluoroform-derived): Fluoroform is a gas and must be handled in a well-ventilated fume hood with appropriate gas-handling equipment. Reactions involving strong bases like KHMDS are highly air- and moisture-sensitive, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).[3][9]

  • Radical Reagents (Langlois): Langlois' reagent is a stable, free-flowing solid, making it relatively easy and safe to handle.[6] However, the use of peroxides like TBHP as an oxidant requires caution, as they are strong oxidizing agents. All procedures should be conducted in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use and perform a thorough risk assessment for any new procedure.

References

A Comparative Analysis of Reactivity in Dinitrobenzotrifluoride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the chemical reactivity of dinitrobenzotrifluoride isomers. The position of the nitro (NO₂) and trifluoromethyl (CF₃) groups on the benzene ring significantly influences the molecule's susceptibility to nucleophilic aromatic substitution (SₙAr), a critical reaction in the synthesis of many pharmaceutical and agrochemical compounds. This document outlines the theoretical basis for the differential reactivity, summarizes quantitative data from analogous compounds, and provides detailed experimental protocols for a comparative kinetic analysis.

Theoretical Framework: Electronic Effects and Reactivity

The reactivity of dinitrobenzotrifluoride isomers in SₙAr reactions is primarily dictated by the electron-withdrawing capabilities of the nitro and trifluoromethyl substituents. Both groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. The trifluoromethyl group exerts a powerful inductive effect (-I), while the nitro group contributes through both a strong inductive effect (-I) and a significant resonance effect (-M).

The rate-determining step in most SₙAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups stabilize the Meisenheimer complex, particularly when positioned ortho or para to the site of nucleophilic attack, as they can delocalize the negative charge through resonance.

Based on these principles, a predicted order of reactivity for various dinitrobenzotrifluoride isomers in reactions with a nucleophile at a halogen-substituted position (e.g., in a halo-dinitrobenzotrifluoride precursor) can be established. The isomers with nitro groups positioned to provide maximum resonance stabilization to the Meisenheimer complex are expected to be the most reactive.

Comparative Reactivity Data

The following table summarizes the predicted relative reactivity of common dinitrobenzotrifluoride isomers based on the established principles of SₙAr reactions and data from analogous systems. The reactivity is considered for a hypothetical SₙAr reaction where a leaving group is displaced by a nucleophile.

IsomerStructurePredicted Relative ReactivityRationale
2,4-Dinitrobenzotrifluoride CF₃ at C1, NO₂ at C2 and C4Very HighBoth nitro groups are ortho and para to a potential leaving group at C1, providing excellent resonance stabilization of the Meisenheimer complex.
3,4-Dinitrobenzotrifluoride CF₃ at C1, NO₂ at C3 and C4ModerateThe para-nitro group provides strong resonance stabilization, but the meta-nitro group contributes primarily through a weaker inductive effect.
3,5-Dinitrobenzotrifluoride CF₃ at C1, NO₂ at C3 and C5LowBoth nitro groups are meta to a potential leaving group at C1, offering only inductive stabilization to the Meisenheimer complex, resulting in significantly lower reactivity.
2,6-Dinitrobenzotrifluoride CF₃ at C1, NO₂ at C2 and C6HighBoth nitro groups are ortho to a potential leaving group at C1, providing strong resonance stabilization. Steric hindrance from the ortho substituents may slightly reduce reactivity compared to the 2,4-isomer depending on the nucleophile.
2,5-Dinitrobenzotrifluoride CF₃ at C1, NO₂ at C2 and C5Moderate-HighThe ortho-nitro group provides strong resonance stabilization, while the meta-nitro group offers inductive stabilization.

Experimental Protocols

To empirically determine the relative reactivity of dinitrobenzotrifluoride isomers, a comparative kinetic study can be performed. The following protocol outlines a general method using UV-Visible spectrophotometry to monitor the progress of the SₙAr reaction.

Objective: To determine the second-order rate constants for the reaction of different dinitrobenzotrifluoride isomers with a common nucleophile (e.g., piperidine or methoxide) under pseudo-first-order conditions.

Materials:

  • Dinitrobenzotrifluoride isomers (e.g., 2,4-, 3,4-, and 3,5-dinitrobenzotrifluoride)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Visible spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each dinitrobenzotrifluoride isomer of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the isomer solutions (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. This ensures pseudo-first-order conditions.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting dinitrobenzotrifluoride isomer and the expected product separately to identify a wavelength (λmax) where the product absorbs strongly and the reactant has minimal absorbance. This wavelength will be used to monitor the reaction.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the dinitrobenzotrifluoride isomer solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the cuvette, starting the stopwatch simultaneously.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the kinetic run for each dinitrobenzotrifluoride isomer and for each concentration of the nucleophile.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) for each run can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this line will be -kobs.

    • The second-order rate constant (k₂) can then be determined by plotting kobs against the concentration of the nucleophile. The slope of this line will be the second-order rate constant.

    • Compare the k₂ values for each dinitrobenzotrifluoride isomer to establish their relative reactivity.

Visualizing Reaction Logic and Workflow

The following diagrams, created using the DOT language, illustrate the logical relationships governing the reactivity of dinitrobenzotrifluoride isomers and a typical experimental workflow for their comparative analysis.

G cluster_reactivity Factors Influencing SNAr Reactivity cluster_nucleophile cluster_conditions A Dinitrobenzotrifluoride Isomer Structure B Position of NO2 and CF3 Groups A->B C Electronic Effects (-I, -M) B->C D Stability of Meisenheimer Complex C->D E Reaction Rate D->E F Nucleophile Strength F->E G Solvent Polarity G->E

Conceptual Diagram of Factors Affecting Reactivity.

G prep Prepare Stock Solutions (Isomers & Nucleophile) lambda Determine λmax (Product vs. Reactant) prep->lambda kinetic Perform Kinetic Runs (Vary [Nucleophile]) lambda->kinetic monitor Monitor Absorbance vs. Time kinetic->monitor plot1 Plot ln(A∞ - At) vs. Time monitor->plot1 k_obs Calculate k_obs (Slope = -k_obs) plot1->k_obs plot2 Plot k_obs vs. [Nucleophile] k_obs->plot2 k2 Determine k2 (Slope = k2) plot2->k2 compare Compare k2 Values for Isomers k2->compare

References

Unambiguous Structural Confirmation: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. Two of the most powerful and widely used analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both provide invaluable structural information, they operate on different principles and offer complementary data. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and integration of these techniques for unambiguous structural confirmation of small molecules.

At a Glance: NMR vs. Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and connectivity of a molecule in solution, making it the gold standard for determining 3D structure and stereochemistry.[1] In contrast, Mass Spectrometry (MS) is prized for its exceptional sensitivity in determining the mass-to-charge ratio of ionized molecules, which reveals the molecular weight and elemental composition.[2][3] The integration of these two techniques often provides a synergistic approach, leading to a comprehensive and unambiguous structural elucidation.[4][5]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics of NMR and Mass Spectrometry for the structural confirmation of small molecules.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Key Advantages of Each Technique
Primary Information 3D structure, stereochemistry, atomic connectivity, dynamic processes.[1][6]Molecular weight, elemental formula, substructural information (via fragmentation).[2]NMR provides a detailed architectural blueprint; MS gives the precise weight and constituent parts.
Sensitivity Lower (micromolar to millimolar range).[3]Higher (picomolar to femtomolar range).[3]MS is ideal for trace analysis and samples of limited availability.
Sample Requirements Higher quantity (~0.5 mM), high purity (>95%), soluble and stable.Lower quantity, high purity is beneficial.MS is more forgiving with smaller sample amounts.
Analysis Time Longer (minutes to hours per experiment).Shorter (seconds to minutes per sample).MS offers higher throughput for screening purposes.
Quantitative Ability Inherently quantitative without the need for standard curves.[3]Requires standard curves for accurate quantification.NMR provides more straightforward absolute quantification.
Destructive/Non-destructive Non-destructive, sample can be recovered.[4][6]Destructive, sample is consumed.NMR allows for further analysis of the same sample.
Isomer Discrimination Excellent at distinguishing all types of isomers (constitutional, stereoisomers).[4]Can distinguish isomers with different fragmentation patterns, but not always enantiomers.NMR is superior for stereochemical assignment.

Experimental Protocols: A Step-by-Step Approach

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments in both NMR and Mass Spectrometry for the structural confirmation of a novel small molecule drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte and its non-interference with the signals of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton environment in the molecule. Key parameters include the number of signals, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern).

    • Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition:

    • Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[3]

    • Run a HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[6]

    • For stereochemical analysis, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed to identify protons that are close in space.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum and assign chemical shifts for all relevant nuclei.

    • Analyze the 2D correlation maps to build up the molecular structure piece by piece.

    • Compare experimental data with predicted spectra from computational methods (e.g., DFT) for increased confidence in the assignment.[7]

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water) compatible with the chosen ionization method.

    • The solvent may contain a small percentage of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Infuse the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules in drug development.

    • Acquire a full scan mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap, TOF) to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, etc.).

    • The high mass accuracy allows for the determination of the elemental composition of the molecule.[2]

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Select the molecular ion of interest using the mass analyzer.

    • Subject the selected ion to fragmentation using a collision gas (e.g., argon, nitrogen) in a collision cell. This is known as Collision-Induced Dissociation (CID).

    • Acquire a mass spectrum of the resulting fragment ions.

    • The fragmentation pattern provides information about the molecule's substructures and connectivity.

  • Data Analysis:

    • Determine the elemental formula from the accurate mass measurement of the molecular ion.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

    • Propose a structure consistent with the molecular formula and the fragmentation pattern.

    • Compare the experimental fragmentation pattern with in-silico fragmentation predictions or spectral libraries for known compounds.

Visualizing the Workflow and Logic

To better illustrate the relationship and workflow of these techniques, the following diagrams are provided.

logical_relationship cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Confirmation Structural Confirmation NMR_Info Atomic Connectivity 3D Structure Stereochemistry Confirmation Unambiguous Structure NMR_Info->Confirmation Provides spatial arrangement MS_Info Molecular Weight Elemental Formula Substructure MS_Info->Confirmation Provides composition experimental_workflow start Purified Compound nmr_analysis NMR Analysis (1D & 2D Experiments) start->nmr_analysis ms_analysis MS Analysis (HRMS & MS/MS) start->ms_analysis data_integration Data Integration & Interpretation nmr_analysis->data_integration ms_analysis->data_integration final_structure Final Structure Elucidation data_integration->final_structure

References

Navigating the Maze of Off-Target Binding: A Comparative Guide to Assessing Cross-Reactivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies and other biological reagents is paramount to the validity of experimental results and the safety of therapeutic interventions. Cross-reactivity, the unintended binding of a reagent to molecules other than its intended target, can lead to misleading data and potential adverse effects. This guide provides a comprehensive comparison of two powerful, high-throughput methods for assessing cross-Reactivity in complex biological samples: Protein/Peptide Microarrays and Immunoprecipitation-Mass Spectrometry (IP-MS).

The selection of an appropriate method for cross-reactivity profiling is a critical decision in the research and development pipeline. Factors to consider include the nature of the sample, the desired throughput, the level of quantitative detail required, and the context of the intended application. This guide will delve into the principles, protocols, and data outputs of both Protein/Peptide Microarrays and IP-MS to empower you to make an informed choice for your specific needs.

At a Glance: Protein Microarrays vs. IP-MS

FeatureProtein/Peptide MicroarraysImmunoprecipitation-Mass Spectrometry (IP-MS)
Principle Immobilized proteins or peptides on a solid surface are probed with the test antibody to identify binding events.The test antibody is used to pull down its binding partners from a complex biological lysate, which are then identified by mass spectrometry.
Throughput Very high; can screen against thousands of proteins or peptides simultaneously.Moderate to high, depending on the number of samples processed.
Context In vitro; assesses binding to purified, immobilized proteins.In situ/in vivo context; identifies interactions within a cellular lysate.
Data Output Signal intensity corresponding to binding affinity for each protein/peptide on the array.Identification and relative quantification (fold-enrichment) of binding partners.[1][2]
Primary Use Broad screening for potential off-targets, epitope mapping.Identification of off-target binders and interaction networks in a physiological context.[1]

In-Depth Comparison of Methodologies

Protein/Peptide Microarrays: A Broad Screening Approach

Protein and peptide microarrays offer a powerful platform for rapidly screening an antibody against a vast library of purified proteins or synthetic peptides immobilized on a solid support.[3][4][5] This method is particularly valuable for early-stage antibody characterization and for identifying potential off-target candidates from a large pool of possibilities.

The general workflow for assessing cross-reactivity using a protein microarray involves incubating the test antibody with the array, followed by detection of bound antibody, typically using a fluorescently labeled secondary antibody. The signal intensity at each spot on the array corresponds to the binding affinity of the antibody for the immobilized protein or peptide.

ProteinMicroarrayWorkflow cluster_prep Array Preparation cluster_binding Binding & Detection cluster_analysis Data Acquisition & Analysis Array Protein/Peptide Microarray Blocking Blocking (e.g., BSA) Array->Blocking 1. Incubation Incubation with Test Antibody Blocking->Incubation 2. Wash1 Washing Incubation->Wash1 3. SecondaryAb Incubation with Fluorescently Labeled Secondary Antibody Wash1->SecondaryAb 4. Wash2 Washing SecondaryAb->Wash2 5. Scan Microarray Scanning Wash2->Scan 6. Analysis Data Analysis (Signal Quantification) Scan->Analysis 7. Hits Identification of Off-Target Hits Analysis->Hits 8.

Fig. 1: Protein Microarray Workflow
  • Array Preparation:

    • Allow the protein/peptide microarray slide to equilibrate to room temperature.

    • Prepare a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20).

    • Incubate the array with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

    • Wash the array with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Antibody Incubation:

    • Dilute the primary antibody to the desired concentration in blocking buffer.

    • Apply the diluted antibody solution to the microarray and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the array three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 goat anti-human IgG) in blocking buffer.

    • Incubate the array with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washing and Drying:

    • Wash the array three times with wash buffer.

    • Wash once with distilled water.

    • Dry the array by centrifugation or under a stream of nitrogen.

  • Data Acquisition and Analysis:

    • Scan the microarray using a laser scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity for each spot.

    • Normalize the data and identify spots with signal significantly above background to determine potential off-target interactions.

Immunoprecipitation-Mass Spectrometry (IP-MS): Identifying Interactions in a Cellular Context

IP-MS is a powerful technique for identifying the binding partners of an antibody within a complex biological sample, such as a cell lysate.[6] This method provides a more physiologically relevant assessment of cross-reactivity by identifying proteins that interact with the antibody in their native conformation and in the presence of other cellular components.

The IP-MS workflow begins with the incubation of the antibody with a cell lysate. The antibody-protein complexes are then captured, typically using protein A/G-conjugated beads. After washing to remove non-specific binders, the bound proteins are eluted and identified by mass spectrometry.

IPMS_Workflow cluster_capture Immunoprecipitation cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate Incubate Incubation Lysate->Incubate 1. Antibody Test Antibody Antibody->Incubate Capture Capture of Complexes Incubate->Capture 2. Beads Protein A/G Beads Beads->Capture Wash Washing Capture->Wash 3. Elution Elution Wash->Elution 4. Digestion Tryptic Digestion Elution->Digestion 5. LCMS LC-MS/MS Digestion->LCMS 6. DataAnalysis Data Analysis (Protein ID & Quant) LCMS->DataAnalysis 7. OffTargets Identification of Off-Target Proteins DataAnalysis->OffTargets 8.

Fig. 2: IP-MS Workflow
  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

    • Neutralize the eluate if necessary.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting MS/MS spectra against a protein database to identify the proteins.

    • Quantify the relative abundance of the identified proteins and calculate the fold-enrichment of each protein in the test antibody IP compared to a control IP (e.g., using an isotype control antibody) to identify specific off-target binders.[1][2]

Quantitative Data Comparison

Direct comparative studies providing quantitative data for the same antibody tested by both protein microarray and IP-MS are limited in the public domain. However, data from large-scale studies using each method provide valuable insights into their respective capabilities.

ParameterProtein Microarray (Cell-Based)[3][4]Immunoprecipitation-Mass Spectrometry (Representative Data)[1][2]
Antibodies Screened 254 lead candidate monoclonal antibodies>500 antibodies against ~100 signaling proteins
Proteome Coverage ~6,000 human membrane proteinsProteome of 12 cultured tumor cell lines
Off-Target Rate 32.7% of lead candidates showed validated off-target binding.~70% of antibodies previously validated for IP successfully captured the intended target. Specific off-target numbers are antibody-dependent.
Number of Off-Targets Of the 83 antibodies with off-targets, the number of off-targets per antibody varied.[3]Varies significantly per antibody; quantified by fold-enrichment over control.
Quantitative Metric Mean Fluorescent Intensity (MFI)Label-Free Quantification (LFQ) value and Fold-Enrichment

Advantages and Disadvantages

MethodAdvantagesDisadvantages
Protein/Peptide Microarrays - High Throughput: Screen thousands of targets at once. - Direct Identification: The identity of the binding partner is known from its position on the array. - Quantitative: Provides a measure of binding affinity. - Versatile: Can be used for epitope mapping.- In Vitro: May not reflect in vivo interactions. - Protein Conformation: Immobilized proteins may not be in their native conformation. - Limited Proteome Coverage: Not all proteins may be represented on the array.
Immunoprecipitation-Mass Spectrometry (IP-MS) - Physiologically Relevant: Identifies interactions in a cellular context. - Native Conformation: Captures proteins in their native state. - Unbiased Discovery: Can identify novel, unexpected binding partners. - Network Analysis: Can reveal protein interaction networks.- Lower Throughput: More labor-intensive per sample compared to microarrays. - Indirect Identification: Requires MS analysis to identify binders. - Potential for Non-specific Binding: Requires careful optimization and controls to minimize background. - Abundance Bias: May preferentially identify high-abundance off-targets.

Conclusion: Selecting the Right Tool for the Job

Both Protein/Peptide Microarrays and Immunoprecipitation-Mass Spectrometry are powerful tools for assessing antibody cross-reactivity, each with its own set of strengths and limitations.

Protein/Peptide Microarrays are an excellent choice for high-throughput screening of a large number of potential off-targets in the early stages of antibody development. They provide a rapid and cost-effective way to flag antibodies with potential cross-reactivity issues for further investigation.

Immunoprecipitation-Mass Spectrometry is the preferred method for in-depth characterization of off-target binding in a more physiologically relevant context. It is particularly valuable for confirming potential off-targets identified by other methods and for understanding the functional consequences of these interactions within the cell.

For a comprehensive cross-reactivity assessment strategy, a tiered approach is often most effective. An initial broad screen using a protein microarray can be followed by targeted validation and in-depth analysis of high-risk candidates using IP-MS. By leveraging the complementary strengths of these two techniques, researchers can gain a more complete and confident understanding of their antibody's specificity, ultimately leading to more reliable research outcomes and safer therapeutic products.

References

A Comparative Guide to Derivatization Applications in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatization is a chemical modification technique used to convert an analyte into a product, known as a derivative, that has properties more amenable to a given analytical method.[1] In the fields of pharmaceutical analysis, metabolomics, and clinical diagnostics, derivatization is a cornerstone of sample preparation, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] This guide provides a comparative overview of common derivatization strategies, focusing on their applications, performance, and underlying experimental protocols.

The primary goals of derivatization in chromatography are to:

  • Increase Volatility: For GC analysis, non-volatile compounds must be converted into forms that can be readily vaporized without thermal decomposition.[4][5]

  • Enhance Thermal Stability: Derivatization can protect thermally labile functional groups, preventing degradation in the high-temperature environment of a GC inlet and column.[6][7]

  • Improve Chromatographic Behavior: By modifying polar functional groups, derivatization can reduce peak tailing and improve separation efficiency and resolution.[8][9]

  • Increase Detection Sensitivity: Attaching a chromophore or fluorophore allows for highly sensitive detection of analytes using UV-Visible or Fluorescence detectors in HPLC.[3][10] For GC and LC-MS, derivatization can improve ionization efficiency, leading to lower detection limits.[11]

Derivatization in Gas Chromatography (GC)

GC analysis is limited to volatile and thermally stable compounds. Derivatization is therefore essential for analyzing a wide range of important biomolecules, including amino acids, sugars, steroids, and fatty acids.[9][12] The most common derivatization reactions for GC are silylation, acylation, and alkylation/esterification.[5][13]

Comparison of Common GC Derivatization Reagents

Silylation is the most prevalent technique, involving the replacement of active hydrogens on functional groups like –OH, –NH, –COOH, and –SH with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7][14] Acylation and alkylation are also widely used, particularly for compounds that are difficult to silylate.[7][13]

Reagent ClassCommon ReagentsTarget Analytes & Functional GroupsAdvantagesDisadvantages
Silylation BSTFA, MSTFA, MTBSTFAAlcohols, phenols, carboxylic acids, amines, amides, thiolsVersatile, produces volatile and thermally stable derivatives, good for GC-MS analysis.[7][14] MTBSTFA derivatives are highly resistant to hydrolysis.[7]Reagents are sensitive to moisture.[7] TMS derivatives can be hydrolytically unstable.
Acylation TFAA, PFPA, HFBAPrimary and secondary amines, alcohols (especially carbohydrates)Creates stable, volatile derivatives. Fluorinated acyl groups significantly enhance sensitivity for Electron Capture Detection (ECD).[7][13]Can be aggressive, potentially leading to side reactions. Byproducts can sometimes interfere with analysis.
Alkylation / Esterification TMSH, BF₃/Methanol, Alkyl HalidesCarboxylic acids (for fatty acids), phenols, acidic hydrogensForms stable ester and ether derivatives.[4] Essential for Fatty Acid Methyl Ester (FAME) analysis.Can require harsh conditions (e.g., strong acids/bases). Some reagents are hazardous.

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; MTBSTFA: N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide; TFAA: Trifluoroacetic anhydride; PFPA: Pentafluoropropionic anhydride; HFBA: Heptafluorobutyric anhydride; TMSH: Trimethylsulfonium hydroxide; BF₃: Boron trifluoride.

Experimental Workflow & Logic

The selection of a derivatization reagent is critical and depends on the analyte's structure and the analytical objective. The following diagrams illustrate a typical experimental workflow and a decision-making process for choosing a GC derivatization strategy.

GC_Derivatization_Workflow A Sample Preparation (Extraction, Drying) B Add Derivatization Reagent & Solvent (e.g., Pyridine) A->B Dried sample extract C Reaction (Heating, Vortexing) B->C Sealed vial D Analysis by GC-MS C->D Derivatized sample E Data Processing D->E Derivatization_Choice start Analyte Functional Group? n1 Silylation (BSTFA, MSTFA) start->n1 -OH, -COOH, -SH, -NH (General) n2 Acylation (TFAA, PFPA) start->n2 -NH2, -OH (ECD needed) n3 Esterification (BF3/MeOH) start->n3 -COOH only (e.g., Fatty Acids) n4 Use t-BDMS reagent (MTBSTFA) start->n4 Moisture present or high stability needed OPA_Reaction cluster_products Product OPA o-Phthalaldehyde (OPA) OPA->mid Amine Primary Amine (R-NH₂) Amine->mid Thiol Thiol (R'-SH) Thiol->mid Product Fluorescent Isoindole Derivative mid->Product Alkaline pH (Rapid Reaction)

References

Safety Operating Guide

Safe Disposal of 2-Chloro-3,5-dinitrobenzotrifluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 392-95-0). Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling 2-Chloro-3,5-dinitrobenzotrifluoride must be aware of its hazardous properties and follow stringent disposal protocols. This chemical is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and is very toxic to aquatic life.[1][2] Therefore, proper waste management is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Hazard and Personal Protective Equipment (PPE) Summary

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with 2-Chloro-3,5-dinitrobenzotrifluoride are summarized below, along with the required PPE for safe handling.

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat or apron, and respiratory protection (particle filter) if dust is present.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Eye Damage Causes serious eye damage.[1][3]OSHA-approved safety goggles or a face shield must be worn.[1]
Environmental Hazard Very toxic to aquatic organisms.[2]Prevent release to the environment. Do not allow material to contaminate ground water systems or enter drains.[1][2]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-Chloro-3,5-dinitrobenzotrifluoride, from initial handling to final waste containment.

1. Waste Segregation and Collection:

  • All waste containing 2-Chloro-3,5-dinitrobenzotrifluoride, including contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the full complement of prescribed PPE, carefully sweep up the solid material.[1]

  • It is crucial to avoid the formation of dust during the cleanup process.[1]

  • Place the collected material into a suitable, closed container for disposal.[1][2]

3. Final Disposal:

  • The disposal of 2-Chloro-3,5-dinitrobenzotrifluoride must be conducted through an approved and licensed hazardous waste disposal facility.[1][4]

  • It is the responsibility of the chemical waste generator to ensure that the waste is fully and accurately classified according to local, regional, and national hazardous waste regulations.[1][2]

  • One recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[5]

  • Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1]

Disposal Workflow

The logical flow for the proper disposal of 2-Chloro-3,5-dinitrobenzotrifluoride is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required at each stage of the process.

cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal a Identify 2-Chloro-3,5-dinitrobenzotrifluoride Waste b Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) a->b c Segregate from General Waste b->c d Collect in Labeled, Sealed Hazardous Waste Container c->d h Store in Designated Hazardous Waste Area d->h e Spill Occurs f Sweep Up Solid Material (Avoid Dust) e->f g Place in Closed Container for Disposal f->g g->h i Arrange for Pickup by Approved Waste Disposal Service h->i j Ensure Compliance with all Waste Regulations i->j

Caption: Disposal workflow for 2-Chloro-3,5-dinitrobenzotrifluoride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.